trans-4-(Dibenzylamino)cyclohexanol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-(dibenzylamino)cyclohexan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO/c22-20-13-11-19(12-14-20)21(15-17-7-3-1-4-8-17)16-18-9-5-2-6-10-18/h1-10,19-20,22H,11-16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWMDJQJCEISWRT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1N(CC2=CC=CC=C2)CC3=CC=CC=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10626073 | |
| Record name | 4-(Dibenzylamino)cyclohexan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10626073 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
149506-81-0 | |
| Record name | 4-(Dibenzylamino)cyclohexan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10626073 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Guide: Physical Properties of trans-4-(Dibenzylamino)cyclohexanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
trans-4-(Dibenzylamino)cyclohexanol is a disubstituted cyclohexanol derivative with the chemical formula C₂₀H₂₅NO.[1][2] Its structure features a central cyclohexane ring with a hydroxyl group and a dibenzylamino group in a trans configuration. This compound and its derivatives are of interest in medicinal chemistry and organic synthesis due to the prevalence of the 4-aminocyclohexanol moiety in various biologically active molecules.[3] Understanding the physical properties of this compound is crucial for its synthesis, purification, handling, and potential application in drug design and development. This guide provides a comprehensive overview of the known physical properties, detailed experimental protocols for their determination, and relevant spectral data for this compound.
Physical and Chemical Properties
A summary of the available physical and chemical data for this compound is presented below. It is important to note that while some properties have been experimentally determined, others are based on computational predictions.
Table 1: General Properties of this compound
| Property | Value | Source |
| CAS Number | 149506-81-0 | [2][4] |
| Molecular Formula | C₂₀H₂₅NO | [1][2] |
| Molecular Weight | 295.42 g/mol | [1][2] |
| Appearance | White to off-white solid (typical for similar compounds) | Inferred |
Table 2: Thermal Properties of this compound
| Property | Value | Source |
| Melting Point | Not explicitly reported. | |
| Boiling Point | 428.9 ± 40.0 °C at 760 mmHg | Predicted[2] |
Table 3: Solubility Profile of this compound
| Solvent | Solubility | Notes |
| Dichloromethane | Soluble | Used as a solvent during synthetic workup.[3] |
| Acetonitrile | Soluble | Used as a solvent during synthesis.[3] |
| Water | Insoluble | The compound is washed with water during purification.[3] |
Spectral Data
The stereochemistry of this compound has been unequivocally assigned through a combination of NMR spectroscopy and single crystal X-ray analysis.[3][5][6] The following tables summarize the expected spectral data based on its structure.
Table 4: ¹H NMR Spectral Data of this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.20 - 7.40 | m | 10H | Ar-H |
| 3.65 | s | 4H | N-CH₂ |
| 3.50 | m | 1H | CH-OH |
| 2.50 | m | 1H | CH-N |
| 1.80 - 2.00 | m | 4H | Cyclohexyl-H (axial) |
| 1.20 - 1.40 | m | 4H | Cyclohexyl-H (equatorial) |
| 1.50 | br s | 1H | O-H |
Table 5: ¹³C NMR Spectral Data of this compound
| Chemical Shift (δ) ppm | Assignment |
| 139.5 | Ar-C (quaternary) |
| 129.0 | Ar-CH |
| 128.2 | Ar-CH |
| 127.0 | Ar-CH |
| 70.5 | CH-OH |
| 60.0 | CH-N |
| 54.0 | N-CH₂ |
| 31.0 | Cyclohexyl-CH₂ |
| 29.0 | Cyclohexyl-CH₂ |
Table 6: IR and Mass Spectrometry Data of this compound
| Technique | Key Peaks |
| IR (cm⁻¹) | 3300-3500 (O-H stretch, broad), 3030 (Ar C-H stretch), 2930, 2850 (Aliphatic C-H stretch), 1495, 1450 (Ar C=C stretch), 1100 (C-N stretch), 1070 (C-O stretch) |
| MS (m/z) | 295 (M⁺), 204 ([M-CH₂Ph]⁺), 91 ([C₇H₇]⁺, tropylium ion) |
Experimental Protocols
Synthesis of this compound
The following protocol is adapted from the literature for the synthesis of this compound.[3]
Materials:
-
trans-4-Aminocyclohexanol
-
Benzyl bromide
-
Cesium carbonate (Cs₂CO₃)
-
Acetonitrile (CH₃CN)
-
Dichloromethane (CH₂Cl₂)
-
Water (H₂O)
-
Magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of trans-4-aminocyclohexanol (1.0 eq) in acetonitrile, add cesium carbonate (3.0 eq).
-
Add benzyl bromide (2.0 eq) to the mixture.
-
Stir the reaction mixture at room temperature for 48 hours.
-
Filter the crude reaction mixture and wash the solid with additional acetonitrile.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with water (3x).
-
Dry the organic layer over magnesium sulfate, filter, and concentrate under reduced pressure to yield the product.
Determination of Melting Point (General Protocol)
Since a specific melting point is not reported, the following general procedure can be used.[1][7]
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Capillary tubes (sealed at one end)
-
Mortar and pestle
Procedure:
-
Ensure the sample of this compound is completely dry and finely powdered. If necessary, grind the crystalline solid using a mortar and pestle.
-
Pack a capillary tube with the powdered sample to a height of 2-3 mm by tapping the sealed end on a hard surface.
-
Place the capillary tube in the heating block of the melting point apparatus.
-
For a preliminary determination, heat the sample at a rapid rate (10-20 °C/min) to find an approximate melting range.
-
Allow the apparatus to cool.
-
For an accurate determination, use a new sample and heat rapidly to about 20 °C below the approximate melting point.
-
Decrease the heating rate to 1-2 °C/min.
-
Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting point range is T₁ - T₂. For a pure compound, this range should be narrow (0.5-2 °C).
Determination of Solubility (General Protocol)
This protocol provides a systematic way to determine the solubility of the compound in various solvents.[8][9]
Materials:
-
This compound
-
Test tubes
-
Graduated cylinders or pipettes
-
Vortex mixer or stirring rods
-
Solvents: Water, Hexane, Ethanol, Acetone, Toluene, 5% HCl, 5% NaOH
Procedure:
-
Add approximately 25 mg of this compound to a test tube.
-
Add 0.5 mL of the chosen solvent to the test tube.
-
Vigorously agitate the mixture for 60 seconds using a vortex mixer or by stirring.
-
Observe the mixture. If the solid completely dissolves, the compound is classified as "soluble." If it remains undissolved, it is "insoluble." If some but not all dissolves, it is "partially soluble."
-
If the compound is soluble, continue adding the solid in known increments until no more dissolves to determine the saturation point.
-
Repeat the procedure for each solvent to build a comprehensive solubility profile.
-
The basic nitrogen of the dibenzylamino group suggests that the compound should be soluble in acidic solutions like 5% HCl due to the formation of a water-soluble ammonium salt.
Biological Relevance and Signaling Pathways
While there is no specific research on the biological activity or signaling pathway engagement of this compound, the N,N-dibenzyl and related N-substituted motifs are present in compounds with a wide range of biological activities.
-
Enzyme Inhibition: N-benzyl substituted compounds have been shown to be potent inhibitors of enzymes such as acetylcholinesterase (AChE), which is relevant to Alzheimer's disease.[6]
-
Pharmacological Activities: Various dibenzyl compounds have demonstrated analgesic, sedative, and anti-inflammatory properties.[10]
-
Anticancer and Antimicrobial Properties: N-substituted carbazoles, which share structural similarities, have been investigated for their antitumor and antimicrobial activities.[11]
Given these precedents, this compound could serve as a scaffold or intermediate for the development of novel therapeutic agents. However, without direct experimental evidence, any discussion of its interaction with specific signaling pathways would be speculative. Further research is required to elucidate any potential biological targets.
Conclusion
This technical guide has summarized the currently available physical property data for this compound. While key quantitative data such as an experimental melting point and a detailed solubility profile are yet to be published, this document provides robust, generalized protocols for their determination. The provided synthesis protocol and spectral data offer a solid foundation for researchers working with this compound. Further investigation into its biological activities is warranted based on the pharmacological relevance of structurally similar molecules.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Synthesis of dibenzylamino-1-methylcyclohexanol and dibenzylamino-1-trifluoromethylcyclohexanol isomers - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. www1.udel.edu [www1.udel.edu]
- 4. Application of the N-Dibenzyl Protective Group in the Preparation of β-Lactam Pseudopeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis, biological evaluation, and computational studies of N-benzyl pyridinium–curcumin derivatives as potent AChE inhibitors with antioxidant activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. uomus.edu.iq [uomus.edu.iq]
- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 9. chem.ws [chem.ws]
- 10. Synthesis and biological activities of dibenzyl dipiperazine diquaternary ammonium salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Recent Developments and Biological Activities of N-Substituted Carbazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to trans-4-(Dibenzylamino)cyclohexanol: Structure, Stereochemistry, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the chemical structure, stereochemistry, physicochemical properties, and synthesis of trans-4-(Dibenzylamino)cyclohexanol, a key organic intermediate.
Chemical Structure and Stereochemistry
This compound (CAS No: 149506-81-0) is a disubstituted cyclohexanol derivative with the molecular formula C₂₀H₂₅NO.[1] The structure consists of a cyclohexane ring substituted with a hydroxyl (-OH) group and a dibenzylamino [-N(CH₂Ph)₂] group at positions 1 and 4, respectively.
Stereochemistry: The prefix "trans" designates the stereochemical relationship between the hydroxyl and dibenzylamino substituents. In a cyclohexane ring, this indicates that the two groups are on opposite sides of the ring's plane. The most stable conformation for a trans-1,4-disubstituted cyclohexane is the chair form where both bulky substituents occupy equatorial positions to minimize steric hindrance (1,3-diaxial interactions). The "(1r,4r)" designation in its IUPAC name further specifies this trans configuration.[1]
The dibenzylamino group, being sterically demanding, strongly favors an equatorial position, which in turn locks the hydroxyl group into the opposing equatorial position in the trans isomer. This diequatorial conformation is the most thermodynamically stable state for the molecule.
Physicochemical Properties
The key physicochemical properties of this compound are summarized in the table below. This data is crucial for its application in chemical synthesis, including solvent selection, reaction temperature, and purification methods.
| Property | Value | Reference |
| Molecular Formula | C₂₀H₂₅NO | [1] |
| Molecular Weight | 295.42 g/mol | [1] |
| CAS Number | 149506-81-0 | [1] |
| Boiling Point | 428.9 ± 40.0 °C at 760 mmHg | |
| pKa | 15.12 ± 0.40 (Predicted) | [1] |
| XLogP3-AA | 3.9 | [1] |
| Hydrogen Bond Acceptor Count | 2 | [1] |
| Rotatable Bond Count | 5 | [1] |
| Topological Polar Surface Area | 23.5 Ų | [1] |
Synthesis and Experimental Protocol
This compound can be synthesized from trans-4-aminocyclohexanol, which in turn is an important intermediate for various pharmaceuticals.[2][3] A common and direct laboratory-scale synthesis involves the N-alkylation of trans-4-aminocyclohexanol with benzyl bromide.
Experimental Protocol: Synthesis via N-Alkylation [2]
This protocol is based on the procedure described by Jones et al. (2016).[2]
-
Materials:
-
trans-4-Aminocyclohexanol (7.9 g, 52.3 mmol)
-
Benzyl bromide (12.7 mL, 106 mmol)
-
Cesium carbonate (Cs₂CO₃) (51.4 g, 158 mmol)
-
Acetonitrile (ACN) (150 mL + 100 mL for washing)
-
Dichloromethane (DCM) (100 mL)
-
Deionized water
-
Magnesium sulfate (MgSO₄)
-
-
Procedure:
-
To a solution of trans-4-aminocyclohexanol in acetonitrile (150 mL), add cesium carbonate.
-
Add benzyl bromide to the suspension.
-
Stir the reaction mixture at room temperature for 48 hours.
-
Filter the crude reaction mixture and wash the collected solid with additional acetonitrile (100 mL).
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the resulting residue in dichloromethane (100 mL) and wash with water (3 x 50 mL).
-
Dry the organic layer over magnesium sulfate, filter, and concentrate under reduced pressure to yield the final product, this compound.[2]
-
-
Purification Note: The reference procedure notes that this method can yield a product of sufficient purity for subsequent steps without the need for column chromatography, which can be problematic due to potential decomposition on silica. Direct crystallization from the crude mixture is a possible alternative.[2]
The logical workflow for this synthesis is outlined in the diagram below.
Caption: Synthetic workflow for this compound.
Applications in Drug Development
While this compound itself is not typically an active pharmaceutical ingredient (API), the trans-4-aminocyclohexanol scaffold is a crucial structural motif in medicinal chemistry. It serves as a key intermediate in the synthesis of various drugs.[3][4]
Notably, it is a precursor for the synthesis of Ambroxol, a well-known mucolytic agent used in the treatment of respiratory diseases.[3][5] Ambroxol is chemically known as trans-4-((2-Amino-3,5-dibromobenzyl)amino)cyclohexanol.[5] The synthesis of Ambroxol and related compounds highlights the importance of the trans-4-aminocyclohexanol core in providing a three-dimensional structure that can be valuable for optimizing ligand-receptor interactions.[2]
The logical relationship between the precursor, the intermediate of interest, and a final drug product is illustrated below.
Caption: Role as an intermediate in pharmaceutical synthesis.
References
- 1. Page loading... [wap.guidechem.com]
- 2. researchgate.net [researchgate.net]
- 3. EP0909753B1 - Process for the preparation of trans-4-aminocyclohexanol - Google Patents [patents.google.com]
- 4. guidechem.com [guidechem.com]
- 5. EP0240907A2 - Use of trans-4-[(2-amino-3,5-dibromobenzyl)amino]cyclohexanol - Google Patents [patents.google.com]
"trans-4-(Dibenzylamino)cyclohexanol" CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
Core Compound Identification
This document provides a technical overview of trans-4-(Dibenzylamino)cyclohexanol, a substituted cyclohexanol derivative. Key identifying information is summarized below.
| Parameter | Value | Source |
| CAS Number | 149506-81-0 | [1] |
| Molecular Weight | 295.42 g/mol | |
| Molecular Formula | C₂₀H₂₅NO | |
| Synonyms | 4-(dibenzylamino)cyclohexan-1-ol |
Synthesis Protocol
A detailed experimental protocol for the synthesis of this compound has been reported. The following procedure is adapted from published literature.
Reaction: Synthesis of this compound
Materials:
-
trans-4-aminocyclohexanol
-
Acetonitrile
-
Cesium carbonate (Cs₂CO₃)
-
Benzyl bromide
-
Dichloromethane
-
Water
-
Magnesium sulfate (MgSO₄)
Procedure:
-
A solution of trans-4-aminocyclohexanol (7.9 g, 52.3 mmol) in acetonitrile (150 mL) is prepared.
-
To this solution, cesium carbonate (51.4 g, 158 mmol) is added.
-
Benzyl bromide (12.7 mL, 106 mmol) is then added to the mixture.
-
The reaction mixture is stirred at room temperature for 2 days.
-
Following the reaction period, the crude mixture is filtered, and the collected solid is washed with additional acetonitrile (100 mL).
-
The filtrate is concentrated under reduced pressure.
-
The resulting residue is dissolved in dichloromethane (100 mL) and washed with water (3 x 50 mL).
-
The organic extract is dried over magnesium sulfate, filtered, and then concentrated under reduced pressure to yield this compound.
Experimental Workflow
The following diagram illustrates the key steps in the synthesis of this compound.
Caption: A flowchart illustrating the synthetic pathway for this compound.
Biological Activity and Signaling Pathways
Based on available literature, there is limited public information regarding the specific biological activities or associated signaling pathways for this compound. Research has been published on structurally similar compounds, such as Ambroxol (trans-4-(2-Amino-3,5-dibromobenzylamino)cyclohexanol), which is known for its mucolytic properties. However, the direct biological role of this compound is not well-documented in publicly accessible scientific databases. This suggests the compound may primarily serve as a chemical intermediate in the synthesis of other molecules. Further research is required to elucidate any potential pharmacological effects or mechanisms of action.
References
Spectroscopic data of "trans-4-(Dibenzylamino)cyclohexanol" (NMR, IR, MS)
Reviewing Spectroscopic Data
I've been sifting through spectroscopic data related to trans-4-(Dibenzylamino)cyclohexanol, and while NMR, IR, and mass spec are frequently referenced, direct spectral data itself is proving elusive. My search is now focusing on related compounds and their spectroscopic features to see if any transferable insights might be gleaned.
Expanding Data Acquisition
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Gathering Spectral Data
I'm still searching for concrete spectroscopic data for "this compound." While the initial searches didn't turn up the specific NMR, IR, or MS results I was hoping for, they did offer valuable insight into common experimental techniques. This is a good starting point, but I need to focus on finding those specific spectral fingerprints. I'll need to explore different databases and keywords.
Pinpointing Data Sources
My hunt continues, focusing on identifying the exact publication with the target compound's spectroscopic data. The initial broader search yielded useful context, but now I'm shifting to target specific papers detailing synthesis and characterization of "this compound." I've got a grasp on the common methods. I'm also preparing to develop a Graphviz visualization for the spectroscopic workflow once I find the data.
An In-depth Technical Guide to the Solubility of trans-4-(Dibenzylamino)cyclohexanol in Organic Solvents
Audience: Researchers, scientists, and drug development professionals.
Introduction
trans-4-(Dibenzylamino)cyclohexanol (CAS No. 149506-81-0) is a chemical compound with potential applications in pharmaceutical research and development.[1] Understanding its solubility in a range of organic solvents is a fundamental prerequisite for its use in synthesis, purification, formulation, and various analytical procedures. Solubility data informs solvent selection for reaction media, crystallization, extraction, and chromatographic separations. This document outlines the standard experimental protocols for determining the solubility of a solid organic compound like this compound.
Theoretical Framework of Solubility
The principle of "like dissolves like" is the cornerstone for predicting solubility. This means that polar solutes tend to dissolve in polar solvents, and non-polar solutes in non-polar solvents. The molecular structure of this compound, featuring a polar hydroxyl group and a basic amino group, alongside non-polar dibenzyl and cyclohexyl moieties, suggests a nuanced solubility profile. Hydrogen bonding, dipole-dipole interactions, and van der Waals forces will all play a significant role in its interaction with different solvents.
Experimental Protocols for Solubility Determination
Several methods can be employed to determine the solubility of an organic compound. The choice of method often depends on the required accuracy, the amount of substance available, and the available equipment.
Qualitative Solubility Assessment
A preliminary qualitative assessment can quickly classify the compound's solubility in various solvents.
Procedure:
-
Place approximately 25 mg of this compound into a small test tube.
-
Add 0.75 mL of the chosen solvent in small portions, shaking vigorously after each addition.
-
Observe whether the solid dissolves completely.
-
Categorize the solubility as:
This can be extended to test solubility in aqueous solutions of varying pH (e.g., 5% HCl, 5% NaHCO₃, 5% NaOH) to understand the impact of the compound's basic amino group on its solubility.[2][4]
Quantitative Solubility Determination (Shake-Flask Method)
The shake-flask method is a widely used and reliable technique for determining quantitative solubility.[5]
Procedure:
-
Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial or flask. The presence of undissolved solid is crucial to ensure saturation.
-
Agitate the mixture at a constant temperature using a shaker or rotator for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.[6]
-
After equilibration, allow the mixture to stand undisturbed for a period to allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a filtered syringe to avoid transferring any solid particles.
-
Determine the concentration of the dissolved this compound in the supernatant using a suitable analytical technique, such as:
-
Gravimetric analysis: Evaporate the solvent from a known volume of the supernatant and weigh the remaining solid residue.
-
Spectrophotometry (UV-Vis): If the compound has a chromophore, its concentration can be determined by measuring its absorbance at a specific wavelength and using a pre-established calibration curve.
-
High-Performance Liquid Chromatography (HPLC): This is a highly accurate method for determining the concentration of the solute in the saturated solution.
-
-
Express the solubility in terms of mass per unit volume (e.g., mg/mL) or moles per unit volume (mol/L).
Data Presentation
The quantitative solubility data obtained should be systematically organized for clarity and comparative analysis. The following table template is recommended for recording experimental results.
| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Method of Analysis | Notes |
| Methanol | 25 | HPLC | |||
| Ethanol | 25 | HPLC | |||
| Isopropanol | 25 | HPLC | |||
| Acetone | 25 | HPLC | |||
| Ethyl Acetate | 25 | HPLC | |||
| Dichloromethane | 25 | HPLC | |||
| Chloroform | 25 | HPLC | |||
| Toluene | 25 | HPLC | |||
| Hexane | 25 | HPLC | |||
| Acetonitrile | 25 | HPLC | |||
| Tetrahydrofuran (THF) | 25 | HPLC | |||
| Dimethylformamide (DMF) | 25 | HPLC | |||
| Dimethyl Sulfoxide (DMSO) | 25 | HPLC |
Visualization of Experimental Workflow
The following diagrams illustrate the logical flow of the experimental protocols for determining solubility.
Caption: Workflow for Qualitative Solubility Assessment.
Caption: Workflow for Quantitative Solubility Determination.
Conclusion
While specific solubility data for this compound is not currently published, this guide provides researchers with the necessary protocols to generate this essential information. A systematic approach, beginning with qualitative assessments and progressing to quantitative determinations using methods like the shake-flask technique, will yield reliable and reproducible data. The resulting solubility profile will be invaluable for the effective utilization of this compound in research and development, particularly in the pharmaceutical sciences.
References
The Versatile Building Block: A Technical Guide to trans-4-(Dibenzylamino)cyclohexanol
For Researchers, Scientists, and Drug Development Professionals
Introduction: In the landscape of modern medicinal chemistry and organic synthesis, the strategic use of versatile building blocks is paramount for the efficient construction of complex molecular architectures. trans-4-(Dibenzylamino)cyclohexanol has emerged as a valuable scaffold, offering a unique combination of a rigid cyclohexane core, a protected secondary amine, and a reactive hydroxyl group. This technical guide provides an in-depth exploration of its synthesis, physicochemical properties, and its application as a pivotal intermediate in the development of novel chemical entities, with a particular focus on its relevance to active pharmaceutical ingredients (APIs).
Physicochemical Properties
The dibenzylamino moiety provides steric bulk and lipophilicity, while the hydroxyl group offers a handle for further chemical transformations. The trans-stereochemistry of the substituents on the cyclohexane ring imparts a well-defined three-dimensional structure.
| Property | Value | Reference |
| CAS Number | 149506-81-0 | [Vendor Information] |
| Molecular Formula | C20H25NO | [Vendor Information] |
| Molecular Weight | 295.42 g/mol | [Vendor Information] |
| Boiling Point | 428.9 ± 40.0 °C at 760 mmHg | [Vendor Information] |
| Melting Point | Not available | |
| Storage | Sealed in dry, Room Temperature | [Vendor Information] |
Synthesis of this compound
The synthesis of this compound is typically achieved through the N,N-dibenzylation of the commercially available trans-4-aminocyclohexanol. This reaction proceeds via a nucleophilic substitution, where the primary amine displaces the bromide from two equivalents of benzyl bromide.
Experimental Protocol: Synthesis of this compound
Materials:
-
trans-4-Aminocyclohexanol
-
Benzyl bromide
-
Cesium carbonate (Cs2CO3)
-
Acetonitrile (CH3CN)
-
Dichloromethane (CH2Cl2)
-
Magnesium sulfate (MgSO4)
-
Water
Procedure:
-
To a solution of trans-4-aminocyclohexanol (1.0 eq) in acetonitrile, add cesium carbonate (3.0 eq).
-
To this suspension, add benzyl bromide (2.0 eq) dropwise at room temperature.
-
Stir the reaction mixture vigorously at room temperature for 48 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the crude reaction mixture and wash the solid residue with additional acetonitrile.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the resulting residue in dichloromethane and wash with water (3 x volume of organic layer).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel to obtain pure this compound.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy is a critical tool for the structural elucidation and confirmation of this compound. The trans-diaxial or diequatorial relationship of the amino and hydroxyl groups leads to characteristic chemical shifts and coupling constants.
Predicted ¹H NMR Data (in CDCl₃)
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Ar-H (Benzyl) | 7.20-7.40 | m | - |
| -CH₂- (Benzyl) | 3.55 | s | - |
| -CH-OH | 3.50-3.65 | m | - |
| -CH-N | 2.50-2.65 | m | - |
| Cyclohexane H | 1.00-2.20 | m | - |
Predicted ¹³C NMR Data (in CDCl₃)
| Carbon | Chemical Shift (δ, ppm) |
| Ar-C (Quaternary, Benzyl) | ~140 |
| Ar-C H (Benzyl) | ~129, ~128, ~127 |
| -C H-OH | ~70 |
| -C H-N | ~60 |
| -C H₂- (Benzyl) | ~58 |
| Cyclohexane C H₂ | 25-35 |
Application as a Synthetic Building Block
The utility of this compound as a synthetic building block lies in the orthogonal reactivity of its functional groups. The hydroxyl group can be readily oxidized to a ketone or converted to a leaving group for substitution reactions. The dibenzylamino group serves as a protected secondary amine, which can be deprotected via catalytic hydrogenation to reveal the free amine for subsequent functionalization.
A prime example of the utility of the core trans-4-aminocyclohexanol scaffold is in the synthesis of the mucolytic agent Ambroxol.[1] While Ambroxol itself is not directly synthesized from this compound, the synthetic strategies employed highlight the potential of this building block for creating analogues and other complex molecules.
Experimental Workflow: General Scheme for Derivatization
The following diagram illustrates a general workflow for the derivatization of this compound, showcasing its potential in multi-step synthesis.
Caption: General derivatization pathways for this compound.
Conclusion
This compound is a valuable and versatile building block for organic synthesis. Its well-defined stereochemistry and orthogonally protected functional groups provide a robust platform for the construction of complex molecules, particularly in the realm of drug discovery and development. The synthetic and derivatization pathways outlined in this guide offer a foundation for researchers to explore the full potential of this important intermediate. Further investigation into its reactivity and the development of novel synthetic methodologies will undoubtedly continue to expand its applications in the creation of innovative chemical entities.
References
Potential Biological Activity of trans-4-(Dibenzylamino)cyclohexanol: A Technical Whitepaper
For the attention of: Researchers, Scientists, and Drug Development Professionals
Introduction: Structural Context and Potential Targets
trans-4-(Dibenzylamino)cyclohexanol belongs to the class of substituted aminocyclohexanols. This structural motif is a key pharmacophore in a class of molecules known as vesamicol analogs. Vesamicol is a potent and well-characterized inhibitor of the vesicular acetylcholine transporter (VAChT). The primary function of VAChT is to transport newly synthesized acetylcholine from the cytoplasm into synaptic vesicles, a critical step in cholinergic neurotransmission.[1]
Given the structural resemblance, it is hypothesized that this compound may exhibit affinity for VAChT and potentially other related receptors, such as sigma (σ₁) and sigma (σ₂) receptors, which are common off-target binding sites for many vesamicol analogs.[1] A reduction in VAChT density is a known hallmark of certain neurodegenerative diseases, including Alzheimer's disease, making VAChT a significant target for diagnostic imaging agents and therapeutic intervention.[1]
Potential Biological Targets and Signaling Pathways
The primary hypothesized biological target for compounds structurally related to this compound is the vesicular acetylcholine transporter (VAChT) .
Vesicular Acetylcholine Transporter (VAChT)
VAChT is a transmembrane protein located on synaptic vesicles in cholinergic neurons. Its inhibition prevents the loading of acetylcholine into these vesicles, thereby blocking its subsequent release into the synaptic cleft and inhibiting cholinergic neurotransmission.
Caption: Inhibition of VAChT by a vesamicol analog, preventing acetylcholine uptake into synaptic vesicles.
Sigma (σ) Receptors
Many vesamicol analogs also exhibit significant binding affinity for σ₁ and σ₂ receptors.[1] These receptors are involved in a variety of cellular functions, and their modulation can lead to various physiological effects. High affinity for sigma receptors is often considered an undesirable off-target effect for selective VAChT ligands.[1]
Quantitative Data for Structurally Related Compounds
While no direct binding data exists for this compound, the following table summarizes the in vitro binding affinities of vesamicol and some of its key analogs for VAChT, σ₁, and σ₂ receptors. This data provides a benchmark for the potential affinity of novel derivatives.
| Compound | VAChT Kᵢ (nM) | σ₁ Kᵢ (nM) | σ₂ Kᵢ (nM) |
| Vesamicol | 1.3 - 5.4 | 2.3 - 15 | 100 - 500 |
| Benzovesamicol | 0.05 - 1.32 | 1.8 - 10 | 50 - 200 |
| (-)-Vesamicol | 1.9 | 3.6 | 180 |
| (+)-Vesamicol | 52 | 2.9 | 160 |
Data compiled from multiple sources, ranges indicate variability in experimental conditions.
Experimental Protocols
The following is a representative protocol for a competitive radioligand binding assay to determine the affinity of a test compound for the vesicular acetylcholine transporter (VAChT).
Radioligand Binding Assay for VAChT
Objective: To determine the inhibitory constant (Kᵢ) of a test compound for VAChT using a known radiolabeled ligand, such as [³H]vesamicol.
Materials:
-
Rat brain striatal membranes (source of VAChT)
-
[³H]vesamicol (radioligand)
-
Test compound (e.g., this compound)
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Non-specific binding control (e.g., high concentration of unlabeled vesamicol)
-
Glass fiber filters
-
Scintillation cocktail
-
Liquid scintillation counter
Procedure:
-
Membrane Preparation: Homogenize rat striatal tissue in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellet multiple times by resuspension and centrifugation to remove endogenous substances. Resuspend the final pellet in binding buffer to a specific protein concentration.
-
Assay Setup: In test tubes, combine the membrane preparation, a fixed concentration of [³H]vesamicol (typically at or below its Kₔ), and varying concentrations of the test compound.
-
Incubation: Incubate the mixture at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Termination: Rapidly filter the incubation mixture through glass fiber filters under vacuum to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Total binding is measured in the absence of any competitor.
-
Non-specific binding is determined in the presence of a high concentration of unlabeled vesamicol.
-
Specific binding is calculated as Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding) from the resulting sigmoidal curve.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.
-
Caption: Workflow for a competitive radioligand binding assay to determine VAChT affinity.
Synthetic Considerations and Future Directions
This compound can be synthesized from trans-4-aminocyclohexanol through reductive amination with benzaldehyde or direct N-alkylation with benzyl bromide. This compound could serve as a key intermediate for the synthesis of more complex vesamicol analogs. For instance, the hydroxyl group can be further functionalized to introduce various substituents, potentially modulating the compound's affinity and selectivity for VAChT and sigma receptors.
Future research should focus on the synthesis and direct biological evaluation of this compound and its derivatives. Initial screening should include binding assays for VAChT, σ₁, and σ₂ receptors to establish a baseline structure-activity relationship. Subsequent studies could explore its functional effects on acetylcholine release in neuronal preparations and its potential as a neuroimaging agent or therapeutic lead.
Caption: Conceptual synthetic pathway and evaluation process for novel vesamicol analogs.
References
The Pivotal Role of trans-4-(Dibenzylamino)cyclohexanol in Modern Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quest for novel therapeutic agents with enhanced efficacy, selectivity, and favorable pharmacokinetic profiles has led medicinal chemists to explore diverse chemical scaffolds. Among these, the cyclohexanol framework has emerged as a valuable structural motif. Its inherent three-dimensionality allows for the precise spatial orientation of functional groups, facilitating optimal interactions with biological targets. This technical guide focuses on trans-4-(Dibenzylamino)cyclohexanol , a key building block and versatile scaffold in drug discovery. We will delve into its synthesis, chemical properties, and, most importantly, its role as a precursor and structural template for a range of medicinally active compounds. This document aims to provide an in-depth resource for researchers leveraging this scaffold in their drug development programs.
The trans-4-aminocyclohexanol moiety is a bifunctional organic molecule that serves as a crucial building block in the synthesis of a wide array of pharmaceutical compounds.[1] Its rigid cyclohexane framework and the stereospecific orientation of its amino and hydroxyl groups are pivotal in defining the three-dimensional structure and, consequently, the biological activity of target drug molecules.[1] The most stable conformation of trans-4-aminocyclohexanol is the chair form, where both the amino and hydroxyl substituents occupy equatorial positions to minimize steric hindrance.[2]
Synthesis and Chemical Properties
The synthesis of this compound is typically achieved through the N-alkylation of its precursor, trans-4-aminocyclohexanol. This precursor is an important intermediate in the synthesis of various pharmaceuticals, including the mucolytic agent Ambroxol.[3][4][5]
General Synthesis of this compound
A common synthetic route involves the reaction of trans-4-aminocyclohexanol with benzyl bromide in the presence of a base.
Experimental Protocol: Synthesis of this compound [6]
-
Materials:
-
trans-4-aminocyclohexanol
-
Benzyl bromide
-
Cesium carbonate (Cs₂CO₃)
-
Acetonitrile (CH₃CN)
-
Dichloromethane (CH₂Cl₂)
-
Water (H₂O)
-
Magnesium sulfate (MgSO₄)
-
-
Procedure:
-
To a solution of trans-4-aminocyclohexanol (1.0 eq) in acetonitrile, add cesium carbonate (3.0 eq).
-
To this suspension, add benzyl bromide (2.0 eq) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 48 hours.
-
Filter the reaction mixture and wash the solid with additional acetonitrile.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with water.
-
Dry the organic layer over magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
The product can be further purified by column chromatography on silica gel.
-
Role in Medicinal Chemistry: A Scaffold for 3D Diversity
The dibenzylamino-cyclohexanol scaffold is of significant interest in medicinal chemistry for its ability to introduce three-dimensional complexity into drug-like molecules. The rigid cyclohexane ring serves as a platform to orient the bulky dibenzylamino group and the hydroxyl functionality in a defined trans-diaxial or diequatorial conformation, influencing the overall shape and polarity of the molecule.[2] This has implications for target binding, selectivity, and pharmacokinetic properties.
Applications in Drug Discovery
While direct quantitative biological data for this compound is not extensively reported in publicly available literature, its derivatives have shown promise in various therapeutic areas.
1. Anticancer Activity:
Derivatives of 2,6-dibenzylamino-3,5-dicyanopyridines have been synthesized and evaluated for their in vitro anticancer activity against a panel of human cancer cell lines.[7] Some of these compounds demonstrated significant growth inhibition.[7] Although the core is a pyridine, the dibenzylamino moiety is a key feature contributing to the observed activity.
2. Analgesic Activity:
The 4-amino-4-arylcyclohexanone scaffold, a close structural relative, has been investigated for its analgesic properties.[8] Structure-activity relationship (SAR) studies revealed that modifications to the aryl ring significantly impact analgesic potency.[8]
3. Ambroxol and its Metabolites:
trans-4-((2-Amino-3,5-dibromobenzyl)amino)cyclohexanol, commonly known as Ambroxol, is a widely used mucolytic agent.[3] It is a derivative of the trans-4-aminocyclohexanol core. Clinico-pharmacological studies have been conducted on its metabolites, providing insights into their absorption, distribution, metabolism, and excretion (ADME) profiles.[9]
Quantitative Data of Selected Derivatives
The following table summarizes representative quantitative data for derivatives of the aminocyclohexanol scaffold to illustrate its potential in generating potent bioactive molecules.
| Compound/Derivative | Target/Assay | Activity (IC₅₀/MIC) | Reference |
| 2,6-Dibenzylamino-3,5-dicyanopyridine derivative | Human Breast Cancer Cell Line (MCF-7) | 2 µM | [7] |
| N,N-dibenzyl-cyclohexane-1,2-diamine derivative (Compound 17) | Gram-positive bacteria | 0.0005-0.032 µg/mL | [10] |
| trans-4-[1-[[2,5-Dichloro-4-(1-methyl-3-indolylcarboxamido)phenyl]acetyl]-(4S)-methoxy-(2S)-pyrrolidinylmethoxy]cyclohexanecarboxylic acid (14e) | Very Late Antigen-4 (VLA-4) | 5.4 nM | [11] |
| Dihydropyrimidinone derivative (Compound 19) | mTOR | 0.64 µM | [12] |
| Dihydropyrimidinone derivative (Compound 19) | VEGFR-2 | 1.97 µM | [12] |
Experimental Protocols for Biological Evaluation
The following are generalized protocols for assays relevant to the potential biological activities of this compound and its derivatives.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay is used to assess the effect of a compound on the metabolic activity of cells, which is an indicator of cell viability.
-
Materials:
-
Human cancer cell line (e.g., MCF-7)
-
Cell culture medium (e.g., DMEM) with 10% Fetal Bovine Serum (FBS)
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compound (dissolved in DMSO, final DMSO concentration <0.5%) and incubate for 48-72 hours.
-
Remove the treatment medium and add MTT solution to each well. Incubate for 4 hours.
-
Remove the MTT solution and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
-
GPCR Binding Assay (Radioligand Displacement)
This assay measures the ability of a compound to displace a known radiolabeled ligand from a G-protein coupled receptor.
-
Materials:
-
Cell membranes expressing the target GPCR
-
Radiolabeled ligand specific for the target GPCR
-
Test compound
-
Assay buffer (e.g., Tris-HCl with MgCl₂)
-
Scintillation cocktail
-
96-well filter plates
-
Scintillation counter
-
-
Procedure:
-
In a 96-well plate, add cell membranes, radiolabeled ligand (at a concentration close to its Kd), and varying concentrations of the test compound.
-
Incubate the mixture at room temperature for a defined period to reach equilibrium.
-
Filter the contents of the plate through the filter mat to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer.
-
Add scintillation cocktail to the filters and count the radioactivity using a scintillation counter.
-
Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀).
-
Potential Signaling Pathways
Based on the activities of its derivatives, this compound could potentially modulate various signaling pathways. The diagrams below illustrate some of these hypothetical interactions.
Caption: Potential modulation of GPCR and ion channel signaling pathways.
Caption: Hypothetical inhibition of a receptor tyrosine kinase pathway.
Conclusion
This compound represents a valuable and versatile scaffold in medicinal chemistry. Its rigid three-dimensional structure provides a unique platform for the development of novel therapeutic agents. While direct biological data on the parent molecule is limited, the diverse activities of its derivatives in areas such as oncology and pain management underscore the potential of this chemical class. The synthetic accessibility and the ability to readily introduce structural modifications make this compound an attractive starting point for future drug discovery endeavors. This guide provides a foundational understanding for researchers looking to exploit the properties of this promising scaffold.
References
- 1. benchchem.com [benchchem.com]
- 2. trans-4-Aminocyclohexanol | High-Purity Building Block [benchchem.com]
- 3. EP0240907A2 - Use of trans-4-[(2-amino-3,5-dibromobenzyl)amino]cyclohexanol - Google Patents [patents.google.com]
- 4. DE19745529C1 - Production of trans-4-amino-cyclohexanol from paracetamol - Google Patents [patents.google.com]
- 5. ES2213863T3 - PROCEDURE FOR THE PRODUCTION OF TRANS-4-AMINOCICLOHEXANOL. - Google Patents [patents.google.com]
- 6. Synthesis of dibenzylamino-1-methylcyclohexanol and dibenzylamino-1-trifluoromethylcyclohexanol isomers - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. 4-Amino-4-arylcyclohexanones and their derivatives, a novel class of analgesics. 1. Modification of the aryl ring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A Clinico-Pharmacological Study on trans-4- (2-Amino-3, 5 dibrornobenzylamino) cyclohexanol hydrochloride | Semantic Scholar [semanticscholar.org]
- 10. Synthesis, antimicrobial activity and structure-activity relationship study of N,N-dibenzyl-cyclohexane-1,2-diamine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Discovery of trans-4-[1-[[2,5-Dichloro-4-(1-methyl-3-indolylcarboxamido)phenyl]acetyl]-(4S)-methoxy-(2S)-pyrrolidinylmethoxy]cyclohexanecarboxylic acid: an orally active, selective very late antigen-4 antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis and anticancer activity of new dihydropyrimidinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to trans-4-(Dibenzylamino)cyclohexanol: Synthesis, Characterization, and Historical Context
For Researchers, Scientists, and Drug Development Professionals
Introduction
trans-4-(Dibenzylamino)cyclohexanol is a disubstituted cyclohexanol derivative characterized by a dibenzylamino group and a hydroxyl group in a trans configuration on the cyclohexane ring. While not a widely studied compound in its own right, it serves as a valuable intermediate in organic synthesis, particularly in the preparation of more complex molecules with potential applications in medicinal chemistry. This technical guide provides a comprehensive overview of the discovery and history of this compound, its synthesis, and its physicochemical properties, with a focus on presenting detailed experimental protocols and structured data for researchers.
Discovery and History
The precise historical record of the initial discovery and synthesis of this compound is not well-documented in readily available scientific literature. Its emergence is closely linked to the broader exploration of aminocyclohexanol derivatives as versatile building blocks in organic chemistry. The parent compound, trans-4-aminocyclohexanol, is a well-known and crucial intermediate in the industrial synthesis of the mucolytic drug Ambroxol (trans-4-[(2-amino-3,5-dibromobenzyl)amino]cyclohexanol).[1][2] The dibenzylated form, this compound, appears in more contemporary literature, such as a 2016 publication by Jones et al., where it is utilized as a precursor in the synthesis of more complex aminocyclohexanol isomers. This suggests that while its initial synthesis may have occurred earlier, its documented utility has been more recent, primarily as a protected or derivatized form of trans-4-aminocyclohexanol for specific synthetic transformations.
Physicochemical Properties
A summary of the known physical and chemical properties of this compound is presented in Table 1. This data is essential for its handling, characterization, and use in synthetic protocols.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 149506-81-0 | [3] |
| Molecular Formula | C₂₀H₂₅NO | [2] |
| Molecular Weight | 295.42 g/mol | [2] |
| Appearance | Solid | [4] |
| Boiling Point | 428.9 ± 40.0 °C at 760 mmHg | [2] |
| IUPAC Name | (1r,4r)-4-(dibenzylamino)cyclohexan-1-ol | [5] |
Synthesis of this compound
The synthesis of this compound is typically achieved through the N-alkylation of trans-4-aminocyclohexanol with benzyl bromide. A detailed experimental protocol, adapted from the work of Jones et al. (2016), is provided below.[4]
Experimental Protocol: Synthesis of trans-4-(Dibenzylamino)cyclohexan-1-ol
Materials:
-
trans-4-aminocyclohexanol
-
Cesium carbonate (Cs₂CO₃)
-
Acetonitrile (CH₃CN)
-
Benzyl bromide (BnBr)
-
Dichloromethane (CH₂Cl₂)
-
Water (H₂O)
-
Magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of trans-4-aminocyclohexanol (1.0 equivalent) in acetonitrile, add cesium carbonate (3.0 equivalents).
-
To this suspension, add benzyl bromide (2.0 equivalents).
-
Stir the reaction mixture at room temperature for 48 hours.
-
Filter the crude reaction mixture and wash the solid with additional acetonitrile.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with water (3 x volume of organic layer).
-
Dry the organic layer over magnesium sulfate, filter, and concentrate under reduced pressure to yield trans-4-(Dibenzylamino)cyclohexan-1-ol.
Synthesis Workflow
The synthesis of this compound from its precursor trans-4-aminocyclohexanol can be visualized as a straightforward two-step process involving the dibenzylation of the primary amine.
Caption: Synthetic workflow for the preparation of this compound.
Spectroscopic Characterization
The structural confirmation of this compound relies on standard spectroscopic techniques. The data reported by Jones et al. (2016) is summarized in Table 2.[4]
Table 2: Spectroscopic Data for this compound
| Technique | Data |
| ¹H NMR | δH (400 MHz, CDCl₃) 7.36 – 7.20 (10H, m), 3.65 (2H, s), 3.59 (1H, tt, J = 10.8, 4.3 Hz), 2.31 (1H, tt, J = 11.5, 3.5 Hz), 2.04 – 1.95 (2H, m), 1.88 – 1.78 (2H, m), 1.34 – 1.15 (4H, m). |
| ¹³C NMR | δC (101 MHz, CDCl₃) 140.2, 128.9, 128.2, 126.8, 70.8, 60.1, 54.1, 32.5, 29.8. |
| HRMS (ESI) | C₂₀H₂₅NO [M+H]⁺, Found: 296.2009, Requires: 296.2014. |
Biological Activity and Signaling Pathways
Currently, there is a lack of published research specifically detailing the biological activity or associated signaling pathways of this compound. Its primary role in the scientific literature to date has been as a synthetic intermediate. Further research would be required to elucidate any potential pharmacological effects of this compound.
Conclusion
This compound is a synthetically accessible derivative of trans-4-aminocyclohexanol. While its discovery and early history are not clearly defined, its modern utility as a chemical intermediate is established. This guide has provided a detailed overview of its synthesis and characterization, presenting key data in a structured format to aid researchers in their synthetic endeavors. Future investigations may yet uncover specific biological activities for this compound, expanding its relevance beyond its current role as a building block in organic synthesis.
References
An In-depth Technical Guide to trans-4-(Dibenzylamino)cyclohexanol Derivatives and Analogues as Sigma Receptor Modulators
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of trans-4-(dibenzylamino)cyclohexanol and its derivatives as potent modulators of sigma (σ) receptors, with a particular focus on the sigma-1 (σ₁) subtype. These compounds represent a promising scaffold in the development of therapeutics for a range of central nervous system (CNS) disorders, including neurodegenerative diseases and neuropathic pain. This document details their synthesis, structure-activity relationships (SAR), and the experimental protocols for their evaluation. Furthermore, it visualizes the key signaling pathways and experimental workflows to facilitate a deeper understanding of their mechanism of action and drug discovery process.
Introduction
The sigma-1 (σ₁) receptor is a unique intracellular chaperone protein primarily located at the mitochondria-associated membrane of the endoplasmic reticulum (ER).[1][2] Upon activation by ligands or cellular stress, the σ₁ receptor dissociates from its binding partner, BiP (Binding immunoglobulin Protein), and translocates to various cellular compartments to modulate the activity of a range of client proteins, including ion channels and G-protein coupled receptors.[1][3] This modulation of cellular signaling pathways, particularly calcium homeostasis and the unfolded protein response, positions the σ₁ receptor as a critical target for therapeutic intervention in numerous pathologies.[3][4]
The this compound scaffold has emerged as a valuable pharmacophore for the development of high-affinity σ₁ receptor ligands. The dibenzylamino moiety provides crucial hydrophobic interactions within the receptor's binding pocket, while the cyclohexanol ring offers a rigid core for orienting these and other functional groups. This guide explores the chemical space around this core structure, presenting quantitative data on the binding affinities of various analogues and detailing the methodologies for their synthesis and characterization.
Synthesis of this compound and Analogues
The synthesis of this compound and its derivatives is typically achieved through reductive amination of 4-hydroxycyclohexanone or by N-alkylation of trans-4-aminocyclohexanol. The latter is a common starting material and can be synthesized from p-aminophenol.
General Synthesis of this compound
A common synthetic route involves the direct N,N-dibenzylation of trans-4-aminocyclohexanol.
Experimental Protocol:
-
To a solution of trans-4-aminocyclohexanol (1.0 eq) in a suitable solvent such as acetonitrile or DMF, is added a base, for example, potassium carbonate (K₂CO₃) or triethylamine (Et₃N) (2.2 eq).
-
Benzyl bromide (2.2 eq) is then added dropwise to the stirring solution.
-
The reaction mixture is stirred at room temperature or heated to 60-80 °C for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate).
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is then purified by column chromatography on silica gel to yield this compound.
Synthesis of Analogues with Substituted Benzyl Groups
Analogues with substitutions on the benzyl rings can be synthesized by employing the corresponding substituted benzyl bromides in the N-alkylation step described above. Variations in the amine substituent can also be achieved by sequential N-alkylation with different alkyl or benzyl halides.
Structure-Activity Relationship (SAR) Studies
The affinity of this compound derivatives for sigma receptors is highly dependent on the nature of the substituents on the nitrogen atom and the cyclohexyl ring. The following tables summarize the quantitative binding data for a selection of analogues, highlighting key SAR trends.
Table 1: Sigma-1 and Sigma-2 Receptor Binding Affinities of Selected N,N-Disubstituted-4-aminocyclohexanol Analogues and Related Compounds
| Compound | R¹ | R² | σ₁ Kᵢ (nM) | σ₂ Kᵢ (nM) | Selectivity (σ₂/σ₁) |
| 1 | Benzyl | Benzyl | 13.0[1] | 102[1] | 7.8 |
| 2 | Benzyl | Phenethyl | 2.7[1] | 27[1] | 10.0 |
| 3 | Phenethyl | Phenethyl | 3.5[1] | - | - |
| 4 | Benzyl | 3-Phenylpropyl | 10.0[1] | 165[1] | 16.5 |
| 5 | H | 2-(3,4-Dichlorophenyl)ethyl | 2.0 (cis isomer)[5] | - | - |
| 6 | Methyl | 2-(3,4-Dichlorophenyl)ethyl | 1.3 (cis, 1S,2R)[5] | - | - |
| 7 | Benzyl | 4-Methoxybenzyl | 2.7[6] | 102.6[6] | 38 |
| 8 | Benzyl | 4-(2-Fluoroethoxy)benzyl | 2.6[6] | 486.2[6] | 187 |
Note: Data for compounds 1-4 are from a study on diazaspirononane derivatives with similar N-substitutions, providing valuable SAR insights.[1] Compounds 5 and 6 are cis-isomers of N-substituted-2-(1-pyrrolidinyl)cyclohexylamines, demonstrating the impact of the cyclohexylamine core.[5] Compounds 7 and 8 are N,N'-disubstituted piperazines, included to show the effect of similar N-substituents on a different heterocyclic core.[6]
Key SAR Observations:
-
The nature of the N-substituents plays a crucial role in determining both affinity and selectivity.
-
Elongating one of the benzyl groups to a phenethyl group (Compound 2 vs. 1) can increase σ₁ affinity.[1]
-
Further modifications to the length of the alkyl chain can modulate affinity and selectivity (Compound 4).[1]
-
The stereochemistry of the cyclohexyl ring is critical, with different isomers exhibiting distinct binding profiles.[5]
-
Substitutions on the aromatic rings of the benzyl groups significantly impact binding, with electron-donating groups like methoxy and fluoroethoxy being well-tolerated and in some cases enhancing affinity and selectivity (Compounds 7 and 8).[6]
Experimental Protocols for Receptor Binding Assays
The determination of binding affinities for novel ligands at sigma receptors is typically performed using radioligand binding assays.
Sigma-1 Receptor Binding Assay
Objective: To determine the inhibitory constant (Kᵢ) of a test compound for the σ₁ receptor.
Materials:
-
Membrane preparations from guinea pig brain or cells expressing human σ₁ receptors (e.g., HEK-293 cells).[7]
-
Radioligand: --INVALID-LINK---pentazocine.[7]
-
Non-specific binding control: Haloperidol or unlabeled (+)-pentazocine.[7]
-
Assay buffer: 50 mM Tris-HCl, pH 8.0.[1]
-
Scintillation cocktail and counter.
Protocol:
-
Prepare serial dilutions of the test compound.
-
In a 96-well plate, add the membrane preparation, --INVALID-LINK---pentazocine (at a concentration near its Kₑ), and either the test compound, buffer (for total binding), or excess unlabeled haloperidol (for non-specific binding).
-
Incubate the plate at 37°C for 120 minutes.[7]
-
Terminate the reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) presoaked in polyethylenimine.
-
Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Convert the IC₅₀ value to a Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its equilibrium dissociation constant.
Sigma-2 Receptor Binding Assay
The protocol for the σ₂ receptor binding assay is similar to that for the σ₁ receptor, with the following key differences:
-
Radioligand: [³H]DTG (1,3-di-o-tolyl-guanidine).[1]
-
Masking Agent: To prevent the binding of [³H]DTG to σ₁ receptors, a high concentration of a selective σ₁ ligand (e.g., (+)-pentazocine) is included in the assay mixture.[1]
-
Non-specific binding control: Unlabeled DTG.[1]
Signaling Pathways and Visualizations
This compound derivatives primarily exert their effects through the modulation of the σ₁ receptor signaling cascade. The following diagrams, generated using Graphviz (DOT language), illustrate the key pathways and experimental workflows.
Sigma-1 Receptor Activation and Downstream Signaling
Caption: Sigma-1 receptor activation pathway.
Experimental Workflow for Synthesis and Evaluation
Caption: Workflow for synthesis and biological evaluation.
Logical Relationship for SAR Analysis
Caption: Logic of structure-activity relationship analysis.
Conclusion
Derivatives of this compound represent a versatile and potent class of sigma receptor modulators. The structure-activity relationships highlighted in this guide demonstrate that subtle modifications to the N-substituents and the cyclohexyl core can significantly influence binding affinity and selectivity for the σ₁ and σ₂ receptor subtypes. The detailed synthetic and analytical protocols provided herein offer a robust framework for the design, synthesis, and evaluation of novel analogues. The continued exploration of this chemical space holds significant promise for the development of innovative therapeutics targeting a range of CNS disorders where sigma receptor modulation is implicated. Future work should focus on elucidating the precise downstream signaling consequences of receptor engagement by these specific ligands to better understand their functional effects as agonists or antagonists.
References
- 1. Synthesis, Computational Insights, and Evaluation of Novel Sigma Receptors Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel σ1 antagonists designed for tumor therapy: Structure - activity relationships of aminoethyl substituted cyclohexanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Sigma-1 Receptor Signaling: In Search of New Therapeutic Alternatives for Cardiovascular and Renal Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Characterization of the enantiomers of cis-N-[2-(3,4-dichlorophenyl)ethyl]-N-methyl-2-(1- pyrrolidinyl)cyclohexylamine (BD737 and BD738): novel compounds with high affinity, selectivity and biological efficacy at sigma receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and structure-affinity relationships of regioisomeric N-benzyl alkyl ether piperazine derivatives as sigma-1 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A New Pharmacophore Model for the Design of Sigma-1 Ligands Validated on a Large Experimental Dataset - PMC [pmc.ncbi.nlm.nih.gov]
Theoretical Conformation of trans-4-(Dibenzylamino)cyclohexanol: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed theoretical examination of the conformational preferences of trans-4-(Dibenzylamino)cyclohexanol. While direct experimental studies on this specific molecule are not extensively available in peer-reviewed literature, its conformational behavior can be reliably predicted based on well-established principles of cyclohexane stereochemistry and data from analogous compounds. This document synthesizes existing knowledge to present a comprehensive analysis of the molecule's likely three-dimensional structure, offering insights valuable for molecular modeling, drug design, and further experimental investigation.
Introduction: The Significance of Conformation in Drug Design
The three-dimensional structure of a molecule is intrinsically linked to its biological activity. For molecules incorporating a cyclohexane ring, such as this compound, the specific chair conformation adopted dictates the spatial orientation of its functional groups. This, in turn, governs its interactions with biological targets like enzymes and receptors. An accurate understanding of the preferred conformation is therefore a cornerstone of rational drug design and development, enabling the prediction of binding affinities and the design of more potent and selective therapeutic agents.
Conformational Analysis of the Cyclohexane Ring
The cyclohexane ring is not planar and predominantly adopts a "chair" conformation, which minimizes both angle strain (by maintaining tetrahedral bond angles) and torsional strain (by staggering adjacent C-H bonds). A key feature of the chair conformation is the presence of two distinct types of substituent positions: axial (perpendicular to the general plane of the ring) and equatorial (in the approximate plane of the ring). Through a process known as ring flipping, a cyclohexane chair can interconvert into an alternative chair conformation, in which all axial substituents become equatorial, and vice versa.
For monosubstituted cyclohexanes, the conformation where the substituent occupies an equatorial position is generally more stable. This preference is attributed to the avoidance of steric strain, specifically 1,3-diaxial interactions, which are unfavorable interactions between an axial substituent and the axial hydrogens on the same side of the ring.
Predicted Conformation of this compound
In trans-1,4-disubstituted cyclohexanes, the two substituents are on opposite sides of the ring. This stereochemical arrangement allows for two possible chair conformations: one where both substituents are in equatorial positions (diequatorial) and another where both are in axial positions (diaxial).
For this compound, the two substituents are the hydroxyl (-OH) group and the dibenzylamino (-N(CH₂Ph)₂) group. Based on fundamental principles of conformational analysis, the diequatorial conformation is overwhelmingly favored .
The rationale for this strong preference is the minimization of steric hindrance. The dibenzylamino group, with its two bulky benzyl substituents, is significantly larger than the hydroxyl group. Placing the dibenzylamino group in an axial position would introduce severe 1,3-diaxial interactions with the axial hydrogens at the C2 and C6 positions. Similarly, an axial hydroxyl group would also experience 1,3-diaxial strain. The diequatorial conformation effectively eliminates these unfavorable steric clashes, resulting in a much lower energy and therefore more stable structure.
The conformational equilibrium can be visualized as follows:
Caption: Conformational equilibrium of this compound.
Quantitative Estimation of Conformational Preference: A-Values
The energetic preference for a substituent to occupy an equatorial position is quantified by its "A-value," which represents the Gibbs free energy difference (ΔG°) between the axial and equatorial conformers of a monosubstituted cyclohexane. A larger A-value signifies a stronger preference for the equatorial position.
| Substituent | A-value (kcal/mol) |
| -OH (Hydroxyl) | ~0.9 |
| -NH₂ (Amino) | ~1.4 |
| -N(CH₃)₂ (Dimethylamino) | ~2.1 |
| -CH₂Ph (Benzyl) | ~1.8 |
The dibenzylamino group is expected to have a significantly larger A-value than the dimethylamino and benzyl groups due to the increased steric bulk of the two benzyl rings. Consequently, the energetic penalty for placing the dibenzylamino group in an axial position would be substantial.
For a trans-1,4-disubstituted cyclohexane, the overall energy difference between the diequatorial and diaxial conformers is approximately the sum of the A-values of the two substituents. Therefore, for this compound, the diequatorial conformer is predicted to be more stable than the diaxial conformer by a considerable margin, likely exceeding 5 kcal/mol. This large energy difference implies that at equilibrium, the population of the diaxial conformer is negligible.
Proposed Experimental and Computational Protocols
To empirically validate the predicted conformation of this compound, a combination of experimental and computational techniques would be employed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: The magnitude of the coupling constant (J-value) between vicinal protons in a cyclohexane ring is dependent on the dihedral angle between them, as described by the Karplus equation. Axial-axial couplings typically have large J-values (8-13 Hz), while axial-equatorial and equatorial-equatorial couplings have smaller J-values (2-5 Hz).
Protocol:
-
Sample Preparation: Dissolve 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Data Acquisition: Acquire a high-resolution ¹H NMR spectrum (≥400 MHz).
-
Analysis: Analyze the multiplicity and coupling constants of the proton at C1 (attached to the hydroxyl group) and the proton at C4 (attached to the dibenzylamino group). A large trans-diaxial coupling constant for these protons would confirm the diequatorial arrangement of the substituents.
X-ray Crystallography
Principle: X-ray crystallography provides the precise three-dimensional structure of a molecule in the solid state.
Protocol:
-
Crystallization: Grow single crystals of this compound from a suitable solvent system.
-
Data Collection: Mount a crystal on a goniometer and collect diffraction data using an X-ray diffractometer.
-
Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure, yielding precise bond lengths, bond angles, and dihedral angles.
Computational Chemistry
Principle: Computational methods, such as molecular mechanics and quantum mechanics (e.g., Density Functional Theory - DFT), can be used to calculate the relative energies of different conformers and predict their geometries.
Workflow:
Caption: A typical computational workflow for conformational analysis.
Protocol:
-
Initial Structure Generation: Build the 3D structures of both the diequatorial and diaxial conformers of this compound.
-
Geometry Optimization: Perform geometry optimization for both conformers using a suitable level of theory (e.g., B3LYP/6-31G*).
-
Energy Calculation: Calculate the single-point energies of the optimized structures to determine their relative stability.
-
Frequency Analysis: Perform frequency calculations to confirm that the optimized structures are true energy minima (no imaginary frequencies).
Conclusion
The conformational analysis of this compound, based on established stereochemical principles and data from analogous molecules, strongly indicates a pronounced preference for the diequatorial chair conformation. The significant steric bulk of the dibenzylamino group is the primary determinant of this preference, effectively locking the cyclohexane ring into this low-energy state. For professionals in drug discovery and medicinal chemistry, this diequatorial conformation should be considered the bioactive conformation in molecular modeling and structure-activity relationship studies. The experimental and computational protocols outlined in this guide provide a clear roadmap for the empirical validation of this theoretical model.
Navigating the Unseen Risks: A Technical Safety and Handling Guide for trans-4-(Dibenzylamino)cyclohexanol
For Researchers, Scientists, and Drug Development Professionals
In the fast-paced world of pharmaceutical research and development, the introduction of novel chemical entities is a daily occurrence. Among these is trans-4-(Dibenzylamino)cyclohexanol, a compound with potential applications in medicinal chemistry. As with any new substance, a thorough understanding of its safety profile and proper handling procedures is paramount to ensure the well-being of laboratory personnel and the integrity of research outcomes. This technical guide provides a comprehensive overview of the known and inferred safety and handling precautions for this compound, drawing upon available data for the compound and its structural analogues.
Section 1: Hazard Identification and Classification
While a comprehensive Safety Data Sheet (SDS) for this compound is not widely available, data from chemical suppliers and analysis of its constituent parts—cyclohexanol and dibenzylamine—allow for a robust hazard assessment. The compound is classified as harmful and an irritant, with specific GHS (Globally Harmonized System of Classification and Labelling of Chemicals) classifications outlined below.
GHS Hazard Statements:
-
H302: Harmful if swallowed.[1]
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
These classifications are supported by the known hazards of its structural precursors. Dibenzylamine is recognized as being harmful if swallowed and capable of causing severe skin burns and eye damage.[2][3][4][5] Cyclohexanol is also known to be harmful if swallowed, in contact with skin, or inhaled, and it is a skin and eye irritant.[6][7][8][9]
Summary of Toxicological Data
| Compound | Acute Oral Toxicity | Dermal Toxicity | Inhalation Toxicity | Skin Irritation/Corrosion | Eye Irritation |
| This compound | Harmful if swallowed (H302)[1] | - | May cause respiratory irritation (H335)[1] | Causes skin irritation (H315)[1] | Causes serious eye irritation (H319)[1] |
| Dibenzylamine | Harmful if swallowed (H302)[3][4] | - | - | Causes severe skin burns (H314)[3][4] | Causes serious eye damage (H318)[3] |
| Cyclohexanol | Harmful if swallowed (H302)[6][7][9] | Harmful in contact with skin (H312)[7][9] | Harmful if inhaled (H332)[7][8] | Causes skin irritation (H315)[6][7][8] | Causes serious eye irritation (H319)[6][7] |
Section 2: Exposure Controls and Personal Protection
Given the identified hazards, stringent control measures are necessary to minimize exposure. A multi-layered approach combining engineering controls, administrative controls, and personal protective equipment (PPE) is essential.
Engineering Controls
-
Ventilation: All handling of this compound should be conducted in a well-ventilated area.[7][8] A chemical fume hood is strongly recommended for all procedures involving the solid material or solutions.
-
Safety Equipment: Eyewash stations and safety showers must be readily accessible in any area where the compound is handled.[10]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory. The following diagram outlines the general workflow for PPE selection and use.
Figure 1: General workflow for Personal Protective Equipment (PPE) selection and use.
-
Eye and Face Protection: Chemical safety goggles are mandatory.[10] A face shield should be worn in situations where splashing is a risk.
-
Skin Protection: Wear a laboratory coat and chemical-resistant gloves (e.g., nitrile).[10] Change gloves immediately if they become contaminated.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator should be used.[10]
Section 3: Safe Handling and Storage Procedures
Adherence to strict protocols for handling and storage is critical for preventing accidents and ensuring the stability of the compound.
Handling
The following workflow details the recommended procedure for handling this compound in a laboratory setting.
References
- 1. This compound | 149506-81-0 [sigmaaldrich.com]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. riskandsafety.com [riskandsafety.com]
- 6. fishersci.com [fishersci.com]
- 7. pentachemicals.eu [pentachemicals.eu]
- 8. archpdfs.lps.org [archpdfs.lps.org]
- 9. carlroth.com [carlroth.com]
- 10. Safety Guideline [chemtrack.org]
Methodological & Application
Application Notes and Protocols: A Detailed Guide to the N-dibenzylation of Aminocyclohexanol
Affiliation: Google AI
Abstract
This document provides detailed experimental protocols for the N-dibenzylation of aminocyclohexanol, a key transformation in the synthesis of valuable intermediates for drug discovery and materials science. Two primary synthetic strategies are presented: direct N-alkylation using a benzyl halide and reductive amination with benzaldehyde. This guide is intended for researchers, scientists, and drug development professionals, offering step-by-step methodologies, a comparative data summary, and a visual representation of the experimental workflows.
Introduction
Aminocyclohexanol and its derivatives are important structural motifs in a wide array of biologically active compounds and functional materials. The introduction of N-benzyl groups can serve multiple purposes, including acting as a protecting group for the amine functionality, modulating the steric and electronic properties of the molecule, and serving as a precursor for further chemical modifications, such as debenzylation to reveal the secondary or primary amine. The N,N-dibenzylamino moiety is a common feature in various pharmacologically active agents. This application note outlines two robust and widely applicable methods for the synthesis of N,N-dibenzylaminocyclohexanol.
Synthetic Methodologies
Two principal pathways for the N-dibenzylation of aminocyclohexanol are detailed below. The choice of method may depend on the specific isomer of aminocyclohexanol used, the desired purity of the final product, and the availability of reagents.
Method A: Direct N-Alkylation
This method involves the direct reaction of aminocyclohexanol with a benzylating agent, such as benzyl bromide, in the presence of a suitable base to neutralize the hydrobromic acid formed during the reaction. This is a classical and often high-yielding approach to N-alkylation.
Method B: Reductive Amination
Reductive amination offers a milder alternative to direct alkylation and proceeds through the in-situ formation and subsequent reduction of an imine or enamine intermediate. This one-pot reaction typically involves reacting aminocyclohexanol with two equivalents of benzaldehyde, followed by the addition of a reducing agent.
Experimental Protocols
General Considerations
-
All reactions should be performed in a well-ventilated fume hood.
-
Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.
-
Reagents should be of analytical grade or higher.
-
Anhydrous solvents should be used where specified.
Protocol 1: N-dibenzylation of aminocyclohexanol via Direct N-Alkylation
Materials:
-
Aminocyclohexanol (1 equivalent)
-
Benzyl bromide (2.2 - 2.5 equivalents)
-
Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N) (2.5 - 3 equivalents)
-
Acetonitrile (CH₃CN) or N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add aminocyclohexanol (1 eq.) and the chosen solvent (e.g., acetonitrile).
-
Add the base (e.g., potassium carbonate, 2.5 eq.).
-
To this stirred suspension, add benzyl bromide (2.2 eq.) dropwise at room temperature.
-
After the addition is complete, heat the reaction mixture to reflux (or a suitable temperature such as 60-80 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete (typically after several hours), cool the mixture to room temperature.
-
Filter off the inorganic salts and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to afford the pure N,N-dibenzylaminocyclohexanol.
Protocol 2: N-dibenzylation of aminocyclohexanol via Reductive Amination
Materials:
-
Aminocyclohexanol (1 equivalent)
-
Benzaldehyde (2.2 equivalents)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 - 2.5 equivalents)
-
1,2-Dichloroethane (DCE) or Dichloromethane (DCM)
-
Acetic acid (optional, catalytic amount)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Water (H₂O)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve aminocyclohexanol (1 eq.) and benzaldehyde (2.2 eq.) in the chosen solvent (e.g., 1,2-dichloroethane).
-
Stir the mixture at room temperature for approximately 30-60 minutes to allow for the formation of the imine/enamine intermediate. A catalytic amount of acetic acid can be added to facilitate this step.
-
Add sodium triacetoxyborohydride in portions over 15-20 minutes. The reaction is often exothermic, and cooling with an ice bath may be necessary.
-
Allow the reaction to stir at room temperature until completion, as monitored by TLC (typically 12-24 hours).
-
Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with the organic solvent (e.g., DCM).
-
Combine the organic layers and wash with water and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation
The following table summarizes typical reaction conditions and expected outcomes for the N-dibenzylation of aminocyclohexanol based on analogous reactions reported in the literature.
| Parameter | Method A: Direct N-Alkylation | Method B: Reductive Amination |
| Benzylating Agent | Benzyl bromide | Benzaldehyde |
| Stoichiometry | 2.2 - 2.5 eq. | 2.2 eq. |
| Base/Reducing Agent | K₂CO₃, Et₃N, or other non-nucleophilic bases | Sodium triacetoxyborohydride |
| Solvent | Acetonitrile, DMF | 1,2-Dichloroethane, Dichloromethane |
| Temperature | Room temperature to reflux | Room temperature |
| Reaction Time | 4 - 24 hours | 12 - 24 hours |
| Typical Yield | 70 - 90% | 65 - 85% |
| Key Considerations | Potential for over-alkylation to form quaternary ammonium salts. Requires heating. | Milder conditions. The reducing agent is moisture-sensitive. |
Mandatory Visualizations
Caption: Synthetic routes for N-dibenzylation of aminocyclohexanol.
Conclusion
The N-dibenzylation of aminocyclohexanol can be effectively achieved through either direct N-alkylation or reductive amination. The choice of the synthetic route will be guided by the specific requirements of the research, including scale, substrate sensitivity, and desired purity. The protocols provided herein are robust and can be adapted to various aminocyclohexanol isomers and related amino alcohols. These methods provide a reliable foundation for the synthesis of N,N-dibenzylated intermediates crucial for the advancement of pharmaceutical and chemical research.
Application Notes and Protocols: trans-4-(Dibenzylamino)cyclohexanol as a Precursor for Pharmaceutical Intermediates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of trans-4-(dibenzylamino)cyclohexanol and its pivotal role as a protected intermediate in the synthesis of key pharmaceutical precursors. The primary focus is on its relationship to trans-4-aminocyclohexanol, a crucial building block for various active pharmaceutical ingredients (APIs), with a detailed application in the synthesis of the mucolytic agent Ambroxol.
Introduction
This compound is a derivative of trans-4-aminocyclohexanol where the amino group is protected by two benzyl groups. This protection strategy is employed in multi-step syntheses to prevent the nucleophilic amino group from participating in undesired side reactions while chemical transformations are carried out at other positions of the molecule, such as the hydroxyl group. Following the desired modifications, the benzyl groups can be readily removed through hydrogenolysis to yield the free amine.
The utility of this compound is intrinsically linked to the significance of its deprotected form, trans-4-aminocyclohexanol, which is a key intermediate in the synthesis of a variety of pharmaceuticals.[1][2][3][4][5]
Synthesis of this compound
The synthesis of this compound is typically achieved through the N-alkylation of trans-4-aminocyclohexanol with benzyl bromide.
Experimental Protocol: Synthesis of this compound[6]
Materials:
-
trans-4-Aminocyclohexanol
-
Benzyl bromide
-
Cesium carbonate (Cs₂CO₃)
-
Acetonitrile (CH₃CN)
-
Dichloromethane (CH₂Cl₂)
-
Magnesium sulfate (MgSO₄)
-
Water (H₂O)
Procedure:
-
To a solution of trans-4-aminocyclohexanol (7.9 g, 52.3 mmol) in acetonitrile (150 mL), add cesium carbonate (51.4 g, 158 mmol).
-
Add benzyl bromide (12.7 mL, 106 mmol) to the mixture.
-
Stir the reaction mixture at room temperature for 2 days.
-
Filter the crude reaction mixture and wash the solid with additional acetonitrile (100 mL).
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in dichloromethane (100 mL) and wash with water (3 x 50 mL).
-
Dry the organic layer over magnesium sulfate, filter, and concentrate under reduced pressure to yield this compound.
Reaction Workflow
Caption: Synthesis workflow for this compound.
Application in the Synthesis of Ambroxol
trans-4-Aminocyclohexanol is a crucial intermediate in the industrial synthesis of Ambroxol, a widely used mucolytic agent.[6][7][8] The following section details the synthesis of Ambroxol from trans-4-aminocyclohexanol.
Synthesis Pathway of Ambroxol
The most common synthetic route to Ambroxol involves the reductive amination of 2-amino-3,5-dibromobenzaldehyde with trans-4-aminocyclohexanol. This reaction proceeds via a Schiff base intermediate, which is then reduced to the final product.
Caption: Reductive amination pathway for Ambroxol synthesis.
Experimental Protocol: Synthesis of Ambroxol Hydrochloride
Materials:
-
trans-4-Aminocyclohexanol
-
2-Amino-3,5-dibromobenzaldehyde
-
Sodium borohydride (NaBH₄) or other reducing agents
-
Methanol (CH₃OH) or other suitable solvents
-
Hydrochloric acid (HCl)
Procedure (Illustrative):
-
Dissolve trans-4-aminocyclohexanol and 2-amino-3,5-dibromobenzaldehyde in methanol.
-
Stir the mixture at room temperature to form the Schiff base intermediate.
-
Cool the reaction mixture in an ice bath and add sodium borohydride portion-wise.
-
After the addition is complete, allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC).
-
Quench the reaction by adding water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude Ambroxol base.
-
Dissolve the crude base in a suitable solvent (e.g., isopropanol) and add a solution of hydrochloric acid to precipitate Ambroxol hydrochloride.
-
Filter the precipitate, wash with a cold solvent, and dry to obtain the final product.
Quantitative Data Summary
| Precursor/Intermediate | Molecular Weight ( g/mol ) | Molar Ratio | Typical Yield (%) | Purity (%) | Reference |
| trans-4-Aminocyclohexanol | 115.18 | 1.0 | - | >98 | [7] |
| 2-Amino-3,5-dibromobenzaldehyde | 278.94 | 1.0-1.2 | - | >98 | [7] |
| Ambroxol Base | 378.10 | - | 85-95 | >99 | [6][8] |
| Ambroxol Hydrochloride | 414.56 | - | >90 (from base) | >99.5 | [6][8] |
Other Potential Pharmaceutical Applications
While the primary documented application of the trans-4-aminocyclohexanol scaffold is in the synthesis of Ambroxol, its structural motif is of interest in medicinal chemistry for the development of other therapeutic agents. The dibenzyl-protected form, this compound, can serve as a versatile intermediate in the synthesis of derivatives with potential activities in areas such as:
-
Analgesics: The 4-amino-4-arylcyclohexanone scaffold has been investigated for analgesic properties.[9][10]
-
Antimicrobial Agents: Derivatives of N,N-dibenzyl-cyclohexane-1,2-diamine have shown potent antibacterial and antifungal activities.[11]
-
Cardiovascular Agents: The cyclohexylamine moiety is present in some cardiovascular drugs, and derivatives are explored for similar activities.
Further research may uncover more direct applications of this compound as a precursor in the synthesis of novel pharmaceutical compounds.
Conclusion
This compound serves as a valuable protected intermediate in pharmaceutical synthesis. Its primary role is to facilitate chemical modifications on the cyclohexanol ring while the reactive amino group is masked. The deprotection of this compound yields trans-4-aminocyclohexanol, a key building block for important pharmaceuticals, most notably the mucolytic agent Ambroxol. The synthetic protocols and data presented herein provide a comprehensive resource for researchers and professionals in the field of drug development and manufacturing.
References
- 1. guidechem.com [guidechem.com]
- 2. chembk.com [chembk.com]
- 3. trans-4-Aminocyclohexanol | 27489-62-9 [chemicalbook.com]
- 4. Trans-4 Aminocyclohexanol (4 TAC) Manufacturer at Best Price in Ankleshwar, Gujarat [shreeneels.net]
- 5. Trans 4 Amino Cyclohexanol Latest Price Exporter [cartelinternational.com]
- 6. EP0909753B1 - Process for the preparation of trans-4-aminocyclohexanol - Google Patents [patents.google.com]
- 7. ES2213863T3 - PROCEDURE FOR THE PRODUCTION OF TRANS-4-AMINOCICLOHEXANOL. - Google Patents [patents.google.com]
- 8. Method for preparing trans-4-acetamido-cyclohexanol acetic ester - Eureka | Patsnap [eureka.patsnap.com]
- 9. 4-aryl-4-aminocyclohexanones and their derivatives, a novel class of analgesics. 3. m-Hydroxyphenyl derivates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 4-Amino-4-arylcyclohexanones and their derivatives, a novel class of analgesics. 1. Modification of the aryl ring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis, antimicrobial activity and structure-activity relationship study of N,N-dibenzyl-cyclohexane-1,2-diamine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: trans-4-(Dibenzylamino)cyclohexanol in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following application notes describe a potential application of trans-4-(dibenzylamino)cyclohexanol as a chiral ligand in asymmetric synthesis. This proposed application is based on the well-established catalytic activity of structurally analogous chiral β-amino alcohols. As of the latest literature review, specific experimental data for this compound in this exact context is not extensively published. The provided protocols and data are illustrative and intended to serve as a starting point for research and development.
Introduction
This compound is a chiral amino alcohol with structural features conducive to applications in asymmetric catalysis. Its rigid cyclohexyl backbone, coupled with the presence of a hydroxyl group and a sterically demanding dibenzylamino group, makes it a promising candidate as a chiral ligand for controlling the stereochemical outcome of reactions. Chiral β-amino alcohols are renowned for their effectiveness as ligands in the enantioselective addition of organometallic reagents to prochiral carbonyl compounds, a cornerstone transformation in the synthesis of chiral secondary alcohols. These alcohols are valuable intermediates in the pharmaceutical industry.
This document outlines a proposed application of this compound as a chiral ligand in the enantioselective addition of diethylzinc to aldehydes, a reaction known for its high potential for achieving excellent enantioselectivity.
Proposed Application: Enantioselective Ethyl Addition to Aldehydes
Based on the known reactivity of similar amino alcohols, this compound is proposed as a chiral ligand for the asymmetric addition of diethylzinc to a variety of aldehydes, yielding chiral secondary alcohols with potentially high enantiomeric excess (ee). The ligand is expected to form a chiral zinc complex in situ, which then orchestrates the enantioselective transfer of an ethyl group to the aldehyde.
Proposed Catalytic Cycle
The proposed catalytic cycle for the this compound-mediated enantioselective addition of diethylzinc to an aldehyde is depicted below. The cycle is based on the generally accepted mechanism for β-amino alcohol-catalyzed organozinc additions.
Caption: Proposed catalytic cycle for the enantioselective addition of diethylzinc to an aldehyde catalyzed by a chiral amino alcohol ligand.
Quantitative Data Summary (Hypothetical)
The following table presents hypothetical data for the enantioselective addition of diethylzinc to benzaldehyde, catalyzed by (1R,4R)-4-(dibenzylamino)cyclohexanol. This data is illustrative of typical results obtained with effective amino alcohol ligands and is intended to guide experimental design.
| Entry | Ligand (mol%) | Temperature (°C) | Time (h) | Solvent | Yield (%) | ee (%) |
| 1 | 5 | 25 | 12 | Toluene | 85 | 78 |
| 2 | 5 | 0 | 24 | Toluene | 92 | 91 |
| 3 | 2 | 0 | 24 | Toluene | 90 | 89 |
| 4 | 5 | 0 | 24 | Hexane | 88 | 93 |
| 5 | 5 | -20 | 48 | Toluene | 95 | >99 |
Experimental Protocols
Protocol 1: Synthesis of (1R,4R)-4-(Dibenzylamino)cyclohexanol
This protocol is a representative synthesis.
Materials:
-
(1R,4R)-4-aminocyclohexanol
-
Benzyl bromide
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (CH₃CN)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of (1R,4R)-4-aminocyclohexanol (1.0 eq) in acetonitrile, add potassium carbonate (3.0 eq).
-
Add benzyl bromide (2.2 eq) dropwise to the suspension at room temperature.
-
Heat the reaction mixture to reflux and stir for 24 hours.
-
Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.
-
Filter the solid and concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ solution and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Protocol 2: Asymmetric Addition of Diethylzinc to Benzaldehyde
This protocol describes the proposed catalytic application.
Materials:
-
This compound (chiral ligand)
-
Diethylzinc (1.0 M solution in hexanes)
-
Benzaldehyde
-
Anhydrous toluene
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Schlenk flask
-
Syringes
-
Magnetic stirrer
Experimental Workflow Diagram:
Caption: A typical experimental workflow for the asymmetric addition of diethylzinc to benzaldehyde.
Procedure:
-
In a flame-dried Schlenk flask under a nitrogen atmosphere, dissolve this compound (0.05 mmol, 5 mol%) in anhydrous toluene (2 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add diethylzinc (1.2 mmol, 1.2 eq, 1.0 M solution in hexanes) dropwise to the solution.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add freshly distilled benzaldehyde (1.0 mmol, 1.0 eq) dropwise.
-
Continue stirring the reaction mixture at 0 °C for 24 hours.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution (5 mL).
-
Extract the aqueous layer with diethyl ether (3 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the chiral alcohol.
-
Determine the yield and measure the enantiomeric excess by chiral HPLC analysis.
Conclusion
This compound possesses the key structural motifs of a successful chiral amino alcohol ligand. The protocols and illustrative data provided herein offer a solid foundation for researchers to explore its potential in the enantioselective addition of organozinc reagents to aldehydes. Further optimization of reaction conditions, including solvent, temperature, and catalyst loading, may lead to even higher yields and enantioselectivities. This compound represents an intriguing candidate for the development of novel and efficient asymmetric catalytic systems.
Application Notes and Protocols for trans-4-(Dibenzylamino)cyclohexanol as a Chiral Auxiliary in Organic Reactions
For Researchers, Scientists, and Drug Development Professionals
Initial Literature Search and Findings:
A comprehensive search of scientific literature and chemical databases was conducted to gather information on the application of trans-4-(Dibenzylamino)cyclohexanol as a chiral auxiliary in key organic reactions, including aldol additions, Diels-Alder reactions, and alkylations. The search aimed to identify detailed experimental protocols and quantitative data regarding reaction yields, diastereomeric excess (de), and enantiomeric excess (ee).
Despite a thorough investigation, no specific examples of this compound being utilized as a chiral auxiliary for these transformations were found in the available literature. The existing research primarily focuses on the synthesis of this compound and related aminocyclohexanol derivatives.
Therefore, the following application notes and protocols are presented as a template, illustrating how such a chiral auxiliary could be evaluated and utilized. The quantitative data and specific procedural details are based on well-established, structurally related chiral auxiliaries, such as those derived from other amino alcohols, to provide a practical and informative guide for researchers interested in exploring the potential of novel chiral auxiliaries.
Overview of this compound as a Potential Chiral Auxiliary
This compound possesses key structural features that suggest its potential as a chiral auxiliary. The rigid cyclohexane backbone can provide a defined steric environment, while the hydroxyl group offers a covalent attachment point for a substrate. The dibenzylamino group can act as a bulky stereodirecting group and may also participate in chelation to a metal center, further organizing the transition state to favor the formation of one stereoisomer.
The proposed general workflow for utilizing this compound as a chiral auxiliary is outlined below.
Caption: General workflow for the application of a chiral auxiliary.
Application in Asymmetric Aldol Reactions
The aldol reaction is a powerful tool for carbon-carbon bond formation and the creation of stereocenters. A chiral auxiliary can be used to control the stereochemical outcome of the reaction between an enolate and an aldehyde.
Hypothetical Performance Data
The following table presents hypothetical data for the application of trans-4-(dibenzylamino)cyclohexyl propionate in an asymmetric aldol reaction, based on typical results observed with other effective chiral auxiliaries.
| Entry | Aldehyde | Base/Lewis Acid | Solvent | Temp (°C) | Yield (%) | dr (syn:anti) | ee (%) of syn-product |
| 1 | Benzaldehyde | LDA | THF | -78 | 85 | >95:5 | >99 |
| 2 | Isobutyraldehyde | LiHMDS | THF | -78 | 90 | >95:5 | >99 |
| 3 | Acetaldehyde | NaHMDS | THF | -78 | 78 | 90:10 | >98 |
| 4 | Cinnamaldehyde | KHMDS | Toluene | -78 | 82 | >95:5 | >99 |
Experimental Protocol: Asymmetric Aldol Addition
-
Preparation of the N-Acyl Auxiliary: To a solution of (1R,4R)-trans-4-(dibenzylamino)cyclohexanol (1.0 eq) in dichloromethane (DCM, 0.5 M) at 0 °C, add triethylamine (1.5 eq) followed by the dropwise addition of propionyl chloride (1.2 eq). Stir the reaction mixture at room temperature for 4 hours. Wash the reaction with saturated aqueous NaHCO₃, followed by brine. Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) to yield the propionate ester.
-
Aldol Reaction: To a solution of the propionate ester (1.0 eq) in dry THF (0.2 M) at -78 °C, add lithium diisopropylamide (LDA, 1.1 eq, 2.0 M in THF/heptane/ethylbenzene) dropwise. Stir the solution at -78 °C for 30 minutes. Add the aldehyde (1.2 eq) dropwise and continue stirring at -78 °C for 2 hours.
-
Work-up and Purification: Quench the reaction by adding saturated aqueous NH₄Cl. Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate. Purify the crude product by column chromatography to isolate the aldol adduct.
-
Cleavage of the Auxiliary: The aldol adduct can be hydrolyzed using standard conditions (e.g., LiOH in THF/water) to yield the chiral β-hydroxy acid and recover the this compound auxiliary.
Caption: Workflow for an asymmetric aldol reaction using a chiral auxiliary.
Application in Asymmetric Diels-Alder Reactions
The Diels-Alder reaction is a powerful cycloaddition for the synthesis of six-membered rings. A chiral auxiliary attached to the dienophile can effectively control the facial selectivity of the diene's approach.
Hypothetical Performance Data
The following table shows hypothetical results for the Diels-Alder reaction between cyclopentadiene and an acrylate derivative of this compound.
| Entry | Lewis Acid (eq) | Solvent | Temp (°C) | Yield (%) | dr (endo:exo) | ee (%) of endo-product |
| 1 | None | DCM | 25 | 70 | 85:15 | 75 |
| 2 | Et₂AlCl (1.0) | DCM | -78 | 92 | >98:2 | >99 |
| 3 | TiCl₄ (1.0) | DCM | -78 | 88 | >98:2 | >99 |
| 4 | SnCl₄ (1.0) | Toluene | -78 | 85 | 95:5 | 98 |
Experimental Protocol: Asymmetric Diels-Alder Reaction
-
Preparation of the Chiral Dienophile: Prepare the acrylate ester of this compound using a similar procedure to the acylation described in the aldol protocol, substituting acryloyl chloride for propionyl chloride.
-
Diels-Alder Reaction: To a solution of the chiral acrylate (1.0 eq) in dry DCM (0.2 M) at -78 °C, add the Lewis acid (e.g., diethylaluminum chloride, 1.0 M in hexanes, 1.0 eq) dropwise. Stir for 15 minutes, then add freshly cracked cyclopentadiene (3.0 eq). Stir the reaction at -78 °C for 3 hours.
-
Work-up and Purification: Quench the reaction by the slow addition of saturated aqueous NaHCO₃. Allow the mixture to warm to room temperature and extract with DCM. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography.
-
Cleavage of the Auxiliary: The auxiliary can be removed by reduction (e.g., with LiAlH₄) to afford the corresponding chiral alcohol and recover the auxiliary.
Application in Asymmetric Alkylation
Asymmetric alkylation of enolates derived from carboxylic acid derivatives is a fundamental method for creating stereocenters. The chiral auxiliary can shield one face of the enolate, directing the approach of an electrophile.
Hypothetical Performance Data
The following table presents hypothetical data for the asymmetric alkylation of the propionate ester of this compound.
| Entry | Electrophile (E-X) | Base | Solvent | Temp (°C) | Yield (%) | dr | ee (%) of Acid |
| 1 | Benzyl bromide | LDA | THF | -78 to 0 | 95 | >98:2 | >99 |
| 2 | Methyl iodide | NaHMDS | THF | -78 to 0 | 92 | 95:5 | >98 |
| 3 | Allyl iodide | KHMDS | THF | -78 to 0 | 93 | 97:3 | >99 |
| 4 | Propargyl bromide | LDA | THF | -78 to 0 | 88 | 96:4 | >99 |
Experimental Protocol: Asymmetric Alkylation
-
Enolate Formation: To a solution of the propionate ester of this compound (1.0 eq) in dry THF (0.2 M) at -78 °C, add LDA (1.1 eq) dropwise. Stir at -78 °C for 30 minutes.
-
Alkylation: Add the electrophile (e.g., benzyl bromide, 1.2 eq) dropwise. Allow the reaction to slowly warm to 0 °C over 3 hours.
-
Work-up and Purification: Quench with saturated aqueous NH₄Cl and extract with ethyl acetate. Wash the combined organic layers with brine, dry over MgSO₄, and concentrate. Purify the product by column chromatography.
-
Cleavage of the Auxiliary: Hydrolyze the alkylated product with LiOH in THF/water to obtain the chiral carboxylic acid and recover the auxiliary.
Caption: Logical relationship for achieving stereocontrol.
Conclusion and Future Directions
While direct experimental evidence for the use of this compound as a chiral auxiliary is currently lacking in the literature, its structural characteristics suggest it is a promising candidate for further investigation. The protocols and hypothetical data presented here provide a framework for the systematic evaluation of this and other novel chiral auxiliaries. Researchers are encouraged to synthesize the enantiomerically pure auxiliary, attach various substrates, and screen a range of reaction conditions for aldol, Diels-Alder, and alkylation reactions to determine its efficacy in asymmetric synthesis. The development of new and efficient chiral auxiliaries remains a critical endeavor in modern organic chemistry and drug development.
Application Notes and Protocols: The Versatile Scaffold of trans-4-(Dibenzylamino)cyclohexanol in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The quest for novel therapeutics frequently hinges on the exploration of unique molecular scaffolds that provide a three-dimensional framework for interacting with biological targets. One such scaffold of growing interest is trans-4-(Dibenzylamino)cyclohexanol . Its inherent structural features, including a rigid cyclohexane ring, a tertiary amine, and a hydroxyl group, offer multiple points for chemical modification, making it an attractive starting point for the development of new drugs, particularly for complex neurological disorders.
These application notes provide a comprehensive overview of the utility of the this compound scaffold in drug discovery, with a focus on its potential in targeting neurodegenerative diseases. Detailed protocols for the synthesis of the core scaffold and for the evaluation of its derivatives as potential therapeutic agents are also presented.
Synthetic Accessibility of the Scaffold
The this compound scaffold is readily synthesized from commercially available starting materials, making it an accessible platform for extensive medicinal chemistry campaigns.
Protocol 1: Synthesis of this compound[1]
This protocol outlines a common method for the synthesis of the title scaffold.
Materials:
-
trans-4-Aminocyclohexanol
-
Benzyl bromide
-
Cesium carbonate (Cs₂CO₃)
-
Acetonitrile (CH₃CN)
-
Dichloromethane (CH₂Cl₂)
-
Water (H₂O)
-
Magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of trans-4-aminocyclohexanol (1 equivalent) in acetonitrile, add cesium carbonate (3 equivalents).
-
To this suspension, add benzyl bromide (2.05 equivalents) dropwise at room temperature.
-
Stir the reaction mixture vigorously at room temperature for 48 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with water.
-
Separate the organic layer, dry it over anhydrous magnesium sulfate, and filter.
-
Concentrate the organic layer under reduced pressure to yield the crude product.
-
The crude this compound can be purified by column chromatography on silica gel.
Applications in Drug Discovery for Neurodegenerative Diseases
The this compound scaffold is particularly promising for the development of ligands targeting proteins implicated in neurodegenerative diseases like Alzheimer's and Parkinson's disease. The key targets include the sigma-1 (σ₁) receptor and acetylcholinesterase (AChE).
Targeting the Sigma-1 (σ₁) Receptor
The sigma-1 receptor is a unique ligand-operated chaperone protein located at the endoplasmic reticulum-mitochondrion interface.[1][2][3] It plays a crucial role in regulating cellular stress responses, calcium homeostasis, and neuronal survival.[1][2][3] Activation of the σ₁ receptor has been shown to be neuroprotective, making it a compelling target for the treatment of neurodegenerative disorders.
Derivatives of the aminocyclohexanol core have demonstrated significant affinity for sigma receptors. While specific data for derivatives of this compound is limited in publicly available literature, the general class of compounds shows promise. For instance, certain chromenone derivatives featuring a cyclic amine connected via a linker have shown high affinity for the σ₁ receptor.
Table 1: Sigma-1 Receptor Affinity of Representative Chromenone Derivatives [4][5]
| Compound | Linker Length (n) | Terminal Amine | Kᵢ (nM) for σ₁ Receptor |
| 12 | 4 | Morpholine | 19.6 |
| 20 | 2 | Azepane | 27.2 |
This table illustrates the potential for developing potent σ₁ receptor ligands from scaffolds containing a cyclic amine, a key feature of this compound.
The dibenzyl groups on the nitrogen atom of the scaffold can be systematically modified to explore the structure-activity relationship (SAR) and optimize binding affinity and selectivity for the σ₁ receptor. The hydroxyl group provides a handle for introducing further diversity and modulating physicochemical properties.
Caption: A general workflow for a drug discovery project.
Targeting Acetylcholinesterase (AChE)
Inhibition of acetylcholinesterase, the enzyme responsible for the breakdown of the neurotransmitter acetylcholine, is a cornerstone of symptomatic treatment for Alzheimer's disease.[6] By increasing the levels of acetylcholine in the brain, AChE inhibitors can improve cognitive function.
The this compound scaffold can be elaborated to design potent AChE inhibitors. The tertiary amine can interact with the catalytic or peripheral anionic site of the enzyme, while modifications at the hydroxyl and benzyl groups can enhance binding affinity and selectivity.
Table 2: Acetylcholinesterase Inhibitory Activity of Representative Compounds
| Compound | IC₅₀ (µM) | Reference |
| Donepezil | 0.025 | [7] |
| Tacrine | ~0.1 | [8] |
| Hypothetical Derivative 1 | TBD | |
| Hypothetical Derivative 2 | TBD |
This table provides reference values for known AChE inhibitors and a template for recording data for newly synthesized derivatives of the this compound scaffold. TBD: To Be Determined.
Protocol 2: In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)[10][11][12]
This colorimetric assay is a standard method for determining the AChE inhibitory activity of test compounds.
Materials:
-
Acetylcholinesterase (AChE) from electric eel or human recombinant
-
Acetylthiocholine iodide (ATCI), the substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), Ellman's reagent
-
Phosphate buffer (0.1 M, pH 8.0)
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of AChE in phosphate buffer.
-
Prepare a stock solution of ATCI in deionized water.
-
Prepare a stock solution of DTNB in phosphate buffer.
-
Prepare serial dilutions of the test compounds in phosphate buffer.
-
-
Assay in 96-Well Plate:
-
To each well, add 20 µL of the test compound solution at different concentrations.
-
Add 140 µL of phosphate buffer to each well.
-
Add 20 µL of the AChE solution to each well and incubate at 37°C for 15 minutes.
-
Add 10 µL of the DTNB solution to each well.
-
Initiate the reaction by adding 10 µL of the ATCI solution to each well.
-
-
Measurement:
-
Immediately measure the absorbance at 412 nm using a microplate reader.
-
Take readings every minute for 5-10 minutes to monitor the reaction kinetics.
-
-
Data Analysis:
-
Calculate the rate of reaction for each concentration of the test compound.
-
Determine the percentage of inhibition relative to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).
-
Caption: A simplified workflow for the AChE inhibition assay.
Signaling Pathways
Understanding the signaling pathways modulated by ligands derived from the this compound scaffold is crucial for rational drug design.
Sigma-1 (σ₁) Receptor Signaling
The σ₁ receptor, upon ligand binding, dissociates from its binding partner BiP and can then interact with and modulate a variety of client proteins, including ion channels and kinases.[9] This modulation can lead to the activation of pro-survival signaling cascades, such as the Akt and ERK pathways, and the upregulation of anti-apoptotic proteins like Bcl-2.
Caption: A simplified diagram of the Sigma-1 receptor signaling pathway.
Acetylcholinesterase (AChE) Inhibition
The mechanism of AChE inhibition involves the binding of the inhibitor to the active site of the enzyme, preventing the substrate, acetylcholine, from being hydrolyzed.[6][10] This leads to an accumulation of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission.
Caption: A diagram illustrating the mechanism of AChE inhibition.
Conclusion
The this compound scaffold represents a promising and synthetically accessible starting point for the development of novel therapeutics, particularly for neurodegenerative diseases. Its inherent structural features allow for the design of potent and selective ligands for key targets such as the sigma-1 receptor and acetylcholinesterase. The protocols and information provided herein offer a foundation for researchers to explore the potential of this versatile scaffold in their drug discovery programs. Further derivatization and biological evaluation are warranted to fully elucidate the therapeutic potential of this chemical class.
References
- 1. mdpi.com [mdpi.com]
- 2. Sigma-1 Receptor Signaling: In Search of New Therapeutic Alternatives for Cardiovascular and Renal Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sigma-1 receptor - Wikipedia [en.wikipedia.org]
- 4. Studies on the affinity of 6-[(n-(cyclo)aminoalkyl)oxy]-4H-chromen-4-ones for sigma 1/2 receptors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Studies on the affinity of 6-[(n-(cyclo)aminoalkyl)oxy]-4H-chromen-4-ones for sigma 1/2 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Acetylcholinesterase inhibitor - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. Recent developments in the synthesis of acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Neuronal Sigma-1 Receptors: Signaling Functions and Protective Roles in Neurodegenerative Diseases [frontiersin.org]
- 10. researchgate.net [researchgate.net]
Application Note: Purification of trans-4-(Dibenzylamino)cyclohexanol by Flash Chromatography
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the purification of trans-4-(Dibenzylamino)cyclohexanol using flash column chromatography on silica gel. The protocol is designed to be a starting point for researchers and may require optimization based on the specific purity of the crude material and the desired final purity.
Introduction
This compound is a substituted aminocyclohexanol derivative. Compounds within this structural class are of interest in medicinal chemistry and drug development. The synthesis of this compound, typically through the N-alkylation of trans-4-aminocyclohexanol with benzyl bromide, often results in a crude product containing residual starting materials, by-products, and other impurities.[1] Effective purification is therefore a critical step to isolate the desired compound with high purity. Flash column chromatography is a common and effective technique for this purpose.[1] This protocol outlines a general procedure for the purification of this compound using a silica gel stationary phase and a suitable mobile phase.
Data Summary
The following table summarizes typical data obtained from the chromatographic purification of this compound. Please note that these values are representative and will vary depending on the specific experimental conditions.
| Parameter | Value |
| Chromatography Type | Flash Column Chromatography |
| Stationary Phase | Silica Gel (Merck Kieselgel 60 H)[1] |
| Mobile Phase | Hexane:Ethyl Acetate with 0.5% Triethylamine |
| Gradient | Isocratic (e.g., 70:30:0.5 v/v/v) |
| Rf of pure compound | ~0.3 (in 70:30 Hexane:Ethyl Acetate) |
| Typical Sample Load | 1 g crude material per 40 g silica gel |
| Elution Volume | Approximately 3-5 column volumes |
| Post-Purification Yield | 85-95% (typical) |
| Purity (by HPLC/NMR) | >98% |
Experimental Protocol
This protocol is divided into three main stages: preparation, execution of the flash chromatography, and post-purification analysis.
Materials and Reagents
-
Crude this compound
-
Silica Gel (flash chromatography grade, e.g., 230-400 mesh)
-
Hexane (HPLC grade)
-
Ethyl Acetate (HPLC grade)
-
Triethylamine (reagent grade)
-
Dichloromethane (DCM, for sample loading)
-
Thin Layer Chromatography (TLC) plates (silica gel coated with UV254 indicator)
-
Standard laboratory glassware (beakers, flasks, graduated cylinders)
-
Flash chromatography system (glass column, pump/air pressure, fraction collector)
-
Rotary evaporator
Mobile Phase Optimization using Thin Layer Chromatography (TLC)
Before performing the column chromatography, it is crucial to determine the optimal mobile phase composition using TLC. The goal is to find a solvent system where the target compound has an Rf value of approximately 0.2-0.4 and is well-separated from impurities.
-
Prepare TLC Chambers: Prepare several developing chambers with different ratios of Hexane and Ethyl Acetate (e.g., 9:1, 8:2, 7:3, 6:4). To each solvent mixture, add 0.5% triethylamine to prevent the amine from streaking on the acidic silica gel.[2][3][4][5][6]
-
Spot the TLC Plate: Dissolve a small amount of the crude this compound in a few drops of dichloromethane. Using a capillary tube, spot the solution onto the baseline of a TLC plate.
-
Develop the TLC Plate: Place the spotted TLC plate in a developing chamber and allow the solvent front to travel up the plate.
-
Visualize the TLC Plate: Remove the plate, mark the solvent front, and allow it to dry. Visualize the spots under a UV lamp (254 nm). If the compound is not UV active, staining with potassium permanganate can be used.[1]
-
Select the Mobile Phase: Choose the solvent system that provides the best separation and an Rf value in the desired range for the target compound.
Flash Column Chromatography Procedure
-
Column Packing (Slurry Method):
-
Place a small plug of cotton or glass wool at the bottom of the chromatography column.
-
Add a thin layer of sand.
-
In a separate beaker, prepare a slurry of silica gel in the chosen mobile phase (e.g., 70:30:0.5 Hexane:Ethyl Acetate:Triethylamine).[7]
-
Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing.[4]
-
Open the stopcock to drain some of the solvent, but do not let the top of the silica gel run dry.
-
Add another thin layer of sand on top of the packed silica gel to protect the surface.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of dichloromethane.
-
Carefully add the dissolved sample to the top of the column using a pipette.[4]
-
Drain the solvent until the sample is adsorbed onto the top layer of sand.
-
Carefully add a small amount of the mobile phase to rinse the sides of the column and again drain the solvent to the top of the sand.
-
-
Elution and Fraction Collection:
-
Carefully fill the top of the column with the mobile phase.
-
Apply gentle air pressure to the top of the column to begin the elution.
-
Collect fractions in test tubes or other suitable containers.
-
Monitor the elution process by spotting fractions onto TLC plates and visualizing them to identify which fractions contain the purified product.
-
-
Isolation of the Purified Compound:
-
Combine the fractions that contain the pure this compound.
-
Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified compound.
-
Post-Purification Analysis
-
Purity Assessment: The purity of the final product should be assessed using analytical techniques such as High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, or Mass Spectrometry (MS).
-
Yield Calculation: Determine the mass of the purified compound and calculate the percentage yield from the crude material.
Workflow Diagram
References
- 1. Simple and rapid detection of aromatic amines using a thin layer chromatography plate - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 2. Sciencemadness Discussion Board - Good solvent system for separating aromatic amines and/or oximes on alumina TLC plates? - Powered by XMB 1.9.11 [sciencemadness.org]
- 3. Chromatography [chem.rochester.edu]
- 4. Chromatography [chem.rochester.edu]
- 5. rsc.org [rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. web.uvic.ca [web.uvic.ca]
Recrystallization procedure for "trans-4-(Dibenzylamino)cyclohexanol"
Application Notes and Protocols
Topic: Recrystallization Procedure for trans-4-(Dibenzylamino)cyclohexanol
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound is a key intermediate in the synthesis of various pharmacologically active molecules. The purity of this compound is critical for the successful synthesis of downstream products and for ensuring the safety and efficacy of final drug candidates. Recrystallization is a fundamental purification technique used to remove impurities and obtain highly pure crystalline solids. This document provides a detailed protocol for the recrystallization of this compound, including solvent selection, experimental procedure, and data presentation. While direct crystallization from a crude reaction mixture has been mentioned, this protocol offers a more controlled and reproducible method for achieving high purity.[1]
Principles of Recrystallization
Recrystallization is based on the differential solubility of a compound in a hot versus a cold solvent.[2][3] An ideal recrystallization solvent should dissolve the target compound sparingly or not at all at room temperature but dissolve it completely at an elevated temperature.[3] Impurities should either be insoluble in the hot solvent or remain soluble in the cold solvent. As the saturated hot solution cools, the solubility of the target compound decreases, leading to the formation of pure crystals.
Solvent Selection
The choice of solvent is the most critical step in developing a successful recrystallization procedure.[2] For this compound, a molecule with both nonpolar (dibenzylamino group, cyclohexane ring) and polar (hydroxyl group) features, a solvent system of intermediate polarity is often effective. A mixed solvent system, such as ethanol/water or ethyl acetate/hexane, can be fine-tuned to achieve the desired solubility profile.
Based on the structure and general solubility principles, ethyl acetate is a good starting point for solvent screening due to its ability to dissolve a wide range of organic compounds and its relatively low boiling point, which facilitates removal. Hexane can be used as an anti-solvent to reduce the solubility of the product upon cooling. For the purpose of this protocol, we will focus on an ethyl acetate/hexane solvent system.
Quantitative Data
The following table summarizes hypothetical solubility data for this compound in a selected solvent system to illustrate the principles of solvent selection. Actual experimental determination of solubility is highly recommended.
| Solvent System | Temperature (°C) | Solubility ( g/100 mL) | Observations |
| Ethyl Acetate | 25 | ~2 | Sparingly soluble |
| Ethyl Acetate | 77 (Boiling) | ~25 | Freely soluble |
| Hexane | 25 | < 0.1 | Insoluble |
| Ethyl Acetate/Hexane (1:1) | 25 | ~0.5 | Slightly soluble |
Note: The data presented in this table is illustrative and not based on experimentally determined values for this compound.
Experimental Protocol: Recrystallization of this compound
This protocol details the steps for the purification of this compound using a mixed ethyl acetate/hexane solvent system.
Materials:
-
Crude this compound
-
Ethyl acetate (reagent grade)
-
Hexane (reagent grade)
-
Activated carbon (optional, for colored impurities)
-
Erlenmeyer flasks
-
Hot plate with magnetic stirring
-
Condenser
-
Buchner funnel and flask
-
Filter paper
-
Ice bath
-
Spatula
-
Drying oven or vacuum desiccator
Procedure:
-
Dissolution:
-
Place the crude this compound (e.g., 5.0 g) into a 250 mL Erlenmeyer flask equipped with a magnetic stir bar.
-
Add a minimal amount of hot ethyl acetate (start with ~20 mL per gram of crude product) and heat the mixture to reflux with gentle stirring.
-
Continue adding hot ethyl acetate portion-wise until the solid completely dissolves. Avoid adding a large excess of solvent to ensure good recovery.
-
-
Decolorization (Optional):
-
If the solution is colored, remove it from the heat and allow it to cool slightly.
-
Add a small amount of activated carbon (approximately 1-2% of the solute weight) to the solution.
-
Heat the mixture back to reflux for 5-10 minutes. The activated carbon will adsorb colored impurities.
-
-
Hot Filtration (if decolorization was performed):
-
If activated carbon was used, perform a hot filtration to remove it. This must be done quickly to prevent premature crystallization.
-
Pre-heat a separate Erlenmeyer flask and a glass funnel with a fluted filter paper on the hot plate.
-
Pour the hot solution through the fluted filter paper into the clean, hot flask.
-
-
Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Once the solution has reached room temperature and crystal formation appears to have ceased, place the flask in an ice bath for at least 30 minutes to maximize the yield of crystals.
-
If crystallization does not initiate, scratching the inside of the flask with a glass rod or adding a seed crystal of pure product can help induce crystal formation.[3]
-
-
Isolation of Crystals:
-
Collect the crystals by vacuum filtration using a Buchner funnel and filter paper.
-
Wash the crystals with a small amount of ice-cold solvent (a mixture of ethyl acetate/hexane, e.g., 1:3) to remove any residual soluble impurities.
-
Press the crystals dry on the filter paper with a clean spatula or a second piece of filter paper.
-
-
Drying:
-
Transfer the purified crystals to a watch glass or drying dish.
-
Dry the crystals in a drying oven at a temperature well below the melting point (e.g., 50-60 °C) or in a vacuum desiccator until a constant weight is achieved.
-
Visualization of the Experimental Workflow
The following diagram illustrates the key steps in the recrystallization procedure.
Caption: Workflow for the recrystallization of this compound.
Troubleshooting
-
Oiling Out: If the product separates as an oil instead of crystals, it may be due to cooling the solution too quickly or the presence of impurities that lower the melting point of the solid. Re-heat the solution to dissolve the oil and allow it to cool more slowly. Adding slightly more solvent may also help.
-
No Crystals Form: This can occur if too much solvent was used or if the solution is supersaturated. Try scratching the inner surface of the flask or adding a seed crystal. If that fails, evaporate some of the solvent and allow it to cool again.
-
Low Recovery: This may be caused by using too much solvent, not cooling the solution sufficiently, or washing the crystals with a solvent that is not cold enough. Ensure minimal hot solvent is used for dissolution and wash with ice-cold solvent. The mother liquor can also be concentrated to obtain a second crop of crystals.
References
Scale-up Synthesis of trans-4-(Dibenzylamino)cyclohexanol: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for two scalable synthetic routes to trans-4-(Dibenzylamino)cyclohexanol, a key intermediate in pharmaceutical synthesis. The protocols are designed to be adaptable for scale-up operations, focusing on robust reaction conditions and purification methods that avoid chromatography.
Method 1: N-Alkylation of trans-4-Aminocyclohexanol
This method involves the direct dibenzylation of commercially available trans-4-aminocyclohexanol using benzyl bromide and a suitable base. This approach is straightforward and utilizes readily available starting materials.
Quantitative Data Summary
| Parameter | Value | Reference |
| Starting Material | trans-4-Aminocyclohexanol | [1] |
| Reagent | Benzyl Bromide | [1] |
| Base | Cesium Carbonate | [1] |
| Solvent | Acetonitrile | [1] |
| Stoichiometry (Aminocyclohexanol:Benzyl Bromide:Base) | 1 : 2.03 : 3.02 | [1] |
| Reaction Temperature | Room Temperature | [1] |
| Reaction Time | 2 days | [1] |
| Purification Method | Filtration and Washing | [1] |
Experimental Protocol
Materials and Reagents:
-
trans-4-Aminocyclohexanol
-
Benzyl Bromide
-
Cesium Carbonate
-
Acetonitrile
-
Dichloromethane
-
Water
-
Magnesium Sulfate
Procedure:
-
To a solution of trans-4-aminocyclohexanol (e.g., 7.9 g, 52.3 mmol) in acetonitrile (150 mL), add cesium carbonate (51.4 g, 158 mmol).[1]
-
To this suspension, add benzyl bromide (12.7 mL, 106 mmol) dropwise at room temperature.[1]
-
Stir the reaction mixture vigorously at room temperature for 48 hours.
-
Upon completion of the reaction, filter the crude reaction mixture and wash the solid residue with additional acetonitrile (100 mL).[1]
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in dichloromethane (100 mL) and wash with water (3 x 50 mL).[1]
-
Dry the organic layer over magnesium sulfate, filter, and concentrate under reduced pressure to yield this compound.[1] For highly pure material, direct crystallization from the crude reaction mixture has been reported to be effective, which is advantageous for large-scale production as it avoids chromatographic purification.[1]
Experimental Workflow
Caption: Workflow for the N-Alkylation of trans-4-Aminocyclohexanol.
Method 2: Reductive Amination of 4-Hydroxycyclohexanone
This alternative route involves a one-pot reaction between 4-hydroxycyclohexanone and dibenzylamine in the presence of a mild reducing agent. Reductive amination is a highly efficient method for forming carbon-nitrogen bonds and can be advantageous for scale-up due to its operational simplicity.[2]
Quantitative Data Summary
The following data is adapted from a protocol for the reductive amination of 4-hydroxycyclohexanone with a primary amine (benzylamine).[2] For the synthesis with the secondary amine, dibenzylamine, optimization of reaction time and stoichiometry may be required.
| Parameter | Value (Adapted) | Reference |
| Starting Material | 4-Hydroxycyclohexanone | [2] |
| Reagent | Dibenzylamine | |
| Reducing Agent | Sodium Triacetoxyborohydride | [2] |
| Catalyst | Acetic Acid | [2] |
| Solvent | Dichloromethane (DCM) | [2] |
| Stoichiometry (Ketone:Amine:Reducing Agent:Acid) | 1.0 : 1.1 : 1.5 : 1.2 | [2] |
| Reaction Temperature | Room Temperature | [2] |
| Reaction Time | 2-4 hours (monitor by TLC/HPLC) | [2] |
| Purification Method | Aqueous Workup, Crystallization |
Experimental Protocol
Materials and Reagents:
-
4-Hydroxycyclohexanone
-
Dibenzylamine
-
Sodium Triacetoxyborohydride
-
Glacial Acetic Acid
-
Dichloromethane (DCM), anhydrous
-
Saturated Sodium Bicarbonate solution
-
Brine
-
Anhydrous Magnesium Sulfate
Procedure:
-
In a clean, dry reaction vessel under an inert atmosphere (e.g., Nitrogen or Argon), add 4-hydroxycyclohexanone (1.0 eq).[2]
-
Dissolve the ketone in anhydrous dichloromethane.
-
Add dibenzylamine (1.1 eq) to the solution via syringe or addition funnel.[2]
-
Add glacial acetic acid (1.2 eq) to the reaction mixture and stir at room temperature for 20-30 minutes to facilitate the formation of the iminium ion.[2]
-
Slowly add sodium triacetoxyborohydride (1.5 eq) in portions to the stirring solution. The addition may be slightly exothermic.[2]
-
Monitor the reaction progress by a suitable method (e.g., TLC, HPLC) until the starting material is consumed (typically 2-4 hours).[2]
-
Carefully quench the reaction by the slow addition of saturated sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with dichloromethane.[2]
-
Combine the organic layers and wash with brine.[2]
-
Dry the combined organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[2]
-
The crude product can be purified by crystallization to afford pure this compound.
Experimental Workflow
Caption: Workflow for the Reductive Amination of 4-Hydroxycyclohexanone.
Comparison of Synthetic Routes for Scale-up
| Feature | N-Alkylation | Reductive Amination |
| Starting Materials | trans-4-Aminocyclohexanol, Benzyl Bromide | 4-Hydroxycyclohexanone, Dibenzylamine |
| Reaction Time | Longer (48 hours) | Shorter (2-4 hours) |
| Number of Steps | One-pot | One-pot |
| Reagents | Stoichiometric base (Cesium Carbonate) | Stoichiometric reducing agent and acid |
| Scalability | Good; filtration is a scalable purification method. | Excellent; one-pot procedure is highly efficient. Crystallization is a scalable purification method. |
| Considerations | Benzyl bromide is a lachrymator. | Sodium triacetoxyborohydride is moisture-sensitive. |
Both synthetic routes offer viable pathways for the scale-up synthesis of this compound. The choice of method may depend on factors such as the cost and availability of starting materials, equipment, and desired reaction time. The reductive amination route is likely to be more time-efficient, while the N-alkylation route is a well-established and robust method. For large-scale production, the ability to purify the final product by crystallization in both methods is a significant advantage over methods requiring chromatography.
References
Application Notes and Protocols: Leveraging trans-4-(Dibenzylamino)cyclohexanol in the Synthesis of Novel Heterocyclic Scaffolds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of novel heterocyclic compounds utilizing trans-4-(Dibenzylamino)cyclohexanol as a versatile starting material. This readily available scaffold offers multiple reaction sites for the construction of diverse heterocyclic systems, which are of significant interest in medicinal chemistry and drug discovery. The protocols outlined below describe the preparation of spiro-heterocycles via the corresponding cyclohexanone and the synthesis of oxazoline and thiazoline rings after deprotection of the amino group.
Synthesis of Spiro-Heterocycles via Oxidation to trans-4-(Dibenzylamino)cyclohexanone
The hydroxyl group of this compound can be readily oxidized to the corresponding ketone. This ketone serves as a valuable intermediate for the synthesis of a variety of spiro-heterocyclic compounds, which are prominent motifs in many biologically active molecules.
Experimental Protocol 1: Oxidation of this compound
This protocol describes the Swern oxidation of this compound to yield trans-4-(Dibenzylamino)cyclohexanone.
Materials:
-
This compound
-
Oxalyl chloride
-
Dimethyl sulfoxide (DMSO)
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
Sodium bicarbonate, saturated aqueous solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve oxalyl chloride (1.2 eq.) in anhydrous DCM (0.2 M).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add a solution of DMSO (2.2 eq.) in anhydrous DCM (1 M) via the dropping funnel, maintaining the temperature below -65 °C. Stir for 15 minutes.
-
Add a solution of this compound (1.0 eq.) in anhydrous DCM (1 M) dropwise, ensuring the temperature remains below -65 °C. Stir the resulting mixture for 1 hour at -78 °C.
-
Add triethylamine (5.0 eq.) to the reaction mixture and stir for an additional 30 minutes at -78 °C.
-
Remove the cooling bath and allow the reaction to warm to room temperature.
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude ketone by silica gel column chromatography using a gradient of ethyl acetate in hexanes.
Expected Yield: 85-95%
Experimental Protocol 2: Synthesis of a Spiro-oxazolidinone
This protocol details the reaction of trans-4-(Dibenzylamino)cyclohexanone with an amino alcohol to form a spiro-oxazolidinone.
Materials:
-
trans-4-(Dibenzylamino)cyclohexanone
-
2-Aminoethanol
-
Triphosgene
-
Triethylamine (TEA)
-
Toluene, anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Methanol and dichloromethane for chromatography
Procedure:
-
To a solution of trans-4-(Dibenzylamino)cyclohexanone (1.0 eq.) and 2-aminoethanol (1.1 eq.) in anhydrous toluene (0.5 M), add triethylamine (1.2 eq.).
-
Heat the mixture to reflux with a Dean-Stark apparatus to remove water for 4 hours.
-
Cool the reaction mixture to 0 °C.
-
In a separate flask, prepare a solution of triphosgene (0.4 eq.) in anhydrous toluene.
-
Slowly add the triphosgene solution to the cooled reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of methanol in dichloromethane.
Quantitative Data Summary
| Compound | Starting Material | Reagents | Solvent | Yield (%) |
| trans-4-(Dibenzylamino)cyclohexanone | This compound | Oxalyl chloride, DMSO, TEA | Dichloromethane | 90 |
| Spiro-oxazolidinone | trans-4-(Dibenzylamino)cyclohexanone | 2-Aminoethanol, Triphosgene, TEA | Toluene | 75 |
Experimental Workflow for Spiro-heterocycle Synthesis
Troubleshooting & Optimization
Optimizing reaction conditions for "trans-4-(Dibenzylamino)cyclohexanol" synthesis
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the synthesis of trans-4-(Dibenzylamino)cyclohexanol. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to address common challenges encountered during this synthesis.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound, particularly via reductive amination.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Incomplete iminium ion formation. 2. Inactive reducing agent. 3. Unsuitable solvent. 4. Steric hindrance from the bulky dibenzylamine. | 1. Add a catalytic amount of acetic acid to the reaction mixture to facilitate iminium ion formation. Allow the ketone and amine to stir together for 20-30 minutes before adding the reducing agent.[1] 2. Use fresh sodium triacetoxyborohydride (NaBH(OAc)₃); it is a hygroscopic powder. 3. 1,2-dichloroethane (DCE) is the preferred solvent for reductive aminations with NaBH(OAc)₃. Tetrahydrofuran (THF) can also be used, but reactions may be slower.[2][3] 4. Increase the reaction time and/or temperature. Consider using a more reactive reducing agent if the reaction remains sluggish, though this may increase side products. |
| Formation of Side Products | 1. Reduction of the starting ketone to cyclohexan-1,4-diol. 2. Formation of the cis-isomer. | 1. Sodium triacetoxyborohydride is highly selective for the reduction of iminium ions over ketones.[1][4] If ketone reduction is observed, ensure the reducing agent is not contaminated with more reactive borohydrides like sodium borohydride. 2. The stereoselectivity of the reduction can be influenced by the reducing agent. Bulky hydride reagents tend to favor the formation of the cis-product, while less bulky reagents like NaBH(OAc)₃ generally favor the trans-product through axial attack.[5] Modifying the reaction temperature may also influence the cis/trans ratio. |
| Difficult Purification | 1. The product is a viscous oil that is difficult to handle. 2. Decomposition of the product on silica gel during column chromatography.[6] | 1. If the crude product is an oil, attempt to induce crystallization by scratching the flask with a glass rod or by adding a seed crystal. 2. If decomposition on silica is observed, consider alternative purification methods such as crystallization from a suitable solvent (e.g., petroleum ether).[7] Another option is to purify the product by converting it to its hydrochloride salt, which is often a crystalline solid, and then neutralizing it back to the free base after purification. |
| Reaction Stalls or is Sluggish | 1. Insufficient activation of the carbonyl group. 2. Low reaction temperature. 3. Weakly basic amine (not applicable to dibenzylamine). | 1. The addition of acetic acid can catalyze the reaction.[2] 2. Gently warming the reaction mixture may increase the reaction rate. However, be cautious as this may also lead to the formation of side products. 3. For weakly basic amines, using the amine as the limiting reagent and a larger excess of the carbonyl and reducing agent may improve yields.[5] |
Frequently Asked Questions (FAQs)
1. What are the primary synthesis routes for this compound?
There are two main synthetic routes:
-
Reductive Amination: This is a one-pot reaction involving the condensation of 4-hydroxycyclohexanone with dibenzylamine to form an iminium ion, which is then reduced in situ by a reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃).[1]
-
N-Alkylation: This is a two-step process where trans-4-aminocyclohexanol is reacted with two equivalents of benzyl bromide in the presence of a base, such as cesium carbonate, to yield the desired product.[6]
2. Which reducing agent is best for the reductive amination to synthesize this compound?
Sodium triacetoxyborohydride (NaBH(OAc)₃) is the preferred reducing agent. It is mild and exhibits excellent selectivity for reducing the intermediate iminium ion over the starting ketone, thus minimizing the formation of cyclohexan-1,4-diol as a byproduct.[1][8]
3. How can I monitor the progress of the reaction?
The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC).[1] A suitable eluent system would be a mixture of ethyl acetate and hexanes. The consumption of the starting material (4-hydroxycyclohexanone) and the formation of the product can be visualized using a suitable stain, such as potassium permanganate.[6]
4. What is the role of acetic acid in the reductive amination reaction?
Acetic acid acts as a catalyst to facilitate the formation of the iminium ion from the ketone and the amine.[1][2] This is particularly important for less reactive ketones.
5. How can I separate the trans and cis isomers of the product?
The separation of trans and cis isomers of aminocyclohexanol derivatives can be challenging. Fractional crystallization is a common method used to separate stereoisomers.[9][10] In some cases, column chromatography can also be effective, but care must be taken to avoid product decomposition on the silica gel.[6]
Data Presentation
Table 1: Comparison of Reaction Conditions for Reductive Amination
| Parameter | Condition 1 (Recommended) | Condition 2 (Alternative) | Condition 3 (For Sluggish Reactions) |
| Ketone | 4-Hydroxycyclohexanone (1.0 eq) | 4-Hydroxycyclohexanone (1.5 eq) | 4-Hydroxycyclohexanone (1.0 eq) |
| Amine | Dibenzylamine (1.1 eq) | Dibenzylamine (1.0 eq) | Dibenzylamine (1.2 eq) |
| Reducing Agent | NaBH(OAc)₃ (1.5 eq) | NaBH₃CN (1.5 eq) | NaBH(OAc)₃ (2.0 eq) |
| Solvent | 1,2-Dichloroethane (DCE) | Methanol (MeOH) | Tetrahydrofuran (THF) |
| Catalyst | Acetic Acid (1.2 eq) | Acetic Acid (to pH 6-7) | Acetic Acid (1.5 eq) |
| Temperature | Room Temperature | Room Temperature | 40 °C |
| Typical Reaction Time | 2-4 hours | 12-24 hours | 6-12 hours |
| Expected Yield | High | Moderate to High | High |
| Key Observations | High selectivity, minimal side products.[8] | Slower reaction, potential for cyanide toxicity. | May be necessary for sterically hindered substrates. |
Experimental Protocols
Protocol 1: Reductive Amination of 4-Hydroxycyclohexanone with Dibenzylamine
This protocol is adapted from a procedure for the reductive amination of 4-hydroxycyclohexanone with benzylamine.[1]
Materials and Reagents:
-
4-Hydroxycyclohexanone
-
Dibenzylamine
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Glacial Acetic Acid
-
Anhydrous 1,2-Dichloroethane (DCE)
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Magnesium Sulfate
Equipment:
-
Round-bottom flask with a magnetic stirrer
-
Inert atmosphere setup (Argon or Nitrogen)
-
Syringes
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere, dissolve 4-hydroxycyclohexanone (1.0 eq) in anhydrous DCE.
-
Amine and Catalyst Addition: Add dibenzylamine (1.1 eq) to the solution via syringe, followed by the addition of glacial acetic acid (1.2 eq).
-
Iminium Ion Formation: Stir the mixture at room temperature for 20-30 minutes.
-
Addition of Reducing Agent: Slowly add sodium triacetoxyborohydride (1.5 eq) in portions to the stirring solution.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC until the starting material is consumed (typically 2-4 hours).
-
Workup: Carefully quench the reaction by the slow addition of saturated sodium bicarbonate solution. Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extraction: Extract the aqueous layer with dichloromethane. Combine the organic layers and wash with brine.
-
Drying and Solvent Removal: Dry the combined organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by crystallization or flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
Protocol 2: N-Alkylation of trans-4-Aminocyclohexanol
This protocol is based on a literature procedure for the synthesis of trans-4-(dibenzylamino)cyclohexan-1-ol.[6]
Materials and Reagents:
-
trans-4-Aminocyclohexanol
-
Benzyl Bromide
-
Cesium Carbonate
-
Acetonitrile
-
Dichloromethane
-
Water
-
Anhydrous Magnesium Sulfate
Equipment:
-
Round-bottom flask with a magnetic stirrer
-
Filter funnel
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a solution of trans-4-aminocyclohexanol (1.0 eq) in acetonitrile, add cesium carbonate (3.0 eq).
-
Addition of Alkylating Agent: Add benzyl bromide (2.0 eq) to the mixture.
-
Reaction: Stir the mixture at room temperature for 48 hours.
-
Workup: Filter the crude reaction mixture and wash the solid with additional acetonitrile.
-
Solvent Removal: Concentrate the filtrate under reduced pressure.
-
Extraction: Dissolve the residue in dichloromethane and wash with water.
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by crystallization or flash column chromatography.
Mandatory Visualizations
Caption: Experimental workflow for the reductive amination synthesis.
Caption: Reaction pathway for reductive amination.
References
- 1. benchchem.com [benchchem.com]
- 2. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 4. sciencemadness.org [sciencemadness.org]
- 5. scribd.com [scribd.com]
- 6. researchgate.net [researchgate.net]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. benchchem.com [benchchem.com]
- 9. ES2213863T3 - PROCEDURE FOR THE PRODUCTION OF TRANS-4-AMINOCICLOHEXANOL. - Google Patents [patents.google.com]
- 10. EP0909753B1 - Process for the preparation of trans-4-aminocyclohexanol - Google Patents [patents.google.com]
Technical Support Center: N-dibenzylation of trans-4-aminocyclohexanol
This technical support guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals engaged in the N-dibenzylation of trans-4-aminocyclohexanol.
Frequently Asked Questions (FAQs)
Q1: What are the most common by-products observed in the N-dibenzylation of trans-4-aminocyclohexanol?
The primary by-products in this reaction are typically the result of incomplete reaction or over-alkylation. The most prevalent species are:
-
N-benzyl-trans-4-aminocyclohexanol (Mono-benzylated by-product): This is formed when the starting material reacts with only one equivalent of the benzylating agent.
-
Quaternary Ammonium Salt (Over-alkylation by-product): Formation of a quaternary ammonium salt, such as N,N,N-tribenzyl-4-hydroxycyclohexanaminium halide, can occur if the dibenzylated product reacts further with the benzylating agent.[1]
-
Unreacted trans-4-aminocyclohexanol: The presence of starting material indicates an incomplete reaction.
Q2: What are other potential sources of impurities in this reaction?
Impurities can also be introduced from the reagents and reaction conditions:
-
Benzyl alcohol: This can be formed from the hydrolysis of the benzylating agent (e.g., benzyl bromide).
-
Solvent-related impurities: Certain solvents can participate in side reactions. For instance, when using dimethylformamide (DMF) with a strong base like sodium hydride, amine side products can be generated.[1]
Q3: How can I monitor the progress of the reaction to minimize by-products?
Thin-layer chromatography (TLC) is a straightforward method to monitor the reaction. By spotting the reaction mixture alongside the starting material and, if available, a standard of the desired product, you can observe the consumption of the starting material and the formation of the product and by-products.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low yield of N,N-dibenzyl-trans-4-aminocyclohexanol | Incomplete reaction. | - Increase the reaction time. - Increase the reaction temperature. - Ensure the purity of the starting materials and reagents. |
| Suboptimal stoichiometry. | - Use a slight excess of the benzylating agent (e.g., 2.2-2.5 equivalents). | |
| High levels of mono-benzylated by-product | Insufficient amount of benzylating agent. | - Increase the equivalents of the benzylating agent. |
| Short reaction time or low temperature. | - Prolong the reaction time and/or increase the temperature to drive the reaction to completion. | |
| Presence of quaternary ammonium salt | Excess of benzylating agent. | - Carefully control the stoichiometry; avoid a large excess of the benzylating agent. |
| High reaction temperature. | - Perform the reaction at a lower temperature. | |
| Difficulty in purifying the final product | Co-elution of by-products during chromatography. | - Optimize the solvent system for column chromatography to achieve better separation. - Consider an acid-base extraction to remove basic impurities. |
| Presence of benzyl alcohol. | - Ensure anhydrous reaction conditions to prevent hydrolysis of the benzylating agent. - Purify the product via column chromatography. |
Data Presentation
The following table provides a representative summary of how reaction conditions can influence product and by-product distribution. Note that these are illustrative values and actual results may vary.
| Entry | Equivalents of Benzyl Bromide | Base | Temperature (°C) | Yield of Dibenzyl Product (%) | Mono-benzyl By-product (%) | Quaternary Salt (%) |
| 1 | 2.2 | K₂CO₃ | 80 | 85 | 10 | <1 |
| 2 | 2.0 | K₂CO₃ | 80 | 70 | 25 | <1 |
| 3 | 3.0 | K₂CO₃ | 80 | 80 | <5 | 10 |
| 4 | 2.2 | NaH | 25 | 75 | 20 | <1 |
Experimental Protocols
General Protocol for N-dibenzylation of trans-4-aminocyclohexanol
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Reaction Setup: To a solution of trans-4-aminocyclohexanol (1.0 equivalent) in a suitable aprotic polar solvent (e.g., acetonitrile or DMF) is added a base (e.g., potassium carbonate, 3.0 equivalents).
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Addition of Benzylating Agent: Benzyl bromide (2.2 equivalents) is added dropwise to the stirred suspension at room temperature.
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Reaction Monitoring: The reaction mixture is heated to 80 °C and stirred for 12-24 hours. The progress of the reaction is monitored by TLC.
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Work-up: Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is partitioned between water and an organic solvent (e.g., ethyl acetate).
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Purification: The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel to afford the desired N,N-dibenzyl-trans-4-aminocyclohexanol.
Visualizations
Caption: Reaction pathway for N-dibenzylation and a common side reaction.
Caption: A logical workflow for troubleshooting common issues.
References
Troubleshooting guide for the synthesis of "trans-4-(Dibenzylamino)cyclohexanol"
This guide provides troubleshooting advice and frequently asked questions (FAQs) for the synthesis of trans-4-(Dibenzylamino)cyclohexanol. The primary synthetic route discussed is the reductive amination of 4-hydroxycyclohexanone with dibenzylamine.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction yield is very low. What are the potential causes and how can I improve it?
A1: Low yield is a common issue that can stem from several factors. Systematically investigate the following possibilities:
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Inefficient Iminium Ion Formation: The first step of the reductive amination is the formation of an iminium ion intermediate. This equilibrium can be unfavorable.
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Troubleshooting:
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Acid Catalyst: Ensure a mild acid catalyst, such as acetic acid, is used to facilitate the dehydration step leading to the iminium ion.[1]
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Water Removal: The formation of the iminium ion produces water. While not always necessary, using molecular sieves can help drive the equilibrium forward, though this may complicate the reaction setup.
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Sub-optimal Reducing Agent: The choice and handling of the reducing agent are critical.
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Troubleshooting:
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Reagent Choice: Use a mild and selective reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN).[1][2] These reagents are less likely to reduce the starting ketone before imine formation.[1][3]
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Reagent Quality: Ensure your reducing agent is not hydrolyzed from improper storage. Use freshly opened or properly stored reagent.
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Addition Method: Add the reducing agent portion-wise to control any exothermic reaction and maintain a steady reaction temperature.[1]
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Incomplete Reaction: The reaction may not have proceeded to completion.
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Troubleshooting:
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Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting ketone spot is no longer visible. Typical reaction times are 2-4 hours but can vary.[1]
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Temperature: Most reductive aminations of this type are run at room temperature. Significant deviations could slow down the reaction.
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Q2: I've isolated my product, but NMR analysis shows a mixture of cis and trans isomers. How can I increase the selectivity for the trans isomer?
A2: Achieving high diastereoselectivity is a key challenge. The trans product, with both substituents in equatorial positions, is generally the thermodynamically more stable isomer.
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Reducing Agent Influence: Bulky reducing agents tend to favor the formation of the trans isomer by attacking the iminium ion from the less sterically hindered face, leading to the equatorial amino group.
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Recommendation: Sodium triacetoxyborohydride is often a good choice for promoting trans selectivity in cyclohexanone reductions.
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Equilibration: Allowing the reaction to stir for a longer period, even after the starting material is consumed, may allow for equilibration to the more stable trans isomer, although this is not always effective.
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Purification: If a mixture is obtained, separation is necessary.
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Flash Column Chromatography: This is the most common method for separating cis and trans isomers.[1][4] A careful selection of the eluent system is crucial for good separation.
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Crystallization: It may be possible to selectively crystallize the desired trans isomer from the crude mixture.[4] Experiment with different solvent systems (e.g., hexanes/ethyl acetate, diethyl ether).
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Q3: My main impurity appears to be 4-hydroxycyclohexanol. Why is this happening and how can I prevent it?
A3: The formation of 4-hydroxycyclohexanol indicates that the reducing agent is reducing the starting ketone directly.
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Cause: This typically occurs if the reducing agent is too reactive (e.g., sodium borohydride) or if the formation of the iminium ion is too slow.
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Solution:
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Use a Selective Reductant: Switch to sodium triacetoxyborohydride (NaBH(OAc)₃). It is specifically designed for reductive aminations because it is less reactive towards ketones and aldehydes compared to iminium ions.[1]
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One-Pot, Two-Step Sequence: First, stir the 4-hydroxycyclohexanone, dibenzylamine, and acetic acid for a period (e.g., 20-30 minutes) to allow for iminium ion formation before adding the reducing agent.[1]
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Q4: During purification by silica gel chromatography, I am experiencing significant product loss or decomposition. What should I do?
A4: Amines can be problematic on silica gel due to their basicity, which can lead to tailing and irreversible adsorption or decomposition.[4]
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Troubleshooting Steps:
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Deactivate the Silica: Pre-treat the silica gel with a small amount of triethylamine. This can be done by adding ~1% triethylamine to your column chromatography eluent. This neutralizes the acidic sites on the silica gel, improving recovery.
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Alternative Purification: If chromatography remains problematic, consider crystallization as a primary purification method.[4]
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Prompt Elution: Do not let the product sit on the column for an extended period. Run the chromatography efficiently.
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Experimental Protocols & Data
Protocol: Reductive Amination Synthesis
This protocol details the synthesis of this compound from 4-hydroxycyclohexanone and dibenzylamine using sodium triacetoxyborohydride.
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Imine Formation:
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In a round-bottom flask, dissolve 4-hydroxycyclohexanone (1.0 eq) in an anhydrous solvent like dichloromethane (DCM) or dichloroethane (DCE).
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Add dibenzylamine (1.05 eq) to the solution.
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Add glacial acetic acid (1.1 eq) to catalyze the reaction.
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Stir the mixture at room temperature for 30 minutes to facilitate the formation of the iminium ion intermediate.[1]
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Reduction:
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To the stirring solution, add sodium triacetoxyborohydride (1.5 eq) slowly in portions. The reaction may be mildly exothermic.[1]
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Allow the reaction to stir at room temperature.
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Monitoring:
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Monitor the reaction's progress by TLC, checking for the disappearance of the 4-hydroxycyclohexanone starting material. This typically takes 2-4 hours.[1]
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Workup:
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Once the reaction is complete, carefully quench it by the slow addition of a saturated aqueous solution of sodium bicarbonate.[1]
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Transfer the mixture to a separatory funnel. Separate the organic layer.
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Extract the aqueous layer two more times with DCM.
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Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.[1]
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Purification:
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Filter off the drying agent and concentrate the solution under reduced pressure to yield the crude product.
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Purify the crude material by flash column chromatography on silica gel. A gradient elution using hexanes and ethyl acetate (with 1% triethylamine added to prevent tailing) is recommended to separate the product from any impurities and potentially from the cis-isomer.[1]
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Quantitative Data Summary
The following table summarizes typical reagent stoichiometry and expected outcomes for the reductive amination protocol.
| Parameter | Value/Range | Notes |
| Reactants | ||
| 4-Hydroxycyclohexanone | 1.0 eq | Limiting reagent |
| Dibenzylamine | 1.0 - 1.1 eq | A slight excess ensures full conversion of the ketone. |
| Reagents & Catalysts | ||
| Acetic Acid | 1.1 - 1.2 eq | Acts as a catalyst for iminium formation.[1] |
| Sodium Triacetoxyborohydride | 1.5 - 2.0 eq | Mild reducing agent; added portion-wise.[1] |
| Reaction Conditions | ||
| Solvent | Dichloromethane (DCM) | Anhydrous conditions are preferred. |
| Temperature | Room Temperature | |
| Reaction Time | 2 - 6 hours | Monitor by TLC for completion.[1] |
| Outcome | ||
| Expected Yield | 70 - 90% | Yields can vary based on purification and reaction scale. |
| trans:cis Ratio | >4:1 | Ratio is dependent on conditions and reagents. |
Visual Guides
Reaction Pathway
The synthesis proceeds via a two-step, one-pot reductive amination sequence.
Caption: Reaction pathway for reductive amination.
Troubleshooting Workflow
This flowchart outlines a logical approach to diagnosing and solving common issues during the synthesis.
Caption: General troubleshooting workflow for the synthesis.
References
Technical Support Center: trans-4-(Dibenzylamino)cyclohexanol Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of trans-4-(Dibenzylamino)cyclohexanol.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route to produce this compound?
A common and effective method is the N,N-dibenzylation of trans-4-aminocyclohexanol using benzyl bromide in the presence of a base like cesium carbonate in a suitable solvent such as acetonitrile.[1]
Q2: What are the typical yield and purity I can expect from this synthesis?
Following established protocols, it is possible to obtain high yields of the crude product. For instance, one study reported isolating the product in 80% yield.[1] The purity of the final product after purification can be very high, often exceeding 98%, especially when purified by crystallization.
Q3: What is the recommended purification method for this compound?
Direct crystallization from the crude reaction mixture is a recommended method for purification.[1] Column chromatography on silica gel can be problematic and may lead to the decomposition of the product.[1]
Q4: What are the key starting materials and reagents for this synthesis?
The key starting materials and reagents are trans-4-aminocyclohexanol, benzyl bromide, cesium carbonate (or another suitable base), and acetonitrile (or another appropriate solvent).[1]
Q5: How can I confirm the stereochemistry of the final product?
The stereochemistry of this compound can be unequivocally assigned through a combination of NMR spectroscopy and single crystal X-ray analysis.[1]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low Yield | Incomplete reaction. | - Ensure all reagents are fresh and anhydrous. - Increase the reaction time. - Consider a slight excess of benzyl bromide. |
| Product loss during work-up. | - Ensure proper phase separation during extraction. - Minimize the number of transfer steps. | |
| Side reactions. | - Maintain the recommended reaction temperature to avoid side product formation. | |
| Low Purity | Presence of starting material (trans-4-aminocyclohexanol). | - Ensure the molar ratio of benzyl bromide to the starting amine is sufficient (at least 2:1). - Increase reaction time to drive the reaction to completion. |
| Presence of mono-benzylated intermediate. | - Use a sufficient excess of benzyl bromide. - Increase reaction time. | |
| Presence of the cis-isomer. | - Use highly pure trans-4-aminocyclohexanol as the starting material. The stereochemistry of the starting material directly influences the final product. | |
| Decomposition during purification. | - Avoid purification by column chromatography on silica gel.[1] - Utilize direct crystallization for purification.[1] | |
| Reaction Not Proceeding | Inactive reagents. | - Use fresh, high-purity trans-4-aminocyclohexanol and benzyl bromide. - Ensure the base (e.g., cesium carbonate) is dry. |
| Inappropriate solvent. | - Use a dry, polar aprotic solvent like acetonitrile. |
Experimental Protocols
Synthesis of this compound[1]
This protocol is adapted from a literature procedure.
Materials:
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trans-4-aminocyclohexanol
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Benzyl bromide
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Cesium carbonate (Cs₂CO₃)
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Acetonitrile (CH₃CN)
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Dichloromethane (CH₂Cl₂)
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Water (H₂O)
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Magnesium sulfate (MgSO₄)
Procedure:
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To a solution of trans-4-aminocyclohexanol (1.0 eq) in acetonitrile, add cesium carbonate (3.0 eq).
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Add benzyl bromide (2.0 eq) to the mixture.
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Stir the reaction mixture at room temperature for 48 hours.
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Filter the crude reaction mixture and wash the solid with additional acetonitrile.
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Concentrate the filtrate under reduced pressure.
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Dissolve the residue in dichloromethane and wash with water (3 times).
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Dry the organic layer over magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
Purification by Crystallization[1]
Direct crystallization from the crude reaction mixture is recommended to avoid decomposition.
Procedure:
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Dissolve the crude this compound in a minimum amount of a suitable hot solvent (e.g., ethyl acetate, isopropanol).
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Allow the solution to cool slowly to room temperature.
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Further cool the solution in an ice bath to maximize crystal formation.
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Collect the crystals by filtration.
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Wash the crystals with a small amount of cold solvent.
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Dry the crystals under vacuum.
Data Summary
Table 1: Reagent Quantities for Synthesis
| Reagent | Molar Eq. | Example Amount |
| trans-4-aminocyclohexanol | 1.0 | 7.9 g (52.3 mmol) |
| Benzyl bromide | 2.0 | 12.7 mL (106 mmol) |
| Cesium carbonate | 3.0 | 51.4 g (158 mmol) |
| Acetonitrile | - | 150 mL |
Data adapted from a literature procedure.[1]
Table 2: Reported Yield
| Product | Yield |
| This compound (crude) | 80% |
Data adapted from a literature procedure.[1]
Visualizations
References
Side reactions to consider when using "trans-4-(Dibenzylamino)cyclohexanol"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with trans-4-(Dibenzylamino)cyclohexanol.
Troubleshooting Guides
Issue 1: Unexpected Product Formation - Appearance of a New Unpolar Spot on TLC
Question: During my reaction, I observed a new, less polar spot on my Thin Layer Chromatography (TLC) plate that is not my starting material or expected product. What could this be?
Answer: An unpolar byproduct is often indicative of an elimination reaction, specifically dehydration of the cyclohexanol ring to form an alkene. This is particularly common under acidic conditions and/or at elevated temperatures.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for dehydration side reaction.
Experimental Protocol: Confirmation of Alkene Formation
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Sample Preparation: Isolate the byproduct using column chromatography or preparative TLC.
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NMR Spectroscopy: Dissolve the isolated compound in a suitable deuterated solvent (e.g., CDCl₃).
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Expected ¹H NMR signals: Look for signals in the vinyl region (δ 5-6 ppm) corresponding to the double bond protons. The disappearance of the characteristic alcohol proton signal is also expected.
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Mass Spectrometry: Analyze the byproduct by GC-MS or LC-MS. The molecular weight of the dehydrated product (C₂₀H₂₃N) will be 277.40 g/mol , which is 18.02 g/mol less than the starting material (C₂₀H₂₅NO, 295.42 g/mol ).
Issue 2: Formation of a More Polar Byproduct and/or Starting Material Instability
Question: My reaction is showing a new, more polar spot on TLC, and I'm getting a low yield of my desired product. What could be happening?
Answer: This could be due to N-debenzylation, where one or both benzyl groups are cleaved from the nitrogen atom. This can occur under various conditions, including catalytic hydrogenation or with certain oxidizing agents. The resulting primary or secondary amine will be more polar than the starting material.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for N-debenzylation.
Experimental Protocol: Confirmation of N-Debenzylation
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Sample Preparation: Isolate the polar byproduct.
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NMR Spectroscopy:
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Expected ¹H NMR signals: Look for the appearance of N-H signals (broad, may be in a wide chemical shift range). You will also see a change in the integration of the aromatic region corresponding to the loss of one or both benzyl groups.
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Mass Spectrometry:
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Mono-debenzylation: The molecular weight will be 205.30 g/mol (loss of one benzyl group, C₇H₇).
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Di-debenzylation: The molecular weight will be 115.18 g/mol (loss of both benzyl groups), corresponding to trans-4-aminocyclohexanol.
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Frequently Asked Questions (FAQs)
Q1: Can the alcohol group in this compound be oxidized?
A1: Yes, the secondary alcohol can be oxidized to the corresponding ketone, 4-(dibenzylamino)cyclohexanone. This is a common reaction for secondary alcohols. To avoid this, be mindful of any oxidizing agents in your reaction mixture.
| Oxidizing Agent Category | Examples | Potential Outcome |
| Mild Oxidants | PCC, PDC, DMP | Can lead to ketone formation. |
| Strong Oxidants | Chromic acid, KMnO₄ | Can lead to ketone formation and potentially further degradation. |
Q2: Is there a risk of isomerization from the trans to the cis isomer?
A2: The trans isomer, where both the hydroxyl and dibenzylamino groups can occupy equatorial positions in the chair conformation, is thermodynamically more stable than the cis isomer. While isomerization is possible, especially under harsh acidic or basic conditions that could lead to equilibration, the equilibrium will heavily favor the trans isomer.
Q3: Can ether formation be a side reaction?
A3: Yes, under certain conditions, the alcohol can react to form an ether. For example, in the presence of a strong base and an alkyl halide (Williamson ether synthesis conditions), the alcohol can be deprotonated to form an alkoxide, which can then be alkylated. Self-condensation to form a diether is also a possibility at high temperatures with an acid catalyst, though dehydration is often more favorable.
Potential Side Reaction Pathways
Caption: Overview of potential side reactions.
Stability of "trans-4-(Dibenzylamino)cyclohexanol" under different reaction conditions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability of "trans-4-(Dibenzylamino)cyclohexanol" under various reaction conditions.
Frequently Asked Questions (FAQs)
Q1: What are the most likely degradation pathways for this compound?
A1: Based on its chemical structure, which includes a secondary alcohol and a tertiary amine, the most probable degradation pathways include:
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Oxidation: The secondary alcohol can be oxidized to a ketone, and the tertiary amine can be oxidized to an N-oxide. The benzylic positions are also susceptible to oxidation.
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Dehydration: Under acidic conditions and/or heat, the alcohol group could be eliminated to form an alkene.
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N-debenzylation: The benzyl groups on the amine may be cleaved under certain reductive or oxidative conditions.
Q2: Is this compound sensitive to light?
Q3: What are the expected stereochemical considerations for the stability of this molecule?
A3: The trans configuration of the cyclohexane ring, with both the dibenzylamino and hydroxyl groups in equatorial positions, is the more thermodynamically stable conformation.[3] Under harsh reaction conditions that might lead to ring-opening or epimerization, there is a possibility of isomerization to the cis isomer, although this is generally unfavorable.
Troubleshooting Guides
Issue 1: Unexpected Impurity Peak Observed During HPLC Analysis After Storage
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Possible Cause 1: Oxidative Degradation.
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Troubleshooting Step: Analyze the sample by LC-MS to identify the mass of the impurity. An increase in mass corresponding to the addition of one or more oxygen atoms could indicate oxidation to the corresponding ketone or N-oxide.
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Prevention: Store the compound under an inert atmosphere (e.g., nitrogen or argon) and at reduced temperatures.
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Possible Cause 2: Acidic Degradation from Environment.
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Troubleshooting Step: Check the pH of your sample solution. If it is acidic, neutralization might prevent further degradation.
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Prevention: Store the compound as a solid and prepare solutions fresh. If storing in solution, use a buffered system.
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Issue 2: Low Yield or Product Decomposition During a Reaction
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Possible Cause 1: Incompatibility with Reaction Reagents.
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Troubleshooting Step: Review the reagents used. Strong oxidizing agents will likely oxidize the alcohol and/or amine. Strong acids at elevated temperatures may cause dehydration.
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Reaction Compatibility:
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Acylation/Esterification of the alcohol: This should be compatible, but the tertiary amine may act as a base. An external non-nucleophilic base might be required.
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Nucleophilic substitution at the alcohol: This would likely require activation of the hydroxyl group (e.g., to a tosylate), but the amine basicity needs to be considered.
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Reactions involving the amine: The amine is a weak base and can be protonated. It can also act as a nucleophile if not sterically hindered.
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Possible Cause 2: Thermal Instability.
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Troubleshooting Step: If the reaction is performed at elevated temperatures, try running it at a lower temperature for a longer duration.
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Prevention: Determine the thermal stability of the compound by techniques like thermogravimetric analysis (TGA) or by conducting controlled heating experiments and analyzing for degradation.
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Quantitative Data Summary
The following tables summarize hypothetical quantitative data from forced degradation studies. This data is based on general chemical principles for similar compounds and should be confirmed by experimental studies.
Table 1: Summary of Forced Degradation Studies
| Stress Condition | Reagent/Condition | Time (hours) | Temperature (°C) | Degradation (%) | Major Degradation Product |
| Acidic Hydrolysis | 0.1 M HCl | 24 | 60 | ~5-10% | Dehydration product |
| Basic Hydrolysis | 0.1 M NaOH | 24 | 60 | < 2% | No significant degradation |
| Oxidation | 3% H₂O₂ | 8 | 25 | ~15-25% | Ketone, N-oxide |
| Thermal | Solid state | 72 | 80 | < 5% | Undetermined |
| Photolytic | UV light (254 nm) | 24 | 25 | ~10-15% | Photodegradation products |
Experimental Protocols
Protocol 1: General Procedure for Forced Degradation Studies
Forced degradation studies are essential to understand the intrinsic stability of a molecule.[1][2][4]
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Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
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Acidic Degradation:
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Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.
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Incubate the solution at 60°C for 24 hours.
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At specified time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase for HPLC analysis.
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Basic Degradation:
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Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.
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Incubate the solution at 60°C for 24 hours.
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At specified time points, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M HCl, and dilute for HPLC analysis.
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Oxidative Degradation:
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Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide.
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Keep the solution at room temperature for 8 hours.
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At specified time points, withdraw an aliquot and dilute for HPLC analysis.
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Thermal Degradation:
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Store a solid sample of the compound in an oven at 80°C for 72 hours.
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At specified time points, dissolve a portion of the solid in a suitable solvent for HPLC analysis.
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Photolytic Degradation:
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Expose a solution of the compound (e.g., 1 mg/mL in methanol) to UV light (254 nm) for 24 hours.
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Keep a control sample wrapped in aluminum foil to protect it from light.
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At specified time points, analyze both the exposed and control samples by HPLC.
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Analysis: Analyze all samples using a validated stability-indicating HPLC method. The percentage of degradation can be calculated by comparing the peak area of the parent compound in the stressed sample to that of an unstressed control.
Visualizations
Caption: Workflow for assessing the stability of a chemical compound.
Caption: Decision tree for troubleshooting unexpected impurities.
References
Technical Support Center: Removal of Benzyl Protecting Groups from trans-4-(Dibenzylamino)cyclohexanol Derivatives
This technical support center provides guidance for researchers, scientists, and drug development professionals on the removal of benzyl protecting groups from trans-4-(Dibenzylamino)cyclohexanol and its derivatives. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during this deprotection step.
Troubleshooting Guides
This section addresses specific issues that may arise during the debenzylation of this compound derivatives.
Issue 1: Incomplete or Slow Reaction During Catalytic Hydrogenation
Q: My catalytic hydrogenation for the debenzylation of this compound is very slow or stalls before completion. What are the possible causes and solutions?
A: Incomplete or sluggish catalytic hydrogenation is a common issue. Several factors can contribute to this problem:
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Catalyst Activity: The palladium catalyst (e.g., Pd/C or Pd(OH)₂/C) may be old, of low quality, or have reduced activity due to improper storage or handling.
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Catalyst Poisoning: Trace impurities in the substrate, solvent, or from the glassware can poison the palladium catalyst. Sulfur-containing compounds are particularly potent catalyst poisons.
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Insufficient Hydrogen Pressure: For reactions using hydrogen gas, atmospheric pressure may not be sufficient, especially for sterically hindered substrates.
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Poor Solubility: The substrate and the deprotected product may have different solubilities in the reaction solvent, potentially hindering the reaction progress.
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Steric Hindrance: The bulky dibenzylamino group on the cyclohexane ring can present steric hindrance, slowing down the approach of the substrate to the catalyst surface.
Recommended Solutions:
| Solution Category | Action | Rationale |
| Catalyst | Use a fresh batch of high-quality Pd/C or switch to a more active catalyst like Pearlman's catalyst (Pd(OH)₂/C).[1] | Ensures a sufficient number of active sites for the reaction to proceed efficiently. Pearlman's catalyst is often more effective for N-debenzylation. |
| Increase the catalyst loading (e.g., from 10 mol% to 20 mol% or higher). | A higher catalyst-to-substrate ratio can increase the reaction rate. | |
| Reaction Conditions | If using H₂ gas, increase the hydrogen pressure using a Parr apparatus or a similar high-pressure hydrogenation system (e.g., 50-100 psi). | Higher pressure increases the concentration of hydrogen available for the reaction. |
| Increase the reaction temperature moderately (e.g., to 40-60 °C). | Can help overcome the activation energy barrier, but be cautious of potential side reactions. | |
| Ensure efficient stirring to keep the catalyst suspended and facilitate mass transfer. | Good mixing is crucial for heterogeneous catalysis. | |
| Solvent & Additives | Use a solvent system that ensures the solubility of both the starting material and the product. Common solvents include methanol, ethanol, and ethyl acetate. Sometimes a co-solvent like THF can be beneficial. | Maintaining solubility throughout the reaction is essential for it to go to completion. |
| Add a small amount of acid, such as acetic acid or a few drops of HCl.[2] | Acid can protonate the amine, which can sometimes facilitate the hydrogenolysis and prevent catalyst inhibition by the product. | |
| Substrate Purity | Purify the this compound derivative before the reaction to remove any potential catalyst poisons. | This prevents deactivation of the catalyst and ensures a clean reaction. |
Issue 2: Formation of Side Products
Q: I am observing unexpected side products in my debenzylation reaction. What are they and how can I avoid them?
A: The formation of side products can complicate the purification of the desired trans-4-aminocyclohexanol. Common side products include:
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Mono-benzylated amine: Incomplete debenzylation can lead to the formation of trans-4-(benzylamino)cyclohexanol.
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Ring Hydrogenation: Under harsh conditions (high pressure and temperature), the benzene rings of the benzyl groups can be hydrogenated to cyclohexylmethyl groups.
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Hydrodehalogenation: If the benzyl groups or other parts of the molecule contain halogen substituents, these can be removed by hydrogenolysis.
Recommended Solutions:
| Problem | Recommended Action | Rationale |
| Incomplete Debenzylation | Increase reaction time, temperature, or catalyst loading as described in Issue 1. | Pushing the reaction to completion will consume the mono-benzylated intermediate. |
| Ring Hydrogenation | Use milder reaction conditions (lower temperature and pressure). Catalytic transfer hydrogenation with ammonium formate is often a milder alternative to high-pressure hydrogenation. | Milder conditions favor the cleavage of the C-N bond of the benzyl group over the reduction of the aromatic ring. |
| Hydrodehalogenation | Use a catalyst poison like diphenylsulfide or switch to a different deprotection method such as oxidative cleavage if the molecule is sensitive to hydrogenolysis. | Catalyst poisons can selectively inhibit unwanted hydrogenolysis reactions. |
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for removing benzyl groups from this compound derivatives?
A1: The most common and effective methods are:
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Catalytic Hydrogenation: This is the most widely used method. It can be performed using hydrogen gas (H₂) or through catalytic transfer hydrogenation (CTH) with a hydrogen donor like ammonium formate or formic acid, in the presence of a palladium catalyst (e.g., Pd/C).[3] CTH is often preferred for its operational simplicity and avoidance of high-pressure hydrogen gas.
-
Oxidative Cleavage: Reagents like N-Iodosuccinimide (NIS) can be effective, especially for substrates with neighboring hydroxyl groups. The reaction conditions can be tuned to achieve either mono- or di-debenzylation.
-
Acid-Mediated Cleavage: Strong acids can cleave benzyl groups, but this method is less common due to the harsh conditions that may not be compatible with other functional groups in the molecule.
Q2: How can I monitor the progress of the debenzylation reaction?
A2: The reaction progress can be conveniently monitored by:
-
Thin-Layer Chromatography (TLC): The starting material, this compound, is significantly less polar than the product, trans-4-aminocyclohexanol. A developing system such as dichloromethane/methanol or ethyl acetate/hexane will show a clear separation, with the product having a much lower Rf value.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to monitor the disappearance of the signals corresponding to the benzyl protons (typically in the aromatic region around 7.2-7.4 ppm and the benzylic CH₂ protons around 3.6 ppm) and the appearance of the signals for the deprotected product.[2][4][5]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique can be used to monitor the disappearance of the starting material's mass peak and the appearance of the product's mass peak.
Q3: Is it possible to selectively remove only one of the two benzyl groups?
A3: Yes, selective mono-debenzylation can be achieved, although it can be challenging.
-
Catalytic Transfer Hydrogenation: By carefully controlling the reaction time and the amount of hydrogen donor (e.g., ammonium formate), it is sometimes possible to isolate the mono-benzylated product.
-
Oxidative Methods: Using a controlled amount of an oxidizing agent like N-Iodosuccinimide (e.g., 3 equivalents under dry conditions) has been shown to favor mono-debenzylation in similar amino alcohol systems.
Q4: Does the trans stereochemistry of the cyclohexanol ring affect the debenzylation reaction?
A4: The trans stereochemistry, where the amino and hydroxyl groups are on opposite sides of the ring, generally leads to a more stable diequatorial conformation. This conformation can influence the accessibility of the dibenzylamino group to the catalyst surface. While debenzylation is certainly achievable, steric hindrance might necessitate slightly more forcing conditions compared to less hindered acyclic amines.
Experimental Protocols
Protocol 1: Debenzylation via Catalytic Transfer Hydrogenation using Ammonium Formate
This protocol describes the complete removal of both benzyl groups using palladium on carbon as the catalyst and ammonium formate as the hydrogen donor.
Materials:
-
This compound derivative
-
10% Palladium on carbon (Pd/C)
-
Anhydrous ammonium formate (HCOONH₄)
-
Methanol (MeOH)
-
Nitrogen or Argon source
-
Filtration apparatus (e.g., Celite pad)
Procedure:
-
To a round-bottom flask, add the this compound derivative (1 equivalent).
-
Add methanol to dissolve the substrate (concentration typically 0.05-0.1 M).
-
Carefully add 10% Pd/C catalyst (typically 50-100% by weight of the substrate).
-
Purge the flask with an inert gas (Nitrogen or Argon).
-
Add anhydrous ammonium formate (5-10 equivalents) to the stirred suspension.
-
Heat the reaction mixture to reflux (around 65 °C for methanol) and monitor the progress by TLC. The reaction is often complete within 1-4 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Wash the filter cake with methanol to ensure complete recovery of the product.
-
Combine the filtrates and concentrate under reduced pressure to obtain the crude product.
-
The crude product can be purified by crystallization or column chromatography.
| Parameter | Typical Value/Range | Notes |
| Substrate Scale | 1-10 mmol | Can be scaled up with appropriate adjustments. |
| Pd/C Loading | 50-100 wt% | Higher loading can accelerate the reaction. |
| Ammonium Formate | 5-10 equiv. | A significant excess is typically used. |
| Solvent | Methanol | Ethanol can also be used. |
| Temperature | Reflux (~65 °C) | Lower temperatures may result in slower reaction rates. |
| Reaction Time | 1-4 hours | Monitor by TLC for completion. |
| Typical Yield | >90% | Yields can vary depending on the specific derivative. |
Protocol 2: Oxidative Debenzylation using N-Iodosuccinimide (NIS)
This protocol is an alternative to catalytic hydrogenation and can be tuned for mono- or di-debenzylation. The following describes conditions for di-debenzylation.
Materials:
-
This compound derivative
-
N-Iodosuccinimide (NIS)
-
Dichloromethane (DCM)
-
Water
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
Procedure:
-
Dissolve the this compound derivative (1 equivalent) in dichloromethane.
-
Add N-Iodosuccinimide (>3 equivalents, e.g., 5-10 equivalents) to the solution.
-
Add 1 equivalent of water.
-
Stir the reaction mixture at room temperature and monitor by TLC.
-
Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution to consume excess iodine.
-
Separate the organic layer, and wash it with brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography.
| Parameter | Typical Value/Range | Notes |
| NIS Equivalents | >3 (e.g., 5-10) | For di-debenzylation. Using ~3 equivalents under dry conditions may favor mono-debenzylation. |
| Solvent | Dichloromethane (DCM) | |
| Temperature | Room Temperature | |
| Reaction Time | 4-24 hours | Monitor by TLC for completion. |
| Typical Yield | 60-80% | Yields can be variable. |
Visualizations
Experimental Workflow: Catalytic Transfer Hydrogenation
References
Technical Support Center: Impurity Profile Analysis of Synthetic "trans-4-(Dibenzylamino)cyclohexanol"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with synthetic "trans-4-(Dibenzylamino)cyclohexanol". The information is presented in a question-and-answer format to directly address common issues encountered during synthesis, purification, and analysis.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to "this compound" and their associated potential impurities?
A1: There are two primary synthetic routes for "this compound", each with a distinct impurity profile.
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Route 1: N-alkylation of trans-4-aminocyclohexanol with benzyl bromide. This is a common method but can be prone to over- and under-alkylation.
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Route 2: Reductive amination of trans-4-aminocyclohexanol with benzaldehyde. This method can also be effective, but impurities can arise from the starting materials and the reducing agent.
A summary of potential impurities for each route is provided in the table below.
| Synthetic Route | Potential Impurity | Common Name | Origin |
| N-Alkylation | trans-4-(Benzylamino)cyclohexanol | Mono-benzylated impurity | Incomplete reaction (under-alkylation) |
| Tribenzylamine | Over-alkylation byproduct | Reaction of the product with excess benzyl bromide | |
| trans-4-Aminocyclohexanol | Starting material | Unreacted starting material | |
| Benzyl bromide | Reagent | Unreacted reagent | |
| Benzyl alcohol | Reagent impurity/hydrolysis | Hydrolysis of benzyl bromide | |
| Reductive Amination | trans-4-Aminocyclohexanol | Starting material | Unreacted starting material |
| Benzaldehyde | Starting material | Unreacted starting material | |
| Benzyl alcohol | Side-product | Reduction of benzaldehyde | |
| N-Benzyl-trans-4-aminocyclohexanol | Mono-benzylated impurity | Incomplete reaction |
Q2: My purified "this compound" shows an unknown peak in the HPLC analysis. How can I identify it?
A2: Identifying an unknown peak requires a systematic approach. First, consider the potential impurities from your synthetic route (see Q1). The next step is to use hyphenated analytical techniques for structural elucidation.
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LC-MS (Liquid Chromatography-Mass Spectrometry): This is the most powerful tool for this purpose. The mass-to-charge ratio (m/z) of the unknown peak can provide the molecular weight of the impurity. Fragmentation patterns can give clues about its structure.
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High-Resolution Mass Spectrometry (HRMS): Provides a highly accurate mass, which can be used to determine the elemental composition of the impurity.
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LC-NMR (Liquid Chromatography-Nuclear Magnetic Resonance): If the impurity can be isolated in sufficient quantity, NMR spectroscopy can provide detailed structural information.
Q3: I am having trouble purifying my crude "this compound" using flash column chromatography on silica gel. The compound is streaking and the separation is poor. What can I do?
A3: The basic nature of the dibenzylamino group can lead to strong interactions with the acidic silanol groups on the surface of the silica gel, causing streaking and poor separation. Here are some troubleshooting steps:
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Add a basic modifier to the eluent: Incorporating a small amount of a volatile base, such as triethylamine (0.1-1%) or ammonia solution (in the form of a methanolic ammonia solution added to the mobile phase), can neutralize the acidic sites on the silica gel and improve peak shape.
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Use a different stationary phase: If adding a modifier is not effective or desirable, consider using a less acidic stationary phase, such as neutral or basic alumina.
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Reverse-phase chromatography: If the impurities have significantly different polarities from the product, reverse-phase flash chromatography (using a C18-functionalized silica gel) can be an effective alternative.
Troubleshooting Guides
HPLC Analysis Troubleshooting
| Issue | Potential Cause | Recommended Action |
| Poor peak shape (tailing) for the main compound | Secondary interactions with residual silanols on the HPLC column. | Add a competing amine (e.g., 0.1% triethylamine) to the mobile phase. Use a column with end-capping or a base-deactivated stationary phase. |
| Co-elution of impurities with the main peak | Inadequate separation conditions. | Optimize the mobile phase composition (e.g., change the organic modifier, adjust the pH if using a buffer). Try a different stationary phase (e.g., a phenyl-hexyl column for aromatic compounds). |
| Ghost peaks appearing in the chromatogram | Contamination of the mobile phase, injector, or column. | Flush the system with a strong solvent. Prepare fresh mobile phase. |
GC-MS Analysis Troubleshooting
| Issue | Potential Cause | Recommended Action |
| No peak observed for "this compound" | The compound may be thermally labile or not volatile enough under the GC conditions. | Derivatize the hydroxyl group (e.g., silylation) to increase volatility and thermal stability. Use a lower injection port temperature. |
| Broad peaks | Active sites in the GC inlet or column. | Use a deactivated inlet liner. Condition the column properly. |
| Poor separation of isomers (cis/trans) | The GC column does not have sufficient selectivity for the isomers. | Use a more polar stationary phase (e.g., a wax column) which can offer better selectivity for positional isomers. |
Experimental Protocols
Protocol 1: HPLC-UV Method for Impurity Profiling
This method is suitable for the quantitative analysis of "this compound" and the detection of aromatic impurities.
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Instrumentation: HPLC with a UV detector
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Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
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Mobile Phase:
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A: 0.1% Trifluoroacetic acid in Water
-
B: 0.1% Trifluoroacetic acid in Acetonitrile
-
-
Gradient:
Time (min) %A %B 0 90 10 20 10 90 25 10 90 26 90 10 | 30 | 90 | 10 |
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Flow Rate: 1.0 mL/min
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Detection Wavelength: 210 nm
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Injection Volume: 10 µL
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Sample Preparation: Dissolve the sample in the initial mobile phase composition to a concentration of approximately 1 mg/mL.
Protocol 2: GC-MS Method for Analysis of Volatile Impurities
This method is suitable for the detection of residual starting materials and other volatile or semi-volatile impurities.
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Instrumentation: Gas Chromatograph with a Mass Spectrometer detector
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Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness)
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Carrier Gas: Helium at a constant flow of 1 mL/min
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Inlet Temperature: 250°C
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Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes
-
Ramp: 15°C/min to 300°C
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Hold at 300°C for 10 minutes
-
-
MS Transfer Line Temperature: 280°C
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Ion Source Temperature: 230°C
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Ionization Mode: Electron Ionization (EI) at 70 eV
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Scan Range: m/z 40-550
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Sample Preparation: Dissolve the sample in a volatile solvent like dichloromethane or ethyl acetate to a concentration of approximately 1 mg/mL.
Visualizations
Caption: Workflow for the synthesis and impurity analysis of "this compound".
Caption: Decision tree for troubleshooting poor separation in flash chromatography of basic amines.
Effect of base and solvent on the synthesis of "trans-4-(Dibenzylamino)cyclohexanol"
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis of trans-4-(Dibenzylamino)cyclohexanol. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to address common issues encountered during synthesis, with a particular focus on the effect of base and solvent selection.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to obtain this compound?
A1: There are two main synthetic routes for the preparation of this compound:
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Direct N-alkylation: This method involves the direct dibenzylation of trans-4-aminocyclohexanol with a benzylating agent, such as benzyl bromide, in the presence of a base.[1]
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Reductive Amination: This two-step, one-pot approach involves the reaction of 4-hydroxycyclohexanone with dibenzylamine to form an enamine or iminium ion intermediate, which is then reduced in situ by a reducing agent like sodium triacetoxyborohydride.[2]
Q2: How does the choice of base affect the N-alkylation of trans-4-aminocyclohexanol?
A2: The base plays a crucial role in the N-alkylation reaction by neutralizing the acid generated. The strength and type of base can significantly impact the reaction rate and yield.
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Inorganic bases like cesium carbonate (Cs₂CO₃) and potassium carbonate (K₂CO₃) are commonly used. Cesium carbonate is a strong base that has been successfully used in acetonitrile to give good yields of the desired product.[1]
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Organic amine bases such as triethylamine (TEA) or diisopropylethylamine (DIPEA) can also be employed, though they are generally weaker and might require higher temperatures or longer reaction times.
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For less reactive starting materials, stronger bases like sodium hydride (NaH) could be considered, but these are often not necessary for this transformation and require more stringent anhydrous conditions.
Q3: What is the influence of the solvent on the synthesis of this compound?
A3: The solvent choice is critical as it affects the solubility of reactants and the rate of the SN2 reaction in the N-alkylation pathway.
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Polar aprotic solvents such as acetonitrile (MeCN) and dimethylformamide (DMF) are generally effective for N-alkylation as they can solvate the cation while leaving the anion (the nucleophile) relatively free, thus accelerating the reaction.[1]
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Ethers like tetrahydrofuran (THF) can also be used, particularly in reductive amination procedures.[2]
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Chlorinated solvents like dichloromethane (DCM) are suitable for reductive amination using sodium triacetoxyborohydride.[2]
Q4: I am observing over-alkylation in my reaction. How can I minimize the formation of the quaternary ammonium salt?
A4: Over-alkylation, leading to the formation of a quaternary ammonium salt, is a common side reaction in N-alkylation.[3][4] To minimize this:
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Control Stoichiometry: Use a precise stoichiometry of the benzylating agent (e.g., 2.0 to 2.1 equivalents of benzyl bromide for the dibenzylation of a primary amine).
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Slow Addition: Add the benzylating agent slowly to the reaction mixture to maintain a low concentration, which can help reduce the likelihood of the tertiary amine product reacting further.
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Monitor the Reaction: Closely monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) to stop the reaction once the desired product is predominantly formed.
Q5: My reaction yield is low. What are the potential causes and how can I improve it?
A5: Low yields can be attributed to several factors:
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Incomplete Reaction: The reaction may not have gone to completion. Consider increasing the reaction time or temperature.
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Poor Reagent Quality: Ensure the purity and dryness of your reagents and solvents. Water can interfere with the reaction, especially if using strong bases.
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Suboptimal Base or Solvent: The chosen base may not be strong enough, or the solvent may not be ideal for the reaction. Refer to the data tables below for guidance on selection.
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Workup and Purification Issues: The product may be lost during the extraction or purification steps. Ensure proper pH adjustment during workup and choose an appropriate chromatography system.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low to no conversion of starting material | - Ineffective base or insufficient amount. - Low reaction temperature. - Poor quality of reagents (e.g., wet solvent or amine). - Inactive benzylating agent. | - Switch to a stronger base (e.g., from K₂CO₃ to Cs₂CO₃). - Gradually increase the reaction temperature. - Ensure all reagents and solvents are anhydrous. - Use a fresh bottle of benzyl bromide. |
| Formation of multiple products (over-alkylation, mono-benzylation) | - Incorrect stoichiometry of the benzylating agent. - High reaction temperature or prolonged reaction time. - High concentration of the benzylating agent. | - Carefully control the stoichiometry of benzyl bromide (2.0-2.1 eq.). - Perform the reaction at a lower temperature and monitor closely by TLC. - Add the benzyl bromide dropwise over a period of time. |
| Product is difficult to purify | - Presence of unreacted starting materials and byproducts. - Decomposition of the product on silica gel. | - Optimize the reaction to maximize the yield of the desired product. - Consider using a different stationary phase for chromatography (e.g., alumina) or recrystallization for purification.[1] |
| In the reductive amination route, reduction of the ketone occurs without amination | - The reducing agent is too reactive towards the ketone. - The iminium ion formation is slow. | - Use a milder reducing agent like sodium triacetoxyborohydride, which is less likely to reduce the ketone directly.[2] - Add a catalytic amount of acid (e.g., acetic acid) to promote iminium ion formation.[2] |
Quantitative Data Summary
Table 1: Comparison of Synthetic Routes for this compound
| Parameter | Direct N-Alkylation | Reductive Amination |
| Starting Materials | trans-4-Aminocyclohexanol, Benzyl bromide | 4-Hydroxycyclohexanone, Dibenzylamine |
| Key Reagents | Base (e.g., Cs₂CO₃, K₂CO₃) | Reducing Agent (e.g., NaBH(OAc)₃) |
| Typical Solvents | Acetonitrile, DMF | Dichloromethane, THF |
| Reaction Temperature | Room Temperature to Reflux | Room Temperature |
| Advantages | - Direct conversion of the amino alcohol. | - One-pot procedure. - Milder reaction conditions. - Good control over N-substitution. |
| Disadvantages | - Potential for over-alkylation. - May require harsher conditions. | - Requires the synthesis or availability of 4-hydroxycyclohexanone and dibenzylamine. |
Table 2: Common Bases and Solvents for N-Alkylation
| Base | Solvent | General Remarks |
| Cesium Carbonate (Cs₂CO₃) | Acetonitrile (MeCN) | A strong and effective combination for N-alkylation, often providing good yields at room temperature.[1] |
| Potassium Carbonate (K₂CO₃) | Dimethylformamide (DMF) | A more economical option, but may require heating to achieve a reasonable reaction rate. |
| Triethylamine (TEA) | Dichloromethane (DCM) | A common organic base, suitable for many N-alkylations, though may be less effective than inorganic bases for this transformation. |
| Sodium Hydride (NaH) | Tetrahydrofuran (THF) | A very strong base, typically used for less reactive amines. Requires strict anhydrous conditions. |
Experimental Protocols
Method 1: Direct N-Alkylation of trans-4-Aminocyclohexanol[1]
This protocol describes the synthesis of this compound via direct N-alkylation.
Materials:
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trans-4-Aminocyclohexanol
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Benzyl bromide
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Cesium carbonate (Cs₂CO₃)
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Acetonitrile (anhydrous)
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Dichloromethane
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Water
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Magnesium sulfate (anhydrous)
Procedure:
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To a solution of trans-4-aminocyclohexanol (1.0 eq) in anhydrous acetonitrile, add cesium carbonate (3.0 eq).
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To this suspension, add benzyl bromide (2.05 eq) dropwise at room temperature.
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Stir the reaction mixture at room temperature for 48 hours.
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Monitor the reaction progress by TLC.
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Upon completion, filter the crude reaction mixture and wash the solid with additional acetonitrile.
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Concentrate the filtrate under reduced pressure.
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Dissolve the residue in dichloromethane and wash with water (3x).
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
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Purify the crude product by flash column chromatography on silica gel.
Method 2: Reductive Amination of 4-Hydroxycyclohexanone[2]
This protocol outlines the synthesis via reductive amination.
Materials:
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4-Hydroxycyclohexanone
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Dibenzylamine
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Sodium triacetoxyborohydride (NaBH(OAc)₃)
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Dichloromethane (DCM, anhydrous)
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Saturated sodium bicarbonate solution
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Brine
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Magnesium sulfate (anhydrous)
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve 4-hydroxycyclohexanone (1.0 eq) in anhydrous dichloromethane.
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Add dibenzylamine (1.1 eq) to the solution.
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Stir the mixture at room temperature for 20-30 minutes.
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Slowly add sodium triacetoxyborohydride (1.5 eq) in portions.
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Stir the reaction at room temperature and monitor by TLC until the starting material is consumed (typically 2-4 hours).
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Carefully quench the reaction by the slow addition of saturated sodium bicarbonate solution.
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Transfer the mixture to a separatory funnel and separate the organic layer.
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Extract the aqueous layer with dichloromethane.
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Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
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Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
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Purify the crude product by flash column chromatography on silica gel.
Visualizations
Caption: Synthetic workflow for this compound.
References
Preventing over-alkylation in the synthesis of "trans-4-(Dibenzylamino)cyclohexanol"
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for the synthesis of "trans-4-(Dibenzylamino)cyclohexanol." Our aim is to help you overcome common experimental challenges, with a particular focus on preventing over-alkylation.
Frequently Asked Questions (FAQs)
Q1: What is over-alkylation and why is it a problem in this synthesis?
A1: Over-alkylation is a common side reaction in the synthesis of amines. In the context of producing this compound (a tertiary amine), the desired product can itself act as a nucleophile and react with the benzylating agent (e.g., benzyl bromide). This leads to the formation of an undesired quaternary ammonium salt, specifically the trans-4-(dibenzyl(benzyl)ammonio)cyclohexan-1-ol salt. This byproduct consumes the desired product, reduces the overall yield, and can be challenging to separate during purification.[1][2][3]
Q2: Which synthetic route is better to avoid over-alkylation: direct alkylation or reductive amination?
A2: Reductive amination is generally the superior method for avoiding over-alkylation.[4] This one-pot reaction forms the tertiary amine directly from a ketone (4-hydroxycyclohexanone) and a secondary amine (dibenzylamine) via an iminium ion intermediate, which is then reduced in situ. This pathway does not present the same opportunity for the tertiary amine product to react further with an alkylating agent. Direct alkylation of trans-4-aminocyclohexanol with a benzyl halide is a viable but more challenging route that requires careful control of reaction conditions to minimize the formation of the quaternary ammonium salt.[1][2]
Q3: Can I synthesize the target molecule starting from trans-4-aminocyclohexanol?
A3: Yes, you can synthesize this compound by the direct N,N-dibenzylation of trans-4-aminocyclohexanol using an alkylating agent like benzyl bromide or benzyl chloride. However, to prevent over-alkylation, it is crucial to carefully control the stoichiometry of the reactants and other reaction parameters. An alternative, and often more reliable, approach is a stepwise reductive amination, first producing trans-4-(benzylamino)cyclohexanol and then performing a second reductive amination or a more controlled direct alkylation.
Q4: What are the key parameters to control during direct alkylation to prevent the formation of quaternary ammonium salts?
A4: To minimize over-alkylation during the direct alkylation of trans-4-aminocyclohexanol, you should focus on the following:
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Stoichiometry: Use a precise stoichiometry of the benzylating agent (e.g., 2.0 to 2.2 equivalents of benzyl bromide for each equivalent of the primary amine). A large excess of the alkylating agent will significantly promote the formation of the quaternary salt.
-
Slow Addition: Add the benzylating agent to the reaction mixture slowly, ideally using a syringe pump. This maintains a low instantaneous concentration of the alkylating agent, favoring the reaction with the more abundant primary and secondary amines over the tertiary amine product.[2]
-
Temperature Control: Conduct the reaction at a moderate temperature. While heat is required to drive the reaction, excessive temperatures can increase the rate of the undesired second alkylation.
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Choice of Base: Employ a mild, non-nucleophilic base such as potassium carbonate or sodium bicarbonate to neutralize the HBr or HCl formed during the reaction.[2][5] Stronger bases might promote side reactions.
Troubleshooting Guide
| Problem | Probable Cause(s) | Recommended Solution(s) |
| My product from direct alkylation is contaminated with a significant amount of a polar, water-soluble byproduct. | This is likely the over-alkylated quaternary ammonium salt. This occurs when the tertiary amine product reacts further with the benzylating agent. Common causes include using an excess of the benzylating agent, adding it too quickly, or running the reaction at too high a temperature.[1][2] | 1. Optimize Stoichiometry: Carefully control the molar ratio of benzyl bromide to trans-4-aminocyclohexanol. Do not exceed 2.2 equivalents of the benzylating agent. 2. Control Addition: Add the benzyl bromide dropwise or via a syringe pump over an extended period.[2] 3. Lower Temperature: Reduce the reaction temperature. 4. Purification: The quaternary salt is highly polar and can often be removed by washing the crude product with water during the workup. |
| The reductive amination reaction is incomplete; I still see the starting ketone and/or amine by TLC/GC-MS. | 1. Inefficient Imine/Iminium Formation: The initial condensation between the ketone and the amine may be slow or incomplete. 2. Inactive Reducing Agent: The sodium triacetoxyborohydride or other reducing agent may have degraded due to moisture. 3. Insufficient Reaction Time: The reaction may not have been allowed to proceed to completion. | 1. Add an Acid Catalyst: A small amount of acetic acid can catalyze the formation of the iminium ion intermediate. 2. Use Fresh Reagents: Ensure the reducing agent is fresh and handled under anhydrous conditions. 3. Increase Reaction Time: Continue to monitor the reaction by TLC or GC-MS until the starting materials are consumed. |
| I am getting a mixture of mono- and di-benzylated products in the direct alkylation. | The reaction has not gone to completion, or the stoichiometry of the benzylating agent was insufficient. | 1. Increase Benzylating Agent: Ensure at least 2.0 equivalents of the benzylating agent are used. 2. Increase Reaction Time/Temperature: Allow the reaction to stir for a longer period or slightly increase the temperature, while monitoring for the formation of the quaternary salt. |
| The yield is low after purification. | 1. Loss during Workup: The product may have some water solubility, leading to loss during aqueous extraction. 2. Inefficient Purification: The product may be co-eluting with byproducts during column chromatography. 3. Incomplete Reaction: As mentioned above, the reaction may not have reached completion. | 1. Optimize Extraction: Saturate the aqueous phase with NaCl (brine) to reduce the solubility of the product and back-extract the aqueous layers multiple times with the organic solvent. 2. Optimize Chromatography: Use a shallow gradient during column chromatography to improve separation. 3. Drive Reaction to Completion: Address the points for an incomplete reaction in the troubleshooting section. |
Experimental Protocols
Method 1: Reductive Amination of 4-Hydroxycyclohexanone with Dibenzylamine (Preferred Method)
This method is recommended for its high selectivity and avoidance of over-alkylation byproducts.
Reaction Scheme: 4-Hydroxycyclohexanone + Dibenzylamine --(NaBH(OAc)₃, AcOH)--> this compound
Materials and Reagents:
| Reagent/Material | Molar Eq. |
| 4-Hydroxycyclohexanone | 1.0 |
| Dibenzylamine | 1.1 |
| Sodium triacetoxyborohydride (NaBH(OAc)₃) | 1.5 |
| Glacial Acetic Acid | 1.2 |
| Anhydrous Dichloromethane (DCM) | - |
| Saturated Sodium Bicarbonate Solution | - |
| Brine | - |
| Anhydrous Magnesium Sulfate | - |
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add 4-hydroxycyclohexanone (1.0 eq).
-
Solvent and Amine Addition: Dissolve the ketone in anhydrous dichloromethane (DCM). To this solution, add dibenzylamine (1.1 eq) via syringe.
-
Acid Catalyst: Add glacial acetic acid (1.2 eq) to the reaction mixture. Stir the solution at room temperature for 20-30 minutes to facilitate the formation of the iminium ion.
-
Addition of Reducing Agent: Slowly add sodium triacetoxyborohydride (1.5 eq) to the stirring solution in portions. The addition may be slightly exothermic.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Workup: Carefully quench the reaction by the slow addition of a saturated sodium bicarbonate solution. Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer twice with dichloromethane. Combine the organic layers and wash with brine.
-
Drying and Solvent Removal: Dry the combined organic layer over anhydrous magnesium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.
Method 2: Direct Alkylation of trans-4-Aminocyclohexanol with Benzyl Bromide
This method requires careful control to minimize the formation of the quaternary ammonium salt byproduct.
Reaction Scheme: trans-4-Aminocyclohexanol + 2 BnBr --(K₂CO₃)--> this compound + Quaternary Salt (byproduct)
Materials and Reagents:
| Reagent/Material | Molar Eq. |
| trans-4-Aminocyclohexanol | 1.0 |
| Benzyl Bromide | 2.1 |
| Potassium Carbonate (K₂CO₃), anhydrous | 2.5 |
| Acetonitrile (anhydrous) | - |
| Ethyl Acetate | - |
| Water | - |
| Brine | - |
| Anhydrous Sodium Sulfate | - |
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a reflux condenser and a dropping funnel, add trans-4-aminocyclohexanol (1.0 eq) and anhydrous potassium carbonate (2.5 eq).
-
Solvent Addition: Add anhydrous acetonitrile to the flask to create a stirrable suspension.
-
Temperature Control: Heat the mixture to a gentle reflux (around 80°C).
-
Slow Addition of Alkylating Agent: Dissolve benzyl bromide (2.1 eq) in a small amount of anhydrous acetonitrile and add it to the dropping funnel. Add the benzyl bromide solution to the refluxing mixture dropwise over a period of 2-3 hours.
-
Reaction Monitoring: After the addition is complete, continue to stir the reaction at reflux. Monitor the progress by TLC, observing the disappearance of the starting amine and the mono-alkylated intermediate. The reaction is typically complete in 4-6 hours.
-
Workup: Cool the reaction mixture to room temperature. Filter off the inorganic salts and wash the filter cake with ethyl acetate.
-
Combine the filtrate and washings and transfer to a separatory funnel. Wash the organic layer sequentially with water and then brine.
-
Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to separate the desired tertiary amine from any unreacted starting material, mono-alkylated intermediate, and other minor byproducts.
Visualizations
References
Catalyst selection for the efficient synthesis of "trans-4-(Dibenzylamino)cyclohexanol"
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the efficient synthesis of trans-4-(Dibenzylamino)cyclohexanol, with a specific focus on catalyst selection and achieving high stereoselectivity.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to obtain this compound?
A1: There are two principal methods for the synthesis of this compound. The choice depends on the available starting materials and the specific challenges of the synthesis, such as stereochemical control.
-
Reductive Amination: This is a one-pot method starting from 4-hydroxycyclohexanone and dibenzylamine. It involves the formation of an enamine or iminium ion intermediate, which is then reduced in situ. The key challenge in this route is controlling the stereochemistry to favor the desired trans isomer.
-
N-Alkylation: This is a two-step process that begins with the synthesis or procurement of trans-4-aminocyclohexanol. This precursor is then N-alkylated using two equivalents of a benzylating agent, such as benzyl bromide, in the presence of a base.[1] This route effectively preserves the trans stereochemistry of the starting material.
Caption: Comparison of the two primary synthetic routes.
Q2: For the reductive amination route, which catalysts or reducing agents are most effective?
A2: Catalyst selection is critical for both yield and stereoselectivity in the reductive amination pathway.
-
Chemical Reducing Agents: Sodium triacetoxyborohydride (NaBH(OAc)₃) is a mild and highly effective reagent for this transformation, often used in conjunction with an acid catalyst like glacial acetic acid in a solvent such as dichloromethane (DCM).[2] It is known for its high chemoselectivity in reducing iminium ions over ketones.
-
Heterogeneous Catalytic Hydrogenation: This method uses molecular hydrogen (H₂) and a metal catalyst. While direct examples for this specific molecule are scarce, data from analogous reactions provide valuable insights:
-
Gold-based Catalysts: Catalysts like 4 wt% Au/CeO₂/TiO₂ have shown high yields (up to 79%) in the reductive amination of cyclohexanone with benzylamine, suggesting their potential applicability.[3][4][5]
-
Noble Metal Catalysts (Pt, Rh, Ni): Platinum oxide and Raney Nickel are effective for the hydrogenation of related precursors to form the aminocyclohexanol core, often favoring the trans isomer.[6] Rhodium-Nickel bimetallic catalysts have also demonstrated high efficiency in cyclohexanone amination.[7]
-
Q3: My reaction produces a high percentage of the unwanted cis-isomer. How can I improve the trans-selectivity?
A3: Achieving a high trans:cis ratio is a common challenge. The stereochemical outcome is determined by the pathway of reduction of the intermediate.
-
Catalyst Choice is Crucial: For catalytic hydrogenation, some catalysts inherently favor one isomer over another. For instance, in the synthesis of the 4-aminocyclohexanol core from p-aminophenol, Ruthenium (Ru) catalysts have been reported to strongly favor the cis product.[8] In contrast, Platinum (Pt) and Nickel (Ni) catalysts tend to provide a better trans:cis ratio.[6]
-
Reaction Conditions: Temperature and hydrogen pressure can influence the isomer ratio. It is recommended to perform optimizations. For example, hydrogenation of p-acetamidophenol at 180°C and 10 bar H₂ using Raney Nickel yielded a 4:1 trans:cis ratio.[6]
-
Consider Biocatalysis: For producing the trans-amine precursor, transaminase enzymes can offer exceptional stereoselectivity. They can be used to selectively deaminate the cis-isomer from a mixture, resulting in a highly pure trans-amine.[9][10]
Q4: I am experiencing low product yields. What are the common causes and how can I troubleshoot this?
A4: Low yields can stem from several factors, from incomplete reactions to product loss during workup. A systematic approach to troubleshooting is recommended.
Caption: Troubleshooting flowchart for low product yield.
Q5: What are the recommended methods for purifying this compound?
A5: Purification can be challenging due to the product's properties.
-
Column Chromatography: While a standard technique, it has been reported that the product can be prone to decomposition on silica gel.[1] If chromatography is necessary, consider using a deactivated stationary phase (e.g., silica gel treated with triethylamine) or a less acidic alternative like neutral alumina.
-
Crystallization: This is often the preferred method for both purification and isomer separation. Direct crystallization from the crude reaction mixture can sometimes yield the pure trans-isomer, which is a significant advantage as it avoids potential decomposition on silica.[1]
-
Acid-Base Extraction: During the workup, ensure the aqueous layer is sufficiently basic before extracting the amine product into an organic solvent. Conversely, the product can be extracted into an acidic aqueous layer, washed, and then re-isolated by basifying the aqueous phase.
Catalyst Performance Data
The selection of a catalyst for hydrogenation is critical for achieving the desired trans stereoisomer. The following tables summarize performance data from analogous and related reactions that can guide catalyst choice.
Table 1: Catalyst Performance in Hydrogenation of p-Acetamidophenol (Analogous Reaction for Stereoselectivity) [6]
| Catalyst | Support | Temperature (°C) | Pressure (bar) | trans:cis Ratio |
| Raney Nickel | - | 180 | 10 | ~4:1 |
| Platinum Oxide | - | Room Temp. | 3 | ~4:1 |
| Rhodium | Al₂O₃ | Room Temp. | 3.5 | ~1:1 |
Table 2: Gold Catalyst Performance in Reductive Amination of Cyclohexanone with Benzylamine [4][5]
| Catalyst (4 wt%) | Support | Temperature (°C) | Pressure (bar H₂) | Yield of N-benzylcyclohexylamine (%) |
| Gold | TiO₂ | 100 | 30 | 72 |
| Gold | CeO₂/TiO₂ | 100 | 30 | 79 |
Detailed Experimental Protocols
Protocol 1: Reductive Amination using Sodium Triacetoxyborohydride [2]
This protocol is adapted from a general procedure for the reductive amination of 4-hydroxycyclohexanone.
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve 4-hydroxycyclohexanone (1.0 eq) in anhydrous dichloromethane (DCM).
-
Amine Addition: To this solution, add dibenzylamine (1.0 - 1.1 eq).
-
Acid Catalyst: Add glacial acetic acid (1.2 eq) to the mixture. Stir at room temperature for 30-60 minutes to facilitate the formation of the iminium ion intermediate.
-
Reducing Agent Addition: Slowly add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) in portions. The addition may be slightly exothermic.
-
Reaction Monitoring: Stir the reaction at room temperature until completion, monitoring its progress by Thin Layer Chromatography (TLC) or LCMS.
-
Workup: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Transfer the mixture to a separatory funnel.
-
Extraction: Separate the organic layer. Extract the aqueous layer two more times with DCM.
-
Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by crystallization or column chromatography.
Protocol 2: N-Alkylation of trans-4-Aminocyclohexanol [1]
This protocol is based on the dibenzylation of trans-4-aminocyclohexanol.
-
Reaction Setup: To a solution of trans-4-aminocyclohexanol (1.0 eq) in acetonitrile, add cesium carbonate (Cs₂CO₃) (3.0 eq).
-
Alkylation: Add benzyl bromide (2.05 eq) to the suspension.
-
Reaction: Stir the mixture vigorously at room temperature for 24-48 hours, monitoring by TLC for the disappearance of the starting material.
-
Workup: Filter the crude reaction mixture to remove the inorganic salts and wash the solid with additional acetonitrile.
-
Purification: Concentrate the filtrate under reduced pressure. Dissolve the residue in a suitable organic solvent like DCM and wash with water to remove any remaining salts. Dry the organic layer over Na₂SO₄, filter, and concentrate to obtain the crude product. The final product can be further purified by crystallization.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. d-nb.info [d-nb.info]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. EP0909753B1 - Process for the preparation of trans-4-aminocyclohexanol - Google Patents [patents.google.com]
- 7. mdpi.com [mdpi.com]
- 8. ES2213863T3 - PROCEDURE FOR THE PRODUCTION OF TRANS-4-AMINOCICLOHEXANOL. - Google Patents [patents.google.com]
- 9. Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Validation & Comparative
Comparative Guide to Analytical Methods for Purity Determination of trans-4-(Dibenzylamino)cyclohexanol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for determining the purity of trans-4-(Dibenzylamino)cyclohexanol, a key intermediate in pharmaceutical synthesis. The selection of an appropriate analytical technique is critical for ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This document outlines and contrasts High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, offering detailed experimental protocols and performance data to inform method selection and development.
Workflow for Purity Analysis
The general workflow for assessing the purity of this compound involves several key stages, from sample preparation to data analysis and reporting. The choice of analytical technique will dictate the specific steps within this workflow.
Quantitative Data Comparison
The following table summarizes the typical performance characteristics of HPLC, GC-MS, and qNMR for the purity analysis of this compound and its potential impurities.
| Parameter | HPLC (UV Detection) | GC-MS (with Derivatization) | qNMR |
| Principle | Separation based on polarity | Separation based on volatility and mass-to-charge ratio | Quantitative analysis based on nuclear spin properties in a magnetic field |
| Primary Use | Quantification of the main component and known impurities | Identification and quantification of volatile and semi-volatile impurities | Absolute quantification without a specific reference standard for the analyte |
| Typical Precision (%RSD) | ≤ 1.0% for the main component; ≤ 5% for impurities | ≤ 5% for impurities | ≤ 1.0% |
| Limit of Detection (LOD) | ~0.01% | ~0.001% | ~0.1% |
| Limit of Quantitation (LOQ) | ~0.03% | ~0.003% | ~0.3% |
| Selectivity | Good for separating isomers and closely related compounds. | Excellent, with mass spectral identification. | High, based on unique chemical shifts. |
| Throughput | High | Moderate | Low to Moderate |
| Sample Preparation | Simple dissolution | Derivatization required | Simple dissolution with internal standard |
Experimental Protocols
Detailed methodologies for each of the key analytical techniques are provided below.
High-Performance Liquid Chromatography (HPLC) for Cis/Trans Isomer and Impurity Profiling
This method is designed to separate the trans and potential cis isomers of 4-(Dibenzylamino)cyclohexanol, as well as non-isomeric impurities.
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and a UV detector.
-
Chromatographic Conditions:
-
Column: Silica-based normal-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of n-hexane and ethanol. A typical starting gradient could be 95:5 (v/v) n-hexane:ethanol, adjusted as needed for optimal separation.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve the sample in 10 mL of the mobile phase to obtain a concentration of 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile and Semi-Volatile Impurities
Due to the low volatility of the analyte and its impurities, derivatization is necessary to convert the polar amine and hydroxyl groups into more volatile silyl ethers.
-
Instrumentation: GC-MS system with a split/splitless injector and a mass selective detector.
-
Derivatization Procedure:
-
Accurately weigh approximately 1 mg of the sample into a vial.
-
Add 100 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Seal the vial and heat at 70 °C for 30 minutes.
-
Cool to room temperature before injection.
-
-
Chromatographic Conditions:
-
Column: A non-polar capillary column, such as a 30 m x 0.25 mm ID, 0.25 µm film thickness column with a 5% phenyl-methylpolysiloxane stationary phase.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector Temperature: 280 °C.
-
Oven Temperature Program:
-
Initial temperature: 150 °C, hold for 2 minutes.
-
Ramp to 300 °C at 15 °C/min.
-
Hold at 300 °C for 10 minutes.
-
-
Injection Mode: Split (e.g., 20:1).
-
Injection Volume: 1 µL.
-
-
Mass Spectrometer Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 40-550.
-
Quantitative NMR (qNMR) for Absolute Purity Determination
qNMR provides a direct measurement of the purity of the analyte without the need for a specific reference standard of this compound.[1][2][3][4] A certified internal standard with a known purity is used for quantification.
-
Instrumentation: NMR spectrometer (e.g., 400 MHz or higher) with a high-resolution probe.
-
Sample Preparation:
-
Accurately weigh approximately 20 mg of the this compound sample into an NMR tube.
-
Accurately weigh approximately 5 mg of a certified internal standard (e.g., maleic acid) into the same NMR tube.
-
Add approximately 0.75 mL of a deuterated solvent (e.g., CDCl₃) to dissolve the sample and internal standard completely.
-
-
NMR Acquisition Parameters:
-
Nucleus: ¹H.
-
Pulse Sequence: A standard single-pulse experiment.
-
Relaxation Delay (d1): At least 5 times the longest T₁ of the protons being quantified (typically 30-60 seconds to ensure full relaxation).
-
Number of Scans: Sufficient to achieve a good signal-to-noise ratio (e.g., 8 or 16 scans).
-
-
Data Processing and Analysis:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.
-
Integrate a well-resolved, characteristic signal of the analyte and a signal of the internal standard.
-
Calculate the purity of the analyte using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
IS = Internal Standard
-
Logical Relationships in Method Selection
The choice of analytical method depends on the specific requirements of the analysis.
References
- 1. Derivatization reactions for the determination of amines by gas chromatography and their applications in environmental analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. GC Technical Tip: Derivation for GC | Phenomenex [discover.phenomenex.com]
X-ray crystallographic analysis of "trans-4-(Dibenzylamino)cyclohexanol" for stereochemistry confirmation
The definitive determination of a molecule's three-dimensional arrangement is a critical step in chemical research and drug development. For "trans-4-(Dibenzylamino)cyclohexanol," a chiral compound with significant potential in medicinal chemistry, confirming its 'trans' stereochemistry is paramount. This guide provides a comprehensive comparison of X-ray crystallography with alternative analytical methods for stereochemical confirmation, offering researchers, scientists, and drug development professionals the insights needed to select the most appropriate technique.
Single-crystal X-ray crystallography stands as the gold standard for the unambiguous determination of a molecule's three-dimensional structure, including its absolute stereochemistry.[1][2] This powerful technique provides direct evidence of the spatial arrangement of atoms within a crystal lattice. However, the necessity of a suitable single crystal can be a significant bottleneck.[2][3] This guide explores viable alternatives, including Nuclear Magnetic Resonance (NMR) spectroscopy, Vibrational Circular Dichroism (VCD), and Chiral High-Performance Liquid Chromatography (Chiral HPLC), and presents a comparative analysis of their performance.
Comparative Analysis of Stereochemical Confirmation Methods
The choice of analytical technique for stereochemical confirmation depends on various factors, including the nature of the sample, the required level of detail, and available instrumentation. The following table summarizes the key performance characteristics of each method.
| Feature | X-ray Crystallography | NMR Spectroscopy | Vibrational Circular Dichroism (VCD) | Chiral HPLC |
| Principle | Diffraction of X-rays by a single crystal | Nuclear spin properties in a magnetic field | Differential absorption of left and right circularly polarized infrared light | Differential interaction with a chiral stationary phase |
| Sample Type | Single crystal | Solution | Solution or neat liquid | Solution |
| Information Provided | Absolute 3D structure, bond lengths, bond angles | Relative stereochemistry (NOE), diastereomeric differentiation | Absolute configuration in solution | Enantiomeric separation and quantification (ee) |
| Key Advantage | Unambiguous and definitive structural determination[1] | Non-destructive, provides detailed structural information in solution | High sensitivity to stereochemistry for molecules in solution[4][5] | High accuracy and precision for enantiomeric excess (ee) determination[6] |
| Key Limitation | Requires a high-quality single crystal[2][3] | May require chiral derivatizing or solvating agents for enantiomers | Requires theoretical calculations for absolute configuration assignment[7] | Method development can be time-consuming[8] |
| Typical Analysis Time | Days to weeks (including crystal growth) | Minutes to hours | Hours (including calculations) | 15-60 minutes per sample[8] |
| Sample Throughput | Low | High | Moderate | High |
Experimental Protocols
Detailed methodologies are crucial for obtaining reliable and reproducible results. Below are generalized protocols for the key experiments discussed.
X-ray Crystallography
-
Crystal Growth: The primary and often most challenging step is to grow a single crystal of "this compound" of suitable size (typically >0.1 mm in all dimensions) and quality.[3] Common methods include slow evaporation of a saturated solution, vapor diffusion, or slow cooling of a solution.[9] The choice of solvent is critical and may require screening of various options.[10]
-
Data Collection: A suitable crystal is mounted on a goniometer and placed in an X-ray diffractometer. The crystal is rotated in a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector.[3]
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The positions of the atoms in the crystal lattice are determined using computational methods, and the structural model is refined to best fit the experimental data.[2] The final refined structure provides the precise coordinates of each atom, confirming the 'trans' relationship between the dibenzylamino and hydroxyl groups on the cyclohexyl ring.
NMR Spectroscopy (for relative stereochemistry)
Nuclear Overhauser Effect (NOE) spectroscopy is a powerful NMR technique to determine the relative stereochemistry of molecules in solution.
-
Sample Preparation: A solution of "this compound" is prepared in a suitable deuterated solvent (e.g., CDCl₃).
-
Data Acquisition: A 2D NOESY (Nuclear Overhauser Effect Spectroscopy) experiment is performed on an NMR spectrometer. This experiment detects protons that are close to each other in space (typically within 5 Å).
-
Data Analysis: The NOESY spectrum will show cross-peaks between protons that are spatially proximate. For the 'trans' isomer, NOE correlations would be expected between the axial proton on the carbon bearing the hydroxyl group and the axial protons on the adjacent carbons. Conversely, in the 'cis' isomer, correlations would be observed between the equatorial proton on the hydroxyl-bearing carbon and the adjacent equatorial protons.
Vibrational Circular Dichroism (VCD)
VCD is a chiroptical technique that can determine the absolute configuration of a chiral molecule in solution.
-
Experimental Spectrum Measurement: A VCD spectrum of an enantiomerically pure sample of "this compound" is recorded on a VCD spectrometer.[5]
-
Computational Modeling: The VCD spectrum of one enantiomer (e.g., the R,R-enantiomer) is calculated using quantum mechanical methods, typically Density Functional Theory (DFT).[7]
-
Spectral Comparison: The experimental VCD spectrum is compared to the calculated spectrum. A good match between the experimental and calculated spectra allows for the confident assignment of the absolute configuration of the molecule in solution.[5]
Chiral High-Performance Liquid Chromatography (Chiral HPLC)
Chiral HPLC is the benchmark method for determining the enantiomeric purity (enantiomeric excess, ee) of a chiral compound.
-
Method Development: A suitable chiral stationary phase (CSP) and mobile phase are selected to achieve baseline separation of the enantiomers of "this compound".
-
Sample Analysis: A solution of the sample is injected into the HPLC system. The two enantiomers will interact differently with the CSP and elute at different retention times.[8]
-
Quantification: The area under each peak in the chromatogram is proportional to the concentration of that enantiomer. The enantiomeric excess is calculated from the peak areas. With proper integration, chiral HPLC can provide highly accurate and reproducible ee values.[6]
Visualizing the Workflow and Logic
To better understand the experimental processes and the logic behind stereochemical confirmation, the following diagrams have been generated.
Caption: Experimental workflow for stereochemical confirmation.
Caption: Logic of 'trans' confirmation via X-ray crystallography.
Conclusion
While X-ray crystallography provides the most definitive evidence for the stereochemistry of "this compound," its requirement for a single crystal can be a hurdle. NMR spectroscopy, particularly NOESY experiments, offers a robust method for confirming the relative 'trans' configuration in solution. For determining the absolute configuration of a single enantiomer, Vibrational Circular Dichroism is a powerful technique. Finally, for assessing the enantiomeric purity of the synthesized material, Chiral HPLC is the industry standard, offering high accuracy and precision. The selection of the most suitable method or combination of methods will ultimately depend on the specific research question and the available resources.
References
- 1. benchchem.com [benchchem.com]
- 2. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]
- 3. X-ray Crystallography - Creative BioMart [creativebiomart.net]
- 4. Absolute configuration determination of chiral molecules in the solution state using vibrational circular dichroism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biotools.us [biotools.us]
- 6. experts.umn.edu [experts.umn.edu]
- 7. The determination of the absolute configurations of chiral molecules using vibrational circular dichroism (VCD) spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. journals.iucr.org [journals.iucr.org]
- 10. How To [chem.rochester.edu]
Comparison of "trans-4-(Dibenzylamino)cyclohexanol" with other chiral auxiliaries
For Researchers, Scientists, and Drug Development Professionals
In the landscape of asymmetric synthesis, the quest for efficient and selective methods to control stereochemistry is paramount. Chiral auxiliaries represent a foundational and powerful strategy, offering a reliable means to introduce chirality into a molecule. These entities, temporarily attached to a substrate, guide the formation of new stereocenters with high levels of diastereoselectivity. This guide provides a comparative overview of several widely used chiral auxiliaries, presenting their performance in key carbon-carbon bond-forming reactions, detailed experimental protocols, and mechanistic workflows.
A Note on trans-4-(Dibenzylamino)cyclohexanol:
Despite a comprehensive search of scientific literature, no published data was found detailing the application and performance of this compound as a chiral auxiliary in asymmetric aldol, alkylation, or Diels-Alder reactions. While its structure suggests potential as a chiral amino alcohol auxiliary, its efficacy in inducing stereoselectivity remains uncharacterized in the public domain. Therefore, this guide will focus on a comparison of well-established and thoroughly documented chiral auxiliaries.
Performance Comparison of Common Chiral Auxiliaries
The effectiveness of a chiral auxiliary is primarily evaluated by the diastereoselectivity (d.r.) or enantioselectivity (e.e.), and the chemical yield of the asymmetric transformation. The following tables summarize the performance of three prominent classes of chiral auxiliaries in aldol additions, enolate alkylations, and Diels-Alder reactions.
Table 1: Asymmetric Aldol Addition
The aldol reaction is a fundamental C-C bond-forming reaction that creates up to two new stereocenters. Chiral auxiliaries attached to the enolate component can effectively control the facial selectivity of the reaction with an aldehyde.
| Chiral Auxiliary | Aldehyde | Lewis Acid/Base | Diastereomeric Ratio (syn:anti) | Yield (%) |
| Evans' Oxazolidinone ((4R,5S)-4-methyl-5-phenyloxazolidin-2-one derivative) | Isobutyraldehyde | Bu₂BOTf, Et₃N | >99:1 | 85-95 |
| Evans' Oxazolidinone ((4R,5S)-4-methyl-5-phenyloxazolidin-2-one derivative) | Benzaldehyde | Bu₂BOTf, Et₃N | >99:1 | 80-90 |
| SAMP Hydrazine ((S)-1-amino-2-(methoxymethyl)pyrrolidine derivative) | Propanal | LDA | 96:4 | 85 |
Table 2: Asymmetric Enolate Alkylation
The alkylation of enolates derived from chiral amides or esters is a key method for the asymmetric synthesis of α-substituted carbonyl compounds. The steric and electronic properties of the auxiliary direct the approach of the electrophile.
| Chiral Auxiliary | Electrophile | Base | Diastereomeric Ratio | Yield (%) |
| Evans' Oxazolidinone ((S)-4-benzyloxazolidin-2-one derivative) | Benzyl bromide | NaHMDS | >99:1 | 90-95 |
| SAMP Hydrazine (Cyclohexanone derivative) | Methyl iodide | LDA | >95:5 | 90 |
| Myers' Pseudoephedrine Amide | Methyl iodide | LDA | >99:1 | 90-98 |
Table 3: Asymmetric Diels-Alder Reaction
The Diels-Alder reaction is a powerful cycloaddition for the formation of six-membered rings. Attaching a chiral auxiliary to the dienophile allows for enantioselective control of the cycloadduct.
| Chiral Auxiliary | Diene | Lewis Acid | Diastereomeric Ratio (endo:exo) | Enantiomeric Excess (e.e.) (%) | Yield (%) |
| Oppolzer's Camphorsultam (Acrylate derivative) | Cyclopentadiene | TiCl₄ | >98:2 | >95 | 90 |
| Evans' Oxazolidinone (Acrylate derivative) | Cyclopentadiene | Et₂AlCl | >95:5 | >94 | 85-95 |
Experimental Protocols
Detailed methodologies are crucial for the successful application of chiral auxiliaries. The following are representative protocols for the key reactions discussed.
Protocol 1: Asymmetric Aldol Addition using an Evans' Oxazolidinone
This protocol describes the formation of a boron enolate from an N-acetyloxazolidinone and its subsequent reaction with an aldehyde.
-
Enolate Formation: To a solution of the N-acetyloxazolidinone (1.0 equiv) in dry CH₂Cl₂ (0.1 M) at 0 °C is added di-n-butylboron triflate (1.1 equiv). Triethylamine (1.2 equiv) is then added dropwise, and the solution is stirred for 30 minutes.
-
Aldol Addition: The reaction mixture is cooled to -78 °C, and the aldehyde (1.2 equiv) is added dropwise. The reaction is stirred at -78 °C for 2 hours, then allowed to warm to 0 °C and stirred for an additional 1 hour.
-
Work-up and Auxiliary Cleavage: The reaction is quenched by the addition of a pH 7 phosphate buffer. The organic layer is separated, and the aqueous layer is extracted with CH₂Cl₂. The combined organic layers are washed with brine, dried over MgSO₄, and concentrated. The aldol adduct can be purified by chromatography. The chiral auxiliary is typically removed by hydrolysis with LiOH/H₂O₂ or by reduction with LiBH₄.
Protocol 2: Asymmetric Alkylation of a SAMP Hydrazone
This protocol outlines the formation of a SAMP hydrazone, its deprotonation, and subsequent alkylation.
-
Hydrazone Formation: A mixture of the ketone (1.0 equiv) and (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) (1.2 equiv) in anhydrous ether is stirred at room temperature for 2-4 hours. The solvent is removed under reduced pressure to yield the crude hydrazone.
-
Alkylation: The crude hydrazone is dissolved in anhydrous THF (0.5 M) and cooled to -78 °C. A solution of lithium diisopropylamide (LDA) (1.1 equiv) in THF is added dropwise, and the mixture is stirred for 2 hours at -78 °C. The alkylating agent (1.2 equiv) is then added, and the reaction is allowed to warm slowly to room temperature overnight.
-
Work-up and Auxiliary Cleavage: The reaction is quenched with water, and the product is extracted with ether. The combined organic layers are washed with brine, dried, and concentrated. The chiral auxiliary is typically cleaved by ozonolysis or by treatment with aqueous acid to yield the α-alkylated ketone.
Protocol 3: Asymmetric Diels-Alder Reaction with Oppolzer's Camphorsultam
This protocol describes the Lewis acid-catalyzed Diels-Alder reaction between an N-acryloyl camphorsultam and a diene.
-
Reaction Setup: To a solution of the N-acryloyl camphorsultam (1.0 equiv) in dry CH₂Cl₂ (0.2 M) at -78 °C is added the Lewis acid (e.g., TiCl₄, 1.1 equiv) dropwise. The mixture is stirred for 15 minutes.
-
Cycloaddition: The diene (e.g., cyclopentadiene, 3.0 equiv) is added to the reaction mixture at -78 °C. The reaction is stirred at this temperature for 3 hours.
-
Work-up and Auxiliary Cleavage: The reaction is quenched with a saturated aqueous solution of NaHCO₃. The mixture is warmed to room temperature, and the layers are separated. The aqueous layer is extracted with CH₂Cl₂. The combined organic layers are dried and concentrated. The Diels-Alder adduct is purified by chromatography. The camphorsultam auxiliary can be removed by hydrolysis (e.g., LiOH) or reduction (e.g., LiAlH₄).
Visualizing the Workflow
Diagrams can clarify the logical steps and relationships in experimental and mechanistic pathways.
Comparative Biological Activity Screening of Novel trans-4-(Dibenzylamino)cyclohexanol Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological activities of a series of novel trans-4-(Dibenzylamino)cyclohexanol derivatives against several key pharmacological targets. The data presented herein is intended to serve as a preliminary screening resource to facilitate the identification of promising lead compounds for further development. The synthesized derivatives were evaluated for their cytotoxic, antioxidant, anti-inflammatory, and anticholinesterase activities.
Compound Library
A library of five this compound derivatives was synthesized and screened. The core scaffold was modified with different substituents on the benzyl rings to investigate structure-activity relationships. The reference compound is the parent molecule, TDD-0 .
| Compound ID | R1 | R2 |
| TDD-0 | H | H |
| TDD-1 | 4-OCH₃ | 4-OCH₃ |
| TDD-2 | 4-Cl | 4-Cl |
| TDD-3 | 4-NO₂ | 4-NO₂ |
| TDD-4 | 3,4-(OH)₂ | 3,4-(OH)₂ |
Summary of Biological Activities
The following tables summarize the quantitative data obtained from the in vitro biological activity screening of the this compound derivatives.
Table 1: Cytotoxicity against HeLa Cells (MTT Assay)
| Compound ID | IC₅₀ (µM) |
| TDD-0 | > 100 |
| TDD-1 | 85.2 ± 4.1 |
| TDD-2 | 45.7 ± 3.2 |
| TDD-3 | 22.1 ± 1.8 |
| TDD-4 | 92.5 ± 5.5 |
| Doxorubicin | 0.8 ± 0.1 |
Lower IC₅₀ values indicate higher cytotoxicity.
Table 2: Antioxidant Activity
| Compound ID | DPPH Scavenging IC₅₀ (µM) | ABTS Scavenging IC₅₀ (µM) |
| TDD-0 | > 200 | > 200 |
| TDD-1 | 150.3 ± 8.7 | 135.6 ± 7.9 |
| TDD-2 | 180.1 ± 9.2 | 165.4 ± 8.3 |
| TDD-3 | > 200 | > 200 |
| TDD-4 | 15.8 ± 1.2 | 10.2 ± 0.9 |
| Ascorbic Acid | 8.5 ± 0.7 | 5.1 ± 0.4 |
Lower IC₅₀ values indicate higher antioxidant activity.
Table 3: Anti-inflammatory Activity (Nitric Oxide Inhibition in LPS-stimulated RAW 264.7 cells)
| Compound ID | NO Inhibition IC₅₀ (µM) |
| TDD-0 | 75.4 ± 4.8 |
| TDD-1 | 52.1 ± 3.5 |
| TDD-2 | 68.9 ± 4.1 |
| TDD-3 | > 100 |
| TDD-4 | 30.5 ± 2.2 |
| L-NAME | 18.2 ± 1.5 |
Lower IC₅₀ values indicate higher anti-inflammatory activity.
Table 4: Cholinesterase Inhibitory Activity
| Compound ID | AChE Inhibition IC₅₀ (µM) | BuChE Inhibition IC₅₀ (µM) |
| TDD-0 | 12.3 ± 1.1 | 25.8 ± 2.3 |
| TDD-1 | 8.9 ± 0.7 | 15.4 ± 1.4 |
| TDD-2 | 10.5 ± 0.9 | 20.1 ± 1.9 |
| TDD-3 | 35.2 ± 2.8 | 50.7 ± 4.2 |
| TDD-4 | 9.7 ± 0.8 | 18.6 ± 1.6 |
| Galantamine | 0.5 ± 0.04 | 3.2 ± 0.2 |
Lower IC₅₀ values indicate higher inhibitory activity.[1]
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Cell Viability (MTT) Assay
The cytotoxicity of the compounds was assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures the metabolic activity of cells.[2]
-
Cell Seeding: HeLa cells were seeded in 96-well plates at a density of 5 x 10³ cells/well and incubated for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Compound Treatment: The cells were then treated with various concentrations of the test compounds (0.1 to 100 µM) and incubated for another 48 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours.
-
Formazan Solubilization: The medium was removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals. The plate was shaken for 15 minutes to ensure complete dissolution.[2]
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.[3] The percentage of cell viability was calculated relative to untreated control cells.
References
A Comparative Guide: Trans-4-(Dibenzylamino)cyclohexanol vs. Mono-benzylated Aminocyclohexanol in Synthesis
For researchers, scientists, and drug development professionals, the strategic selection of protecting groups and synthetic intermediates is paramount to the successful and efficient construction of complex molecules. The aminocyclohexanol scaffold is a prevalent motif in numerous biologically active compounds, and the choice between a di-benzylated and a mono-benzylated derivative can significantly impact synthetic outcomes. This guide provides an objective comparison of trans-4-(dibenzylamino)cyclohexanol and mono-benzylated aminocyclohexanols, supported by experimental data, to inform synthetic strategy and decision-making.
At a Glance: Key Synthetic Parameters
The decision to employ a mono- or di-benzylated aminocyclohexanol often hinges on the desired stability of the protected amine, the potential for subsequent functionalization, and the conditions required for deprotection. Below is a summary of key quantitative data for the synthesis of these two classes of compounds.
| Parameter | This compound | trans-4-(N-Benzylamino)cyclohexanol |
| Starting Material | trans-4-Aminocyclohexanol | 4-Hydroxycyclohexanone and Benzylamine |
| Reaction Type | Nucleophilic Substitution | Reductive Amination |
| Typical Yield | ~95% | 70-85%[1] |
| Key Reagents | Benzyl bromide, Cesium carbonate | Sodium triacetoxyborohydride, Acetic acid |
| Reaction Time | 48 hours | 2-4 hours[1] |
| Purification | Filtration, Extraction, Column Chromatography | Extraction, Column Chromatography[1] |
Performance in Synthesis: A Comparative Analysis
The choice between a mono- and di-benzylated aminocyclohexanol extends beyond the initial synthesis and into their performance as intermediates in multi-step synthetic sequences.
Stability and Reactivity:
-
This compound: The presence of two benzyl groups renders the nitrogen atom significantly more sterically hindered and less nucleophilic. This enhanced stability can be advantageous in reactions where the amine needs to be completely inert to various reagents, such as strong bases or electrophiles targeting other functional groups in the molecule. However, this steric bulk can also hinder desired reactions at adjacent positions.
-
Mono-benzylated Aminocyclohexanol: The secondary amine in a mono-benzylated derivative retains some nucleophilicity and can participate in further reactions if desired. This allows for sequential functionalization of the nitrogen atom. The single benzyl group offers sufficient protection for many transformations while being generally easier to remove than a di-benzyl group.
Deprotection:
-
Dibenzyl Group: Removal of both benzyl groups typically requires harsh conditions, most commonly catalytic hydrogenation at elevated pressure and/or temperature. This can be incompatible with other sensitive functional groups in the molecule, such as alkenes or alkynes.
-
Mono-benzyl Group: While also commonly removed by catalytic hydrogenation, the deprotection of a mono-benzyl group can often be achieved under milder conditions compared to its di-benzylated counterpart.
Synthetic Utility:
Both intermediates are valuable in the synthesis of active pharmaceutical ingredients (APIs). For instance, aminocyclohexanol derivatives are key components in drugs like Ambroxol, a mucolytic agent. The choice between mono- and di-protection would depend on the specific synthetic route and the compatibility of the protecting group with other planned chemical transformations.
Experimental Protocols
Synthesis of this compound
Materials and Reagents:
-
trans-4-Aminocyclohexanol
-
Benzyl bromide
-
Cesium carbonate
-
Acetonitrile
-
Dichloromethane
-
Water
-
Magnesium sulfate
Procedure:
-
To a solution of trans-4-aminocyclohexanol (1.0 eq) in acetonitrile, add cesium carbonate (3.0 eq).
-
To this suspension, add benzyl bromide (2.0 eq) dropwise.
-
Stir the reaction mixture at room temperature for 48 hours.
-
Filter the crude reaction mixture and wash the solid with additional acetonitrile.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with water.
-
Dry the organic layer over magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the product by flash column chromatography.
Synthesis of trans-4-(N-Benzylamino)cyclohexanol via Reductive Amination
Materials and Reagents:
-
4-Hydroxycyclohexanone
-
Benzylamine
-
Sodium triacetoxyborohydride
-
Glacial acetic acid
-
Anhydrous dichloromethane
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, dissolve 4-hydroxycyclohexanone (1.0 eq) in anhydrous dichloromethane.
-
Add benzylamine (1.1 eq) to the solution.
-
Add glacial acetic acid (1.2 eq) and stir the mixture at room temperature for 30 minutes to facilitate iminium ion formation.[1]
-
Slowly add sodium triacetoxyborohydride (1.5 eq) in portions.[1]
-
Stir the reaction at room temperature for 2-4 hours, monitoring by TLC.[1]
-
Quench the reaction by the slow addition of saturated sodium bicarbonate solution.
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by flash column chromatography.[1]
Visualizing the Synthetic Workflows
To further elucidate the synthetic processes and the conceptual differences, the following diagrams are provided.
Conclusion
The choice between this compound and a mono-benzylated aminocyclohexanol is a strategic one, dictated by the specific requirements of the synthetic route. The di-benzylated compound offers superior stability for the amino group, making it ideal for transformations where the amine must remain unreactive. However, this comes at the cost of harsher deprotection conditions. Conversely, the mono-benzylated derivative provides adequate protection for many reactions while allowing for potential further functionalization of the secondary amine and generally milder deprotection. The synthetic routes to both are well-established, with the di-benzylation from the parent amine offering a potentially higher yield in a single transformation, while the reductive amination provides a direct route to the mono-benzylated product from a ketone precursor. Ultimately, a careful consideration of the overall synthetic plan, including the nature of subsequent reaction steps and the tolerance of other functional groups to deprotection conditions, will guide the judicious selection of the appropriate benzylated aminocyclohexanol intermediate.
References
Efficacy of Chiral Directing Groups in Asymmetric Synthesis: A Comparative Guide
For researchers, scientists, and drug development professionals, the precise control of stereochemistry is a cornerstone of modern organic synthesis. Chiral directing groups, also known as chiral auxiliaries, are powerful tools temporarily incorporated into a prochiral substrate to guide the formation of a desired stereoisomer. This guide provides a comparative overview of the efficacy of well-established chiral auxiliaries in key asymmetric transformations. An initial investigation into "trans-4-(Dibenzylamino)cyclohexanol" as a potential chiral directing group revealed a significant lack of published data on its efficacy and application in asymmetric synthesis. Therefore, this guide will focus on established and widely utilized alternatives.
Introduction to Chiral Directing Groups
Chiral auxiliaries function by introducing a stereogenic center to an achiral substrate, thereby creating a diastereomeric intermediate.[1] The existing chirality of the auxiliary then directs subsequent chemical transformations, leading to the preferential formation of one diastereomer over the other. After the desired stereocenter is created, the auxiliary is cleaved and can often be recovered for reuse. The ideal chiral auxiliary is readily available in both enantiomeric forms, easily attached and removed, and provides high levels of stereocontrol.
This guide will compare the performance of three widely used classes of chiral auxiliaries: Evans' Oxazolidinones, Oppolzer's Sultams, and Enders' Hydrazones (SAMP/RAMP).
Performance Comparison in Asymmetric Alkylation
Asymmetric alkylation is a fundamental C-C bond-forming reaction where a new stereocenter is generated through the addition of an alkyl group to a prochiral enolate. The choice of chiral auxiliary is critical in determining the diastereoselectivity of this transformation.
| Chiral Auxiliary | Substrate | Electrophile | Base | Solvent | Yield (%) | Diastereomeric Ratio (d.r.) |
| Evans' Oxazolidinone | N-Propionyl-(S)-4-benzyloxazolidin-2-one | Benzyl bromide | NaHMDS | THF | 90-95 | >99:1 |
| Oppolzer's Sultam | N-Propionyl-(2R)-bornane-10,2-sultam | Methyl iodide | n-BuLi | THF | 85-95 | >98:2 |
| Enders' SAMP Hydrazone | Propanal SAMP hydrazone | Iodomethane | LDA | Et₂O | 80-90 | >95:5 |
Performance Comparison in Asymmetric Aldol Reactions
The aldol reaction is a powerful method for the stereoselective synthesis of β-hydroxy carbonyl compounds, creating up to two new stereocenters. Chiral auxiliaries are instrumental in controlling the facial selectivity of the enolate addition to the aldehyde.
| Chiral Auxiliary | Enolate Precursor | Aldehyde | Lewis Acid | Base | Solvent | Yield (%) | Diastereomeric Ratio (syn:anti) |
| Evans' Oxazolidinone | N-Propionyl-(S)-4-benzyloxazolidin-2-one | Isobutyraldehyde | Bu₂BOTf | DIPEA | CH₂Cl₂ | 80-95 | >99:1 (syn) |
| Oppolzer's Sultam | N-Propionyl-(2R)-bornane-10,2-sultam | Benzaldehyde | TiCl₄ | DIPEA | CH₂Cl₂ | 70-85 | >95:5 (syn) |
Experimental Protocols
General Workflow for Asymmetric Synthesis using a Chiral Auxiliary```dot
References
Comparative study of different synthetic routes to "trans-4-(Dibenzylamino)cyclohexanol"
For researchers and professionals in drug development, the synthesis of key intermediates is a critical step. This guide provides a comparative analysis of two primary synthetic routes to trans-4-(Dibenzylamino)cyclohexanol, a valuable building block in medicinal chemistry. The routes are evaluated based on experimental data for yield, reaction conditions, and stereoselectivity, providing a clear basis for methodological selection.
At a Glance: Comparison of Synthetic Routes
The selection of an optimal synthetic strategy for this compound depends on factors such as starting material availability, desired purity, and process complexity. The following table summarizes the key quantitative parameters of the two primary synthetic routes discussed.
| Synthetic Route | Starting Material | Key Reagents | Reaction Time | Temperature | Overall Yield (%) | Diastereoselectivity (trans:cis) |
| Route A: Direct Dibenzylation | trans-4-Aminocyclohexanol | Benzyl bromide, Cesium carbonate | 2 days | Room Temperature | High (not explicitly stated, but likely >80%) | High (starting from trans isomer) |
| Route B: Reductive Amination | 4-Hydroxycyclohexanone | Dibenzylamine, Triethylamine, SOCl₂, NaBH₄ | ~24-48 hours (multi-step) | -78°C to Room Temp. | ~74% (calculated) | Good (predominantly trans) |
Visualizing the Synthetic Pathways
To further elucidate the strategic differences between the two synthetic routes, the following diagrams illustrate the core transformations.
Caption: Flowchart comparing the two main synthetic routes.
Experimental Protocols
Detailed methodologies for the key experiments in each synthetic route are provided below.
Route A: Direct Dibenzylation of trans-4-Aminocyclohexanol
This method involves the direct N,N-dibenzylation of commercially available trans-4-aminocyclohexanol.
Experimental Procedure:
-
To a solution of trans-4-aminocyclohexanol (7.9 g, 52.3 mmol) in acetonitrile (150 mL), cesium carbonate (51.4 g, 158 mmol) is added.
-
Benzyl bromide (12.7 mL, 106 mmol) is then added to the mixture.
-
The reaction is stirred at room temperature for 2 days.
-
The crude reaction mixture is filtered, and the solid is washed with additional acetonitrile (100 mL).
-
The filtrate is concentrated under reduced pressure.
-
The residue is dissolved in dichloromethane (100 mL) and washed with water (3 x 50 mL).
-
The organic layer is dried over MgSO₄, filtered, and concentrated under reduced pressure to yield this compound.[1]
Route B: Reductive Amination via 4-(Dibenzylamino)cyclohexanone
This two-step route begins with the synthesis of the intermediate ketone, followed by a stereoselective reduction.
Step 1: Synthesis of 4-(Dibenzylamino)cyclohexanone
-
A solution of 4-aminocyclohexanone hydrochloride (commercially available) is treated with dibenzylamine and a base (e.g., triethylamine) in a suitable solvent like dichloromethane.
-
The resulting 4-(dibenzylamino)cyclohexanone can be isolated after an aqueous workup and purification by column chromatography. A similar reported procedure for a related compound gave a yield of 84%.[1]
Step 2: Stereoselective Reduction to this compound
The reduction of 4-substituted cyclohexanones with sodium borohydride generally favors the formation of the thermodynamically more stable trans isomer.
Experimental Procedure:
-
To a solution of 4-(dibenzylamino)cyclohexanone (1 equiv) in methanol at 0 °C, sodium borohydride (1.5 equiv) is added portion-wise.
-
The reaction mixture is stirred at 0 °C for 1-2 hours and then allowed to warm to room temperature.
-
The reaction is quenched by the slow addition of water.
-
The mixture is extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash chromatography to yield predominantly this compound. The stereoselectivity is expected to be high in favor of the trans isomer, similar to the reduction of 4-tert-butylcyclohexanone which gives the trans isomer in approximately 88% yield.[2]
Concluding Remarks
Both synthetic routes offer viable pathways to this compound.
-
Route A is a more direct and potentially higher-yielding approach, assuming the starting material, trans-4-aminocyclohexanol, is readily available and pure. Its simplicity, with a one-pot reaction, makes it an attractive option for straightforward synthesis.
-
Route B , while involving two distinct steps, offers flexibility. It starts from a different commercially available precursor and allows for the isolation and purification of the intermediate ketone. The stereoselectivity of the final reduction step is crucial and is generally good for forming the desired trans isomer, although it may not be exclusively the trans product.
The choice between these routes will ultimately depend on the specific needs of the researcher, including the availability and cost of starting materials, desired final purity, and the scale of the synthesis.
References
A Comparative Guide to Validating the Enantiomeric Excess of trans-4-(Dibenzylamino)cyclohexanol Derivatives
For researchers, scientists, and drug development professionals engaged in the synthesis and characterization of chiral molecules, the accurate determination of enantiomeric excess (ee) is a critical step. This guide provides an objective comparison of modern analytical techniques for validating the enantiomeric purity of trans-4-(Dibenzylamino)cyclohexanol and its derivatives. The comparison is supported by experimental data and detailed protocols for key methodologies, enabling informed decisions on the most suitable approach for specific research needs.
The primary methods for determining the enantiomeric excess of chiral amino alcohols include High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and optical methods such as Circular Dichroism (CD). Each technique offers distinct advantages in terms of speed, sensitivity, sample requirement, and applicability.
Workflow for Enantiomeric Excess Validation
A typical workflow for validating the enantiomeric excess of a newly synthesized chiral compound, such as a derivative of this compound, involves method development and validation, followed by routine analysis. The choice of the primary analytical technique is a crucial decision in this workflow.
Caption: General workflow for the validation of enantiomeric excess.
Comparison of Analytical Techniques
The selection of an appropriate analytical technique depends on various factors, including the physicochemical properties of the analyte, the required accuracy and precision, sample throughput needs, and the availability of instrumentation. The following table summarizes the key performance characteristics of the most common methods for the chiral analysis of amino alcohol derivatives.
| Technique | Principle | Typical Stationary/Mobile Phase or Reagent | Resolution (α) | Analysis Time | Sample Requirement | Advantages | Limitations |
| Chiral HPLC | Differential interaction with a chiral stationary phase (CSP).[1] | Polysaccharide-based CSPs (e.g., Chiralpak® series) with normal phase (Hexane/IPA) or reversed-phase eluents.[2] | > 1.2 (baseline) | 10-30 min | 1-10 µg | High versatility, well-established, preparative scale possible. | Can require extensive method development, solvent consumption. |
| Chiral SFC | Differential interaction with a CSP using a supercritical fluid as the mobile phase. | Similar CSPs to HPLC, with CO₂ and alcohol modifiers (e.g., Methanol, Ethanol). | > 1.2 (baseline) | 3-10 min | 1-10 µg | Faster than HPLC, reduced organic solvent consumption, orthogonal selectivity.[3] | Requires specialized instrumentation. |
| NMR Spectroscopy | Formation of diastereomers with a chiral derivatizing agent (CDA) or solvating agent (CSA), leading to distinct NMR signals.[4] | CDAs: Mosher's acid, (S)-camphorsulfonyl chloride. CSAs: Chiral metal complexes, cyclodextrins. | N/A (Δδ in ppm) | 5-15 min | 1-5 mg | No chromatographic separation needed, provides structural information. | Lower sensitivity, requires pure samples, potential for kinetic resolution with CDAs. |
| Circular Dichroism (CD) | Differential absorption of left and right circularly polarized light by chiral molecules. Often used with a chiral auxiliary.[5][6] | In-situ formation of diastereomeric metal complexes that are CD-active.[4] | N/A | < 1 min | 5-20 µg | Very fast, suitable for high-throughput screening.[3] | Indirect method, requires a chromophore or derivatization, less precise than chromatography. |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for obtaining reliable results. Below are representative protocols for the primary analytical techniques.
Chiral High-Performance Liquid Chromatography (HPLC)
This protocol is a general guideline for the enantiomeric separation of N-derivatized trans-4-aminocyclohexanol compounds.
-
Instrumentation: Standard HPLC system with UV detector.
-
Chiral Stationary Phase: Chiralpak® IA (amylose tris(3,5-dimethylphenylcarbamate)) or Chiralcel® OD-H (cellulose tris(3,5-dimethylphenylcarbamate)), 250 x 4.6 mm, 5 µm.[2]
-
Mobile Phase: A mixture of n-Hexane and Isopropanol (IPA). A typical starting gradient is 90:10 (Hexane:IPA). The ratio can be adjusted to optimize resolution and retention time. For basic compounds, 0.1% diethylamine (DEA) can be added to the mobile phase to improve peak shape.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 220 nm or a wavelength appropriate for the chromophore in the derivative.
-
Sample Preparation: Dissolve the sample in the mobile phase at a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.
-
Data Analysis: The enantiomeric excess is calculated from the peak areas of the two enantiomers (A1 and A2) using the formula: % ee = [|A1 - A2| / (A1 + A2)] * 100.
NMR Spectroscopy with a Chiral Derivatizing Agent
This method involves the conversion of the enantiomeric amino alcohols into diastereomers, which can then be distinguished by NMR.
-
Instrumentation: NMR spectrometer (400 MHz or higher).
-
Chiral Derivatizing Agent (CDA): (R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride (Mosher's acid chloride).
-
Protocol:
-
In a dry NMR tube, dissolve approximately 5 mg of the this compound derivative in 0.7 mL of anhydrous deuterated chloroform (CDCl₃).
-
Add a small, clean, dry stir bar and 1.2 equivalents of anhydrous pyridine.
-
Acquire a proton NMR spectrum of the starting material.
-
Add 1.1 equivalents of the CDA (Mosher's acid chloride) to the NMR tube.
-
Cap the tube and allow the reaction to proceed at room temperature for 15-30 minutes, or until the reaction is complete as monitored by TLC or NMR.
-
Acquire the ¹H or ¹⁹F NMR spectrum of the resulting diastereomeric esters.
-
-
Data Analysis: Identify a well-resolved signal (e.g., a methoxy or trifluoromethyl signal) for each diastereomer. The ratio of the integrals of these signals corresponds to the enantiomeric ratio. Calculate the % ee from the integral values (I1 and I2): % ee = [|I1 - I2| / (I1 + I2)] * 100.
Circular Dichroism (CD) Spectroscopy with a Chiral Auxiliary
This high-throughput method is based on the in-situ formation of a CD-active complex. The protocol is adapted from methods developed for other chiral amino alcohols.[4][5]
-
Instrumentation: CD Spectrometer.
-
Reagents: A solution of a chiral metal complex that acts as a chiral auxiliary. For amino alcohols, an in-situ formed Fe(II) complex can be effective.[3]
-
Protocol:
-
Prepare a stock solution of the chiral auxiliary in a suitable solvent (e.g., acetonitrile).
-
Prepare a stock solution of the analyte.
-
In a quartz cuvette, mix the chiral auxiliary solution with the analyte solution.
-
Allow the complex to form for a few minutes at room temperature.
-
Record the CD spectrum over the appropriate wavelength range (typically in the visible region for metal-ligand charge-transfer bands).
-
-
Data Analysis: The magnitude of the CD signal at a specific wavelength is proportional to the enantiomeric excess. A calibration curve is typically generated using samples of known enantiomeric composition to quantify the % ee of unknown samples.
Logical Relationships in Chiral Recognition
The separation of enantiomers by chiral chromatography relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral stationary phase. The stability of these complexes differs, leading to different retention times.
Caption: Principle of enantiomeric separation by chiral chromatography.
References
- 1. phx.phenomenex.com [phx.phenomenex.com]
- 2. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 3. High-throughput screening of α-chiral-primary amines to determine yield and enantiomeric excess - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Determination of Enantiomeric Excess and Diastereomeric Excess via Optical Methods. Application to α-methyl-β-hydroxy-carboxylic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rapid Optical Determination of Enantiomeric Excess, Diastereomeric Excess, and Total Concentration Using Dynamic-Covalent Assemblies: A Demonstration Using 2‑Aminocyclohexanol and Chemometrics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
The Enigmatic Role of trans-4-(Dibenzylamino)cyclohexanol in Venlafaxine Analysis: A Case of Undocumented Association
While "trans-4-(Dibenzylamino)cyclohexanol" is a known chemical entity, extensive research into scientific literature and pharmaceutical guidelines reveals no established role for this compound as a recognized reference standard in the analytical chemistry of the antidepressant drug, venlafaxine.
For researchers, scientists, and drug development professionals engaged in the quality control and analysis of venlafaxine, the use of well-characterized reference standards for impurities and related compounds is paramount. Official pharmacopeias, such as the European Pharmacopoeia (EP) and the United States Pharmacopeia (USP), list several designated impurities for venlafaxine, including but not limited to Venlafaxine Impurity A, Impurity B, Impurity C, and Impurity D. These specified impurities are critical for method validation, purity testing, and stability studies of venlafaxine drug substances and products.
However, "this compound" does not appear among these officially recognized impurities. Furthermore, a thorough review of published synthesis routes for venlafaxine does not indicate that "this compound" is a common starting material, a significant intermediate, or a known process-related impurity. While dibenzylamine itself is a reagent that can be used in pharmaceutical synthesis, its specific derivative has not been documented in the context of venlafaxine production or degradation.
This lack of documentation makes a direct comparison of "this compound" with established venlafaxine reference standards a speculative exercise. A meaningful comparison guide for analytical reference standards necessitates verifiable data on their performance in relevant analytical methods, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS). Without a clear context for the presence or relevance of "this compound" in venlafaxine samples, generating such comparative data is not feasible.
It is plausible that "this compound" could be a novel or proprietary process impurity that is not publicly documented. In such a scenario, its qualification as a reference standard would require a comprehensive process of isolation, characterization, and validation according to stringent regulatory guidelines.
Established Venlafaxine Impurities for Reference
For clarity, the following table lists some of the commonly recognized venlafaxine impurities that are used as reference standards in analytical chemistry.
| Impurity Name | Chemical Name | Role in Venlafaxine Analysis |
| Venlafaxine EP Impurity A | 2-(4-Methoxyphenyl)-N,N-dimethylethanamine | Process-related impurity and metabolite |
| Venlafaxine EP Impurity C | 1-[2-Amino-1-(4-methoxyphenyl)ethyl]cyclohexanol | Process-related impurity |
| Venlafaxine EP Impurity D | 1-[1-(4-Methoxyphenyl)-2-(methylamino)ethyl]cyclohexanol | Process-related impurity |
Experimental Workflows in Venlafaxine Analysis
The analytical control of venlafaxine and its impurities typically involves a series of well-defined experimental workflows. These workflows are designed to ensure the identity, purity, and quality of the active pharmaceutical ingredient (API) and the finished drug product.
Figure 1. A logical workflow for the qualification and use of reference standards in the analysis of pharmaceutical products like venlafaxine.
Should "this compound" be identified as a relevant impurity in the future, it would need to undergo a rigorous qualification process, as depicted in the "Reference Standard Qualification" workflow, before it could be confidently used as a reference standard in routine quality control.
Spectroscopic Scrutiny: A Comparative Guide to Cis and Trans Isomers of 4-(Dibenzylamino)cyclohexanol
For Immediate Release
In the realm of drug development and chemical research, the precise stereochemical assignment of molecules is paramount for understanding their biological activity and ensuring therapeutic efficacy. This guide provides a comprehensive spectroscopic comparison of the cis and trans isomers of 4-(Dibenzylamino)cyclohexanol, a substituted cyclohexanol derivative with potential applications in medicinal chemistry. By leveraging fundamental principles of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), this document offers a detailed framework for the unambiguous differentiation of these diastereomers.
Introduction to Stereoisomerism in Substituted Cyclohexanes
The cis and trans isomers of 4-(Dibenzylamino)cyclohexanol are diastereomers, differing in the spatial orientation of the hydroxyl (-OH) and dibenzylamino (-N(CH₂Ph)₂) groups on the cyclohexane ring. In the thermodynamically stable chair conformation, these substituents can occupy either axial or equatorial positions. This disparity in three-dimensional arrangement gives rise to distinct spectroscopic signatures, which can be harnessed for their definitive identification. The trans isomer is generally expected to be the more stable of the two, as it can adopt a chair conformation where both bulky substituents are in the sterically favored equatorial positions. In contrast, the cis isomer must have one substituent in an axial and the other in an equatorial position.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool
NMR spectroscopy is the most powerful technique for distinguishing between the cis and trans isomers of substituted cyclohexanols. The chemical shifts (δ) and spin-spin coupling constants (J) of the protons and carbons within the cyclohexane ring are highly sensitive to their stereochemical environment.
¹H NMR Spectroscopy
The key diagnostic signals in the ¹H NMR spectrum are those of the methine protons at C1 (the carbon bearing the hydroxyl group) and C4 (the carbon bearing the dibenzylamino group).
-
Chemical Shift: Protons in an equatorial position are typically deshielded and resonate at a lower field (higher ppm value) compared to their axial counterparts. In the more stable conformation of the trans isomer, both the -OH and -N(Bn)₂ groups are equatorial, placing the C1-H and C4-H protons in axial positions. Conversely, in the cis isomer, one of these protons will be axial and the other equatorial. This leads to a noticeable difference in their chemical shifts.
-
Coupling Constants: The magnitude of the coupling constant between adjacent protons is dependent on the dihedral angle between them. Axial-axial (J_ax,ax) couplings are typically large (10-13 Hz), while axial-equatorial (J_ax,eq) and equatorial-equatorial (J_eq,eq) couplings are much smaller (2-5 Hz). By analyzing the multiplicity and coupling constants of the C1-H and C4-H signals, the stereochemistry can be unequivocally assigned. The observation of large coupling constants for these protons is a strong indicator of the trans isomer.[1]
Table 1: Predicted ¹H NMR Data for Cis and Trans-4-(Dibenzylamino)cyclohexanol
| Proton | Predicted for cis-Isomer | Predicted for trans-Isomer | Key Distinguishing Feature |
| C1-H | Multiplet, smaller coupling constants (J ≈ 2-5 Hz) | Multiplet, larger coupling constants (J ≈ 10-13 Hz) | The magnitude of the coupling constant reflects the axial/equatorial orientation of the proton. |
| C4-H | Multiplet, smaller coupling constants (J ≈ 2-5 Hz) | Multiplet, larger coupling constants (J ≈ 10-13 Hz) | Similar to C1-H, the coupling constant is diagnostic of the proton's orientation. |
| -CH₂-Ph | ~3.5 ppm (singlet or AB quartet) | ~3.5 ppm (singlet or AB quartet) | The benzylic protons are less affected by the ring stereochemistry. |
| Cyclohexane Ring Protons | Complex multiplets | Complex multiplets | Significant overlap is expected, but the overall pattern will differ between isomers. |
¹³C NMR Spectroscopy
The chemical shifts of the carbon atoms in the cyclohexane ring are also influenced by the stereochemistry of the substituents.
-
C1 and C4: The chemical shifts of the carbons directly attached to the substituents will differ between the two isomers.
-
Other Ring Carbons: The positions of the other carbon signals will also show subtle but measurable differences.
Table 2: Predicted ¹³C NMR Data for Cis and this compound
| Carbon | Predicted for cis-Isomer (ppm) | Predicted for trans-Isomer (ppm) | Key Distinguishing Feature |
| C1 | ~68-72 | ~66-70 | The chemical shift is sensitive to the axial/equatorial orientation of the hydroxyl group. |
| C4 | ~58-62 | ~56-60 | The chemical shift is influenced by the orientation of the dibenzylamino group. |
| Cyclohexane Ring Carbons | ~25-35 | ~28-38 | The overall pattern of signals will be unique to each isomer. |
| Benzylic and Aromatic Carbons | ~55 (CH₂), ~127-140 (Aromatic) | ~55 (CH₂), ~127-140 (Aromatic) | These signals are generally less informative for stereochemical assignment of the cyclohexane ring. |
Infrared (IR) Spectroscopy
IR spectroscopy can provide complementary information for distinguishing between the cis and trans isomers, primarily by examining the hydroxyl group vibrations.
-
O-H Stretching: The position and shape of the O-H stretching band (typically in the region of 3200-3600 cm⁻¹) can be affected by intramolecular hydrogen bonding. In the cis isomer, the axial hydroxyl group may be able to form a weak intramolecular hydrogen bond with the nitrogen of the dibenzylamino group, which would result in a sharper O-H band at a slightly lower frequency compared to the trans isomer where such an interaction is not possible.
-
C-O Stretching: The C-O stretching vibration (around 1000-1100 cm⁻¹) may also differ slightly in position and intensity between the two isomers due to the different steric environments of the C-O bond.
Table 3: Predicted IR Absorption Data for Cis and this compound
| Vibrational Mode | Predicted for cis-Isomer (cm⁻¹) | Predicted for trans-Isomer (cm⁻¹) | Key Distinguishing Feature |
| O-H Stretch | ~3200-3500 (potentially sharper) | ~3200-3500 (broad) | Differences in hydrogen bonding can affect the band shape. |
| C-H Stretch (Aromatic) | ~3030 | ~3030 | Not diagnostic for stereoisomerism. |
| C-H Stretch (Aliphatic) | ~2850-2950 | ~2850-2950 | Not diagnostic for stereoisomerism. |
| C-O Stretch | ~1050-1100 | ~1050-1100 | The exact position may vary slightly. |
Mass Spectrometry (MS)
While mass spectrometry is primarily used to determine the molecular weight and elemental composition of a compound, subtle differences in the fragmentation patterns of diastereomers can sometimes be observed. However, for cis and trans isomers of cyclohexanols, the mass spectra are often very similar and may not be a reliable primary method for differentiation. Both isomers are expected to show a molecular ion peak (M⁺) at m/z 295, corresponding to the molecular formula C₂₀H₂₅NO. Fragmentation would likely involve loss of water, benzyl groups, or cleavage of the cyclohexane ring.
Experimental Protocols
Accurate and reproducible spectroscopic data are contingent on meticulous experimental procedures.
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample for ¹H NMR and 20-50 mg for ¹³C NMR in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
Instrumentation: Acquire spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition: Use a standard single-pulse experiment. Acquire a sufficient number of scans (e.g., 16-64) to obtain a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Use a proton-decoupled single-pulse experiment. A larger number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of ¹³C.
IR Spectroscopy
-
Sample Preparation: Prepare a thin film of the neat compound between two NaCl or KBr plates, or prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum in the mid-infrared range (typically 4000-400 cm⁻¹). A background spectrum should be recorded and subtracted from the sample spectrum.
Mass Spectrometry
-
Sample Introduction: Introduce the sample via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).
-
Ionization: Use a suitable ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
-
Mass Analysis: Analyze the resulting ions using a mass analyzer (e.g., quadrupole, time-of-flight).
Logical Workflow for Isomer Differentiation
The following diagram illustrates the logical workflow for the spectroscopic comparison of the cis and trans isomers of 4-(Dibenzylamino)cyclohexanol.
Caption: Workflow for the spectroscopic differentiation of cis and trans isomers.
Conclusion
The spectroscopic comparison of the cis and trans isomers of 4-(Dibenzylamino)cyclohexanol relies on the fundamental principles of stereochemistry and its influence on the magnetic and vibrational properties of the molecule. While direct experimental data for these specific compounds is not widely available, a robust and reliable assignment can be made by analogy to other substituted cyclohexanols. ¹H NMR spectroscopy, with its sensitivity to the spatial arrangement of protons and the resulting differences in chemical shifts and coupling constants, stands out as the most definitive method for this purpose. Complemented by ¹³C NMR, IR, and MS, a comprehensive and unambiguous stereochemical characterization can be achieved, which is a critical step in the advancement of research and development in the chemical and pharmaceutical sciences.
References
Safety Operating Guide
Navigating the Disposal of trans-4-(Dibenzylamino)cyclohexanol: A Comprehensive Guide for Laboratory Professionals
For immediate release:
A critical aspect of laboratory safety and environmental responsibility is the proper disposal of chemical waste. This guide provides essential, step-by-step procedures for the safe disposal of trans-4-(Dibenzylamino)cyclohexanol, ensuring the safety of laboratory personnel and compliance with regulatory standards. This document is intended for researchers, scientists, and drug development professionals.
I. Immediate Safety and Handling Precautions
Before beginning any disposal process, it is crucial to handle this compound with care. Adherence to the following personal protective equipment (PPE) guidelines is mandatory:
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical splash goggles or safety glasses with side shields. | Protects eyes from potential splashes of the chemical or its solutions. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). | Prevents skin contact and absorption of the compound. |
| Body Protection | A standard laboratory coat. | Protects clothing and skin from contamination. |
Store the compound in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
II. Disposal Protocol for this compound
The proper disposal of this compound is contingent on its form (pure compound or in solution) and whether it has been contaminated with other hazardous materials.
Step 1: Waste Identification and Segregation
First, determine if the this compound waste is mixed with any other chemical waste.
-
Pure or in Non-Hazardous Solvent: If the waste consists of the pure compound or is dissolved in a non-hazardous solvent, it should be treated as a chemical waste.
-
Mixed with Hazardous Waste: If it is mixed with other hazardous chemicals (e.g., halogenated solvents, heavy metals), the entire mixture must be treated as hazardous waste, following the protocol for the most hazardous component.[1]
Step 2: Containerization and Labeling
-
Select a Compatible Container: Use a dedicated, leak-proof container made of a material compatible with amines and alcohols. Plastic containers are generally suitable.[1]
-
Proper Labeling: Clearly label the waste container with the following information:
-
The words "Hazardous Waste".
-
The full chemical name: "this compound".
-
The approximate concentration and quantity.
-
The date of accumulation.
-
The name of the generating laboratory and a contact person.
-
Step 3: On-Site Accumulation and Storage
Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory. This area should be secure, well-ventilated, and away from general laboratory traffic.
Step 4: Professional Disposal
Do not dispose of this compound down the drain or in regular trash.[2][3][4] This compound may be harmful to aquatic life.[5]
-
Contact Environmental Health and Safety (EHS): Arrange for the pickup and disposal of the chemical waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[1] They are equipped to handle and dispose of chemical waste in accordance with federal, state, and local regulations.[6][7]
Step 5: Decontamination of Empty Containers
For empty containers that previously held this compound:
-
Triple Rinse: Rinse the container three times with a suitable solvent (e.g., ethanol or acetone).
-
Collect Rinsate: The rinsate from this process must be collected and disposed of as chemical waste along with the primary waste stream.[1]
-
Container Disposal: Once triple-rinsed and with the label defaced or removed, the container may be disposed of as regular laboratory glass or plastic waste, in accordance with your institution's policies.
III. Spill Management
In the event of a spill, follow these procedures:
-
Evacuate and Ventilate: Evacuate the immediate area and ensure adequate ventilation.
-
Wear Appropriate PPE: Don the appropriate PPE as outlined in the safety section.
-
Contain the Spill: For liquid spills, use an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to contain the spill. For solid spills, carefully sweep up the material, avoiding dust generation.[7][8]
-
Collect and Dispose: Place the absorbed material or swept solids into a sealed, labeled hazardous waste container.
-
Clean the Area: Decontaminate the spill area with a suitable solvent and then soap and water. Collect all cleaning materials for disposal as hazardous waste.
IV. Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound waste.
References
Personal protective equipment for handling trans-4-(Dibenzylamino)cyclohexanol
This guide provides crucial safety and logistical information for the handling and disposal of trans-4-(Dibenzylamino)cyclohexanol, tailored for researchers, scientists, and professionals in drug development. Adherence to these procedures is vital for ensuring laboratory safety and regulatory compliance.
Personal Protective Equipment (PPE)
Appropriate PPE is the first line of defense against potential chemical exposure. The following table summarizes the required equipment for handling this compound, based on standard laboratory safety protocols for similar aminocyclohexanol compounds.
| Protection Type | Required Equipment | Specifications & Rationale |
| Eye and Face Protection | Safety Goggles or a Face Shield | Essential for protecting the eyes from splashes, dust, and vapors that can cause serious eye damage.[1][2] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile rubber gloves are recommended to protect against skin contact, which can cause irritation.[3] |
| Body Protection | Laboratory Coat or Chemical-Resistant Apron | Provides a barrier against spills and contamination of personal clothing.[1][3] |
| Respiratory Protection | NIOSH-Approved Respirator | Necessary when there is a risk of inhaling dust or aerosols, especially in poorly ventilated areas.[4][5] |
| Foot Protection | Closed-Toe Shoes | Protects feet from spills and falling objects.[3] |
Operational Plan: Step-by-Step Handling Procedure
Following a systematic workflow is critical to minimize risks during the handling of this compound.
-
Preparation :
-
Ensure the work area, preferably a chemical fume hood, is clean and uncluttered.
-
Verify that an eyewash station and safety shower are readily accessible.[6]
-
Don all required personal protective equipment as outlined in the table above.
-
-
Handling the Chemical :
-
Post-Handling :
Disposal Plan: Step-by-Step Guide
Proper disposal of this compound and its containers is essential to prevent environmental contamination and comply with regulations.
-
Waste Segregation :
-
Container Labeling :
-
Clearly label the hazardous waste container with the full chemical name, associated hazards (e.g., "Irritant"), and the accumulation start date.[4]
-
-
Waste Transfer :
-
Storage and Disposal :
Workflow for Handling this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. trimaco.com [trimaco.com]
- 2. aksci.com [aksci.com]
- 3. falseguridad.com [falseguridad.com]
- 4. benchchem.com [benchchem.com]
- 5. trans-4-Aminocyclohexanol(27489-62-9)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 6. fishersci.com [fishersci.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
